3,4,5-tris(dodecyloxy)benzoic acid
Description
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Properties
IUPAC Name |
3,4,5-tridodecoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78O5/c1-4-7-10-13-16-19-22-25-28-31-34-46-40-37-39(43(44)45)38-41(47-35-32-29-26-23-20-17-14-11-8-5-2)42(40)48-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3,(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJSFFKDFWPORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457475 | |
| Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117241-31-3 | |
| Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4,5-tris(dodecyloxy)benzoic acid chemical structure
An In-Depth Technical Guide to 3,4,5-tris(dodecyloxy)benzoic Acid: A Cornerstone for Supramolecular Chemistry and Advanced Materials
Introduction
This compound is a specialized organic molecule derived from gallic acid, a naturally occurring phenolic compound. Its unique architecture, featuring a rigid aromatic core functionalized with three long, flexible dodecyloxy chains and a terminal carboxylic acid, positions it as a critical building block in the fields of supramolecular chemistry, materials science, and nanomedicine. The convergence of a hydrophilic head (the benzoic acid) and a bulky, lipophilic tail (the three alkyl chains) imparts a distinct wedge-shaped amphiphilic character. This molecular geometry is the primary driver of its capacity for self-assembly into highly ordered structures, such as liquid crystals and dendritic polymers. For researchers and developers, this molecule is not merely a chemical reagent but a foundational component for creating functional materials with precisely controlled nanoscale architectures, including drug delivery vehicles, organic electronics, and advanced liquid crystal displays.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is central to its function. The benzoic acid moiety provides a site for chemical modification, hydrogen bonding, and polar interactions. In contrast, the three dodecyloxy chains create a large, nonpolar domain that drives molecular aggregation in polar solvents through the hydrophobic effect and establishes van der Waals interactions that stabilize self-assembled structures. This segregation of polar and nonpolar regions is fundamental to its utility in forming ordered phases.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 117241-31-3 | [1][2] |
| Molecular Formula | C₄₃H₇₈O₅ | [1][3] |
| Molecular Weight | 675.09 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 57-61 °C | [1] |
| Purity | ≥98.0% (by GC) | [1] |
| Storage Conditions | Room temperature, in a cool, dark place (<15°C recommended) |[1] |
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through a two-step process starting from methyl gallate. This route is favored over the direct alkylation of gallic acid because the methyl ester protects the carboxylic acid from unwanted side reactions and improves the starting material's solubility in organic solvents.
Step 1: Williamson Ether Synthesis of Methyl 3,4,5-tris(dodecyloxy)benzoate
This step involves the alkylation of the three phenolic hydroxyl groups of methyl gallate with 1-bromododecane.
-
Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming ether linkages. A strong base is required to deprotonate the weakly acidic phenolic hydroxyls, forming phenoxide ions that act as potent nucleophiles. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often crucial for shuttling the base from the solid or aqueous phase to the organic phase where the reaction occurs, thereby accelerating the reaction rate significantly.[4]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl gallate (1.0 eq), potassium carbonate (K₂CO₃, 4.0 eq, anhydrous, finely ground), and a catalytic amount of TBAB (0.1 eq).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetone.
-
Add 1-bromododecane (3.3 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the crude solid, wash thoroughly with water and then with a cold, non-polar solvent like hexane to remove excess 1-bromododecane.
-
The resulting solid, methyl 3,4,5-tris(dodecyloxy)benzoate, can be purified by recrystallization from ethanol or isopropanol.
Step 2: Saponification to this compound
This step hydrolyzes the methyl ester to the desired carboxylic acid.
-
Rationale: Saponification is a classic method for ester hydrolysis using a strong base, typically in a mixed aqueous-alcoholic solvent system to ensure solubility of the lipophilic ester. The reaction is driven to completion by the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the final product.
Protocol:
-
Dissolve the purified methyl 3,4,5-tris(dodecyloxy)benzoate from Step 1 in a mixture of ethanol and tetrahydrofuran (THF).
-
Add an aqueous solution of potassium hydroxide (KOH, 5.0 eq) to the flask.
-
Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and remove the organic solvents under reduced pressure.
-
Re-dissolve the residue in water and acidify with 2M hydrochloric acid (HCl) until the pH is ~2. This will protonate the carboxylate salt, causing the final product to precipitate.
-
Filter the white solid, wash extensively with deionized water until the washings are neutral, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like isopropanol to yield high-purity this compound.[2]
Structural Characterization
Validation of the final product's identity and purity is essential. A combination of spectroscopic methods provides a comprehensive confirmation of the chemical structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all expected moieties. Key signals include:
-
A singlet around 7.2 ppm corresponding to the two aromatic protons.
-
Triplets around 4.0 ppm corresponding to the six methylene protons adjacent to the ether oxygens (-O-CH₂ -).
-
A broad multiplet between 1.2-1.8 ppm representing the bulk of the methylene protons in the alkyl chains.
-
A triplet around 0.9 ppm for the terminal methyl groups.
-
A very broad singlet at >10 ppm for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.
-
-
FT-IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups:
-
A broad absorption band from 2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
A sharp, strong peak around 1680-1700 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
Strong C-O ether stretching bands around 1100-1250 cm⁻¹.
-
Multiple sharp peaks between 2850-2950 cm⁻¹ corresponding to the C-H stretching of the long alkyl chains.
-
-
Mass Spectrometry: Electrospray ionization (ESI-MS) in negative mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 674.1.
Core Applications in Research and Development
Dendrimer and Dendron Synthesis
This compound is a premier building block, or "dendron," for constructing dendrimers.[5] Dendrimers are perfectly branched, monodisperse macromolecules with a defined core, interior branching, and a functional surface.[6] The carboxylic acid group serves as the focal point for attachment to a multivalent core (in a convergent synthesis) or for further branching (in a divergent synthesis).[5] The long alkyl chains form a dense, lipophilic periphery that can be used to encapsulate guest molecules, making these dendrimers ideal candidates for drug delivery systems.[7]
Caption: Convergent synthesis of a dendrimer from a core and dendrons.
Liquid Crystals
The tapered, wedge-like shape of the molecule allows it to self-assemble into ordered, non-crystalline phases known as liquid crystals. Specifically, it can form calamitic (rod-like) or discotic (disc-like) mesophases.[8] In these phases, the molecules exhibit long-range orientational order while maintaining some degree of translational freedom, a state intermediate between a crystalline solid and an isotropic liquid. This property is exploited in the development of advanced display technologies and molecular sensors.
Drug Delivery and Formulation
As a derivative of gallic acid, this molecule is part of a class of compounds with known antioxidant and antimicrobial properties.[9][10] When used to construct dendrimers or other nanoparticles, it can serve as a carrier for hydrophobic drugs. The lipophilic interior formed by the dodecyl chains can encapsulate poorly soluble active pharmaceutical ingredients (APIs), while the hydrophilic surface (which can be further functionalized) improves compatibility with aqueous biological environments, potentially enhancing drug stability, solubility, and bioavailability.[7]
Safety and Handling
According to safety data, this compound is known to cause skin irritation and serious eye irritation.[1] Therefore, proper personal protective equipment (PPE) is mandatory when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.
-
Personal Protective Equipment:
Conclusion
This compound is a masterful example of molecular design, where simple structural motifs—an aromatic core, flexible alkyl chains, and a reactive functional group—are combined to create a molecule with powerful self-assembly capabilities. Its importance as a precursor for dendrimers and liquid crystals underscores its value in the rational design of functional materials. For scientists in drug development and materials research, a thorough understanding of its synthesis, properties, and applications provides a gateway to innovating in fields ranging from nanomedicine to organic electronics.
References
-
Balkanli, O., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75330, 4-(Dodecyloxy)benzoic acid. Available at: [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-(dodecyloxy)- (CAS 2312-15-4). Available at: [Link].
-
Işık, B., et al. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Semantic Scholar. Available at: [Link]
-
Hersmis, M.C., et al. (2001). 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis. Eindhoven University of Technology Research Portal. Available at: [Link]
-
Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247. Available at: [Link]
-
Hersmis, M. C., et al. (2001). 3,4,5-Tri-dodecyloxybenzoic Acid: Optimisation and Scale-Up of the Synthesis. Organic Process Research & Development, 5(1), 54–60. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and In-silico Design of Gallic Acid Derivatives. Available at: [Link]
-
Jber, N. R. (2017). Synthesis and characterization of new gallic acid derivatives complimented with antibacterial activity. Available at: [Link]
-
Chen, Y.-C., et al. (2024). Gallic Acid-Encapsulated PAMAM Dendrimers as an Antioxidant Delivery System for Controlled Release and Reduced Cytotoxicity against ARPE-19 Cells. Bioconjugate Chemistry. Available at: [Link]
-
Kumar, S., et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives. European Journal of Medicinal Chemistry, 46(9), 4547-4555. Available at: [Link]
-
ResearchGate. (PDF) Dendrimers: Synthesis, applications, and properties. Available at: [Link]
-
Sharma, G., et al. (2014). Synthesis and Biological Evaluation of Gallic acid Peptide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 1-6. Available at: [Link]
-
TSI Journals. Dendrimers: Synthesis, Types and Applications - A Review. Available at: [Link]
-
Wang, Y., et al. (2020). Amide derivatives of Gallic acid: Design, synthesis and evaluation of inhibitory activities against in vitro α-synuclein aggregation. Bioorganic & Medicinal Chemistry Letters, 30(15), 127267. Available at: [Link]
-
Alfei, S., & Schito, A. M. (2022). Dendrimers: Exploring Their Wide Structural Variety and Applications. MDPI. Available at: [Link]
-
SpectraBase. 3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Available at: [Link]
- Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
Sources
- 1. This compound | 117241-31-3 | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound | 117241-31-3 [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. Amide derivatives of Gallic acid: Design, synthesis and evaluation of inhibitory activities against in vitro α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 3,4,5-tris(dodecyloxy)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Tris(dodecyloxy)benzoic Acid
This guide provides a comprehensive technical overview of this compound, a key building block in the fields of materials science and supramolecular chemistry. Its unique amphiphilic structure, consisting of a hydrophilic benzoic acid head and three long, hydrophobic dodecyloxy tails, drives its self-assembly into complex architectures such as liquid crystals and dendrimers. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, properties, and characterization.
Molecular Identity and Core Properties
This compound is a derivative of gallic acid, where the three hydroxyl groups are etherified with dodecyl chains. This modification dramatically alters its physical properties, imparting significant lipophilicity.
Caption: Molecular Structure of this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₃H₇₈O₅ | [1][2] |
| Molecular Weight | 675.09 g/mol | [1][2] |
| CAS Number | 117241-31-3 | [1][2] |
| Appearance | White to light yellow powder or crystals | [1][3] |
| Purity | ≥98.0% | [1][2][3] |
| Melting Point | 57.0 to 61.0 °C | [1][3] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |[1] |
Synthesis and Purification
The synthesis of this compound is a well-established procedure, typically involving the Williamson ether synthesis. The process starts with a gallic acid ester, most commonly methyl gallate, which is subsequently alkylated and then hydrolyzed.
Causality Behind Experimental Choices:
-
Starting Material: Methyl gallate is preferred over gallic acid because the esterification of the carboxylic acid prevents it from interfering with the subsequent alkylation of the phenolic hydroxyl groups.
-
Alkylation Agent: Dodecyl bromide is a common choice due to its appropriate chain length for inducing liquid crystalline or self-assembly behavior and its reasonable reactivity.
-
Base and Solvent: A strong base like potassium carbonate is used to deprotonate the phenolic hydroxyls, making them nucleophilic. A polar aprotic solvent like DMF or acetone facilitates the SN2 reaction.
-
Phase-Transfer Catalyst: A catalyst such as tetrabutylammonium bromide (TBAB) is often employed to shuttle the carbonate base into the organic phase, significantly increasing the reaction rate.[4]
-
Hydrolysis: The final step involves the saponification of the methyl ester to the desired carboxylic acid using a strong base like potassium hydroxide, followed by acidification.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through clear checkpoints, such as monitoring by Thin Layer Chromatography (TLC).
Part A: Synthesis of Methyl 3,4,5-tris(dodecyloxy)benzoate
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl gallate (1.0 eq.), potassium carbonate (K₂CO₃, 5.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq.) in acetone or DMF.
-
Addition of Alkylating Agent: Add dodecyl bromide (3.3 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The disappearance of the methyl gallate spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a nonpolar solvent like hexanes and wash with water to remove any remaining salts or DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. The product can be further purified by recrystallization from a solvent like methanol. The melting point of the pure ester is reported as 44-45 °C.[5]
Part B: Hydrolysis to this compound
-
Saponification: Dissolve the purified methyl ester from Part A in a mixture of ethanol and water. Add an excess of potassium hydroxide (KOH, ~5 eq.).
-
Reaction: Heat the mixture to reflux until the ester is fully consumed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The desired carboxylic acid will precipitate as a white solid.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The final product can be purified by recrystallization from a suitable solvent such as isopropanol or ethanol to yield a white crystalline solid.[1][3]
Spectroscopic and Analytical Characterization
The identity and purity of this compound are confirmed using a suite of standard analytical techniques.
Table 2: Spectroscopic Data
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | ~7.25 ppm (s, 2H, Ar-H)~4.0 ppm (m, 6H, Ar-O-CH₂)~1.8 ppm (m, 6H, O-CH₂-CH₂)~1.2-1.5 ppm (m, 48H, -(CH₂)₈-)~0.88 ppm (t, 9H, -CH₃)~12.5 ppm (br s, 1H, -COOH) |
| ¹³C NMR | ~170 ppm (C=O)~152 ppm (Ar-C-O)~142 ppm (Ar-C-COOH)~125 ppm (Ar-C)~108 ppm (Ar-CH)~73 ppm (Ar-O-CH₂)~69 ppm (Ar-O-CH₂ at para position)~32-22 ppm (Alkyl chain CH₂)~14 ppm (-CH₃) |
| IR (KBr) | ~2500-3300 cm⁻¹ (broad, O-H stretch)~2920, 2850 cm⁻¹ (C-H stretch, alkyl)~1680-1700 cm⁻¹ (C=O stretch)~1600, 1500 cm⁻¹ (C=C stretch, aromatic)~1250, 1120 cm⁻¹ (C-O stretch, ether) |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 674.1 |
-
¹H NMR Spectroscopy: The spectrum is characterized by a sharp singlet for the two aromatic protons, distinct multiplets for the alpha and beta methylene protons of the dodecyloxy chains, a large unresolved multiplet for the bulk of the alkyl chain protons, and a triplet for the terminal methyl groups. The carboxylic acid proton appears as a broad singlet far downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups. A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[6] Strong C-H stretching bands confirm the presence of the long alkyl chains, and a sharp, strong C=O stretching absorption appears around 1685 cm⁻¹.[7]
Advanced Physicochemical Properties
Thermal Behavior and Liquid Crystallinity
The thermal properties of this molecule are critical for its applications in materials science. Its elongated, rod-like structure, resulting from the three parallel alkyl chains, predisposes it to forming thermotropic liquid crystalline phases.[8]
-
Differential Scanning Calorimetry (DSC): DSC analysis reveals the phase transitions of the material. Upon heating, one would typically observe a sharp endotherm corresponding to the melting from a crystalline solid to a liquid crystalline phase, followed by another endotherm at a higher temperature for the transition to an isotropic liquid.[9] The specific type of mesophase (e.g., smectic or columnar) depends on the molecular packing.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature. For analogous long-chain aromatic acids, significant decomposition typically begins well above 200 °C.[10][11]
Solubility Profile
Due to the dominance of the three C₁₂ alkyl chains, the molecule is highly soluble in nonpolar organic solvents and sparingly soluble in polar solvents.
-
High Solubility: Chloroform, Dichloromethane, Tetrahydrofuran (THF), Toluene.
-
Moderate Solubility: Acetone, Ethyl Acetate.
-
Insoluble: Water, Methanol, Ethanol.
This amphiphilic nature is the cornerstone of its utility in forming micelles, vesicles, and other self-assembled structures in specific solvent systems.
Applications in Research and Development
The unique structure of this compound makes it a versatile component in several advanced materials.
-
Dendrimer Synthesis: It serves as a foundational "wedge" or building block for constructing larger dendritic macromolecules. The carboxylic acid group provides a focal point for further chemical elaboration.
-
Liquid Crystals: As a discotic or calamitic (rod-like) mesogen, it is a component in thermotropic liquid crystal mixtures used in display technologies and optical sensors.[4][9]
-
Drug Delivery Systems: The amphiphilic character allows it to self-assemble into nano-scale carriers like micelles or liposomes for encapsulating hydrophobic drug molecules, potentially improving their solubility and bioavailability.[12]
-
Organic Electronics: Derivatives of this molecule are explored for their potential use as charge-transporting materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Safety and Handling
As a laboratory chemical, proper handling procedures must be followed.
-
Hazard Identification: Causes skin and serious eye irritation.[1][13][14]
-
Recommended PPE: Wear protective gloves, eye protection, and a face shield when handling.[1]
-
First Aid: In case of skin contact, wash with plenty of water. If eye irritation persists, seek medical attention.[1]
-
Storage: Store in a well-sealed container in a cool, dry, and dark place to ensure long-term stability.[1]
References
-
4-(Dodecyloxy)benzoic acid | C19H30O3. (n.d.). PubChem. [Link]
-
Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (2016). University of Limerick Institutional Repository. [Link]
-
Hersmis, M. C., Spiering, A. J. H., Waterval, R. J. M., Meuldijk, J., Vekemans, J. A. J. M., & Hulshof, L. A. (2001). 3,4,5-Tri-dodecyloxybenzoic Acid: Optimisation and Scale-Up of the Synthesis. Organic Process Research & Development, 5(1), 54–60. [Link]
-
SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (2010). Fascicula: CHIMIE, 1. [Link]
-
IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal. (2021). Turkish Journal of Chemistry. [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH. (n.d.). Doc Brown's Chemistry. [Link]
-
Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. (2022). Molecules, 27(15), 4991. [Link]
-
Synthesis and characterization of novel liquid crystals. (2020). IOP Conference Series: Materials Science and Engineering, 957, 012001. [Link]
-
Benzoic Acid Ir Spectrum. (n.d.). [Link]
-
Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. (2022). Advanced Healthcare Materials, 11(17), 2102488. [Link]
Sources
- 1. This compound | 117241-31-3 | TCI EUROPE N.V. [tcichemicals.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound | 117241-31-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzoic acid, 3,4,5-tris(dodecyloxy)-, methyl ester | 123126-39-6 [chemicalbook.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 10. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 11. pure.ul.ie [pure.ul.ie]
- 12. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-(Dodecyloxy)benzoic acid | C19H30O3 | CID 75330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 117241-31-3 [chemicalbook.com]
3,4,5-tris(dodecyloxy)benzoic acid molecular weight and formula
An In-Depth Technical Guide to 3,4,5-tris(dodecyloxy)benzoic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a specialized organic molecule recognized for its crucial role as a building block in the fields of supramolecular chemistry and materials science. Structurally, it is an amphiphilic compound, featuring a hydrophilic benzoic acid head group and three long, hydrophobic dodecyloxy tails. This unique architecture makes it an ideal precursor for the synthesis of dendrimers and self-assembling systems, particularly organic liquid crystalline materials.[1][2][3] This guide provides a comprehensive technical overview of its core properties, optimized synthesis protocols, and key applications for researchers and scientists in materials and drug development.
Section 1: Core Molecular Profile
The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is essential for its application in high-precision fields.
Chemical Structure and Identifiers
The molecule consists of a central gallic acid core where the three hydroxyl groups have been etherified with dodecyl chains.
| Property | Value | Source |
| Molecular Formula | C₄₃H₇₈O₅ | [4] |
| Molecular Weight | 675.09 g/mol | [4] |
| CAS Number | 117241-31-3 | [4][5] |
| Appearance | White to light yellow crystalline powder | [4][5] |
Physicochemical Properties
These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| Melting Point | 57.0 to 61.0 °C | [4] |
| Boiling Point (Predicted) | 714.1 ± 55.0 °C | [5] |
| Density (Predicted) | 0.939 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.18 ± 0.10 | [5] |
| Purity (Typical) | >98.0% (by GC and Titration) | [4] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [4] |
Section 2: Synthesis and Process Optimization
The synthesis of this compound is typically achieved through the alkylation of a gallic acid derivative. Research into its production has led to highly optimized, scalable protocols suitable for kilogram-scale manufacturing.[1][2]
Synthetic Pathway Overview
The most common and scalable method involves a two-step process starting from methyl gallate (the methyl ester of gallic acid). This starting material is chosen over gallic acid itself to prevent the acidic carboxyl group from interfering with the base-catalyzed etherification. The process involves:
-
Exhaustive Alkylation: The three phenolic hydroxyl groups of methyl gallate are etherified using dodecyl bromide.
-
Saponification: The methyl ester is hydrolyzed to the final carboxylic acid.
Detailed Experimental Protocol (Optimized for Scale-Up)
This protocol is based on studies aimed at optimizing the synthesis for fine chemical production.[2][3] The causality behind specific choices, such as the use of a phase-transfer catalyst, is crucial for success and scalability.
-
Reagent Charging: In a suitable multi-neck reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge methyl gallate, an appropriate solvent (e.g., N,N-Dimethylformamide), and finely powdered potassium carbonate.
-
Catalyst Addition: Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide.
-
Alkylation Reaction: Heat the mixture to the optimized temperature (e.g., 80-100°C) and add dodecyl bromide dropwise. Maintain stirring and temperature until GC analysis shows complete consumption of the starting material.
-
Workup and Isolation of Intermediate: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product is the methyl ester intermediate.
-
Saponification: Dissolve the crude intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed.
-
Acidification and Product Isolation: Cool the reaction mixture and pour it into cold water. Acidify with a mineral acid (e.g., HCl) until the pH is acidic, causing the final product to precipitate.
-
Purification: Collect the white to off-white solid by filtration, wash thoroughly with water to remove salts, and dry under vacuum. Recrystallization from a suitable solvent like isopropanol can be performed for further purification.[5]
Section 3: Applications in Advanced Materials and Drug Development
The primary utility of this compound lies in its capacity for self-assembly into highly ordered supramolecular structures.
Liquid Crystal Formation
The tapered, wedge-like shape of the molecule allows it to self-assemble into disc-like units. These units can then stack on top of one another to form columnar phases, a type of liquid crystal.[1] These materials are of great interest for applications in organic electronics, such as semiconductors and charge-transporting materials.
Sources
Introduction: A Versatile Amphiphilic Building Block
An In-Depth Technical Guide to 3,4,5-tris(dodecyloxy)benzoic Acid: Synthesis, Characterization, and Applications
This compound is a unique amphiphilic molecule characterized by a hydrophilic carboxylic acid head group and three long, hydrophobic dodecyl chains attached to a central phenyl ring. This distinct, wedge-like molecular architecture makes it a subject of significant interest in materials science and drug development. Its ability to self-assemble into highly organized supramolecular structures, such as liquid crystals, micelles, and vesicles, positions it as a versatile building block for the creation of advanced functional materials.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals, covering its synthesis, physicochemical properties, analytical characterization, and applications, with a focus on its potential in advanced drug delivery systems.
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its handling, characterization, and application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 117241-31-3 | [3],[4] |
| Molecular Formula | C₄₃H₇₈O₅ | [3] |
| Molecular Weight | 675.09 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 57.0 - 61.0 °C | [3] |
| Boiling Point | 714.1 ± 55.0 °C (Predicted) | [4] |
| Density | 0.939 ± 0.06 g/cm³ (Predicted) | [4] |
| Purity Specifications | >98.0% (Determined by Gas Chromatography and Neutralization Titration) | [3] |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and warm isopropanol.[4] Insoluble in water. |
Synthesis and Purification: A Two-Step Approach
The most robust and scalable synthesis of this compound is a two-step process commencing from methyl gallate (methyl 3,4,5-trihydroxybenzoate).[1][5] This strategy involves the exhaustive alkylation of the phenolic hydroxyl groups, followed by the saponification (hydrolysis) of the methyl ester to yield the final carboxylic acid.
Causality in Synthesis Design
-
Starting Material: Methyl gallate is preferred over gallic acid for the initial alkylation step. The ester group protects the carboxylic acid functionality, preventing it from competing with the phenolic hydroxyls in the alkylation reaction, which would otherwise lead to a mixture of undesired side products and lower yields.
-
Alkylation (Williamson Ether Synthesis): This step attaches the three dodecyl chains. The choice of a strong base (like potassium carbonate) is crucial to deprotonate the weakly acidic phenolic hydroxyls, forming phenoxide ions. These highly nucleophilic phenoxides then readily attack the electrophilic carbon of 1-bromododecane in an Sₙ2 reaction.[1] A phase-transfer catalyst is often employed in large-scale preparations to facilitate the reaction between the water-insoluble alkyl halide and the base, significantly improving reaction rates.[1][6]
-
Hydrolysis (Saponification): The final step is the conversion of the intermediate, methyl 3,4,5-tris(dodecyloxy)benzoate, to the desired carboxylic acid. This is typically achieved via base-catalyzed hydrolysis using sodium hydroxide in a water/methanol mixture.[7] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt. Subsequent acidification with an acid like HCl protonates the carboxylate to give the final product.[8]
Experimental Protocol
Step 1: Synthesis of Methyl 3,4,5-tris(dodecyloxy)benzoate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl gallate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 5.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add 1-bromododecane (3.3 eq) to the suspension. The slight excess of the alkylating agent ensures the complete reaction of all three hydroxyl groups.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a solvent like ethanol to yield the pure methyl ester intermediate as a white solid.
Step 2: Hydrolysis to this compound [7][8]
-
Dissolve the purified methyl 3,4,5-tris(dodecyloxy)benzoate (1.0 eq) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and reduce the volume of methanol using a rotary evaporator.
-
Slowly add 1 M hydrochloric acid (HCl) to the aqueous residue with stirring until the pH is approximately 2-3. A white precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Dry the solid product under vacuum. If necessary, recrystallize from isopropanol to obtain the final this compound with high purity.[4]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. NMR spectroscopy is the primary tool for structural elucidation.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that confirm the structure.
-
Aromatic Protons: A singlet appearing around δ 7.2-7.4 ppm, integrating to 2 protons, corresponds to the two equivalent protons on the phenyl ring.[9]
-
Carboxylic Acid Proton: A very broad singlet is expected far downfield (δ 10-12 ppm).[10] This signal is often not integrated and can exchange with deuterium if D₂O is added.
-
Oxymethylene Protons (-OCH₂-): Two distinct triplets are expected around δ 4.0-4.2 ppm. One triplet (integrating to 4H) corresponds to the two equivalent OCH₂ groups at positions 3 and 5, while the other triplet (integrating to 2H) corresponds to the OCH₂ group at position 4.
-
Alkyl Chain Protons: A series of broad multiplets will be present between δ 1.2-1.8 ppm, corresponding to the numerous -CH₂- groups of the three dodecyl chains.
-
Terminal Methyl Protons (-CH₃): A triplet around δ 0.8-0.9 ppm, integrating to 9 protons, confirms the presence of the three terminal methyl groups of the alkyl chains.
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides further structural confirmation.
-
Carbonyl Carbon (-COOH): A signal in the range of δ 168-172 ppm.[11]
-
Aromatic Carbons: Signals between δ 108-155 ppm, including quaternary carbons attached to oxygen and the protonated aromatic carbon.
-
Oxymethylene Carbons (-OCH₂-): Signals around δ 69-74 ppm.
-
Alkyl Chain Carbons: A cluster of signals in the aliphatic region (δ 14-32 ppm).
-
-
Purity Analysis: Purity is typically assessed by gas chromatography (GC) and confirmed by neutralization titration, which quantifies the acidic carboxylic acid group.
Applications in Drug Development: Self-Assembly for Therapeutic Delivery
The true potential of this compound in the pharmaceutical sciences lies in its amphiphilic nature and capacity for self-assembly.[12] The molecule's structure—a polar, hydrophilic head (benzoic acid) and a bulky, nonpolar tail (three dodecyl chains)—drives it to form organized nanoscale structures in aqueous environments to minimize unfavorable interactions between the hydrophobic tails and water.
This self-assembly mechanism can be harnessed to create sophisticated drug delivery vehicles.[2] Hydrophobic drugs, which often suffer from poor aqueous solubility and low bioavailability, can be encapsulated within the nonpolar core of these self-assembled structures, such as micelles or the hydrophobic layers of vesicles.[13] This encapsulation can improve drug stability, increase circulation time, and enable targeted delivery.[12]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Self-assembling materials for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 117241-31-3 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound | 117241-31-3 [chemicalbook.com]
- 5. research.tue.nl [research.tue.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Nanoscale Self-Assembly for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Supramolecular Order: A Technical Guide to the Self-Assembly of 3,4,5-Tris(dodecyloxy)benzoic Acid Derivatives
Foreword: The Elegance of Molecular Self-Assembly
Nature, the consummate nanotechnologist, provides elegant blueprints for the construction of complex, functional structures from the bottom up. The principle of molecular self-assembly, the spontaneous organization of molecules into ordered arrangements, is the cornerstone of this biological construction.[1] In the realm of materials science and drug development, mastering this principle allows us to create novel materials with precisely engineered properties. This guide delves into the fascinating world of 3,4,5-tris(dodecyloxy)benzoic acid and its derivatives, a class of molecules renowned for their remarkable ability to self-assemble into intricate, functional superstructures. As we dissect the mechanisms governing their assembly, we unlock the potential to design advanced materials for applications ranging from organic electronics to sophisticated drug delivery systems.
The Molecular Architect: Unveiling this compound
At the heart of our exploration is the this compound molecule, a derivative of gallic acid.[2] Its unique architecture, featuring a rigid aromatic core functionalized with a carboxylic acid group and three flexible dodecyloxy chains, is the wellspring of its self-assembling prowess.
-
The Aromatic Core & Carboxylic Acid Head: The benzoic acid moiety serves as the primary director of self-assembly. The carboxylic acid group is a potent hydrogen-bond donor and acceptor, predisposing the molecules to form predictable intermolecular connections.[3]
-
The Flexible Alkoxy Chains: The three long dodecyloxy chains, often referred to as "greasy tails," play a crucial role in modulating the packing of the molecules and influencing the final supramolecular architecture through van der Waals interactions.[4]
The interplay between the strong, directional hydrogen bonds of the core and the weaker, non-directional van der Waals forces of the aliphatic chains dictates the delicate balance that drives the formation of highly ordered, extended structures.[4]
The Driving Forces: A Symphony of Intermolecular Interactions
The self-assembly of this compound derivatives is a hierarchical process, orchestrated by a concert of non-covalent interactions. Understanding these forces is paramount to controlling the final supramolecular structure.
The Master Conductor: Hydrogen Bonding
Hydrogen bonding is the dominant force governing the initial association of these molecules.[4] The carboxylic acid groups of two molecules readily form a highly stable, planar dimer through a pair of O-H···O hydrogen bonds.[3] This dimerization is a critical first step, creating a larger, more rigid building block for subsequent assembly.
In some instances, particularly with derivatives where the carboxylic acid is modified, other hydrogen bonding motifs, such as the formation of hydrogen-bonded rosettes, can emerge, leading to different supramolecular architectures.[5]
The Harmonizing Ensemble: Van der Waals Forces and π-π Stacking
Once the hydrogen-bonded dimers are formed, they begin to stack upon one another. This stacking is driven by two primary forces:
-
Van der Waals Interactions: The long, flexible dodecyloxy chains of neighboring dimers interact through van der Waals forces. These interactions, though individually weak, become significant due to the large number of atoms involved, promoting the close packing of the aliphatic peripheries.
-
π-π Stacking: The aromatic cores of the stacked dimers can interact through π-π stacking. This interaction, arising from the electrostatic attraction between the electron-rich π-orbitals of adjacent aromatic rings, contributes to the stability and order of the stacked columns.
The synergy of these interactions leads to the formation of well-defined, one-dimensional columnar structures. These columns then arrange themselves into two-dimensional lattices, giving rise to mesophases known as columnar liquid crystals.[6]
The Supramolecular Tapestry: Columnar Liquid Crystalline Phases
The hierarchical self-assembly of this compound derivatives culminates in the formation of columnar liquid crystals.[6][7] In these phases, the molecules are ordered in one dimension (within the columns) but are disordered in the other two dimensions (the arrangement of the columns).
The specific arrangement of the columns can vary, leading to different columnar phases, such as hexagonal, rectangular, or oblique lattices. The symmetry of this lattice is a key characteristic of the self-assembled structure and is heavily influenced by the length and branching of the alkoxy chains.[7] For instance, the sodium salt of this compound has been shown to exhibit a transition between two hexagonal columnar phases.[7]
Characterization of Self-Assembled Structures: A Practical Guide
A multi-technique approach is essential for the comprehensive characterization of the self-assembled structures of this compound derivatives. This section provides detailed protocols for three key techniques.
Polarized Optical Microscopy (POM): Visualizing Anisotropy
POM is a fundamental technique for identifying liquid crystalline phases and observing their characteristic textures.[8][9]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the sample (a few milligrams) on a clean glass microscope slide.
-
Heating Stage: Position the slide on a hot stage attached to the polarizing microscope.
-
Heating Cycle: Heat the sample at a controlled rate (e.g., 5-10 °C/min) until it melts into an isotropic liquid, which will appear dark under crossed polarizers.[8]
-
Cooling Cycle: Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-2 °C/min).
-
Observation: As the sample cools, observe the formation of birefringent textures, which are indicative of liquid crystalline phases.[9] Record the temperatures at which these phase transitions occur.
-
Image Capture: Capture images of the distinct textures observed for each phase.
Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions
DSC is a powerful technique for determining the temperatures and enthalpies of phase transitions, providing quantitative thermodynamic data for the self-assembly process.[10][11]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan using a sample press. Prepare an empty sealed pan as a reference.[12]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating and Cooling Cycles:
-
Heat the sample to a temperature above its isotropic clearing point at a controlled rate (e.g., 10 °C/min).
-
Cool the sample at the same rate to a temperature below its lowest temperature transition.
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[13]
-
-
Data Analysis: Analyze the resulting thermogram to identify the peak temperatures (T) and integrated peak areas (enthalpy, ΔH) corresponding to each phase transition.[14]
| Parameter | Description |
| Heating/Cooling Rate | Typically 5-10 °C/min |
| Sample Mass | 2-5 mg |
| Purge Gas | Nitrogen or Argon |
| Pans | Aluminum, hermetically sealed |
| Table 1: Typical DSC Experimental Parameters. |
Small-Angle X-ray Scattering (SAXS): Probing Nanoscale Structure
SAXS is an indispensable technique for determining the size, shape, and arrangement of the self-assembled nanostructures in both solution and bulk phases.[15][16]
Experimental Protocol:
-
Sample Preparation:
-
Solution: Prepare a solution of the sample in a suitable solvent at a known concentration. Load the solution into a quartz capillary.
-
Bulk: Load the powdered or liquid crystalline sample into a sample holder with X-ray transparent windows (e.g., Kapton).
-
-
Instrument Setup: Mount the sample in the SAXS instrument. The sample-to-detector distance should be calibrated to probe the desired range of length scales.[17]
-
Data Acquisition: Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector.[17] Acquire a scattering pattern of the empty sample holder or solvent for background subtraction.
-
Data Reduction: Radially average the 2D scattering pattern to obtain a 1D plot of scattering intensity (I) versus the scattering vector (q). Subtract the background scattering.[18]
-
Data Analysis: Analyze the 1D scattering profile to determine structural parameters. For columnar phases, the positions of the Bragg peaks can be used to determine the lattice parameter of the columnar array.
The Future of Self-Assembly: From Fundamental Understanding to Advanced Applications
The study of the self-assembly of this compound and its derivatives provides a powerful platform for understanding the fundamental principles of supramolecular chemistry.[19] This knowledge is not merely academic; it is the foundation for the rational design of new materials with tailored properties. Potential applications for these self-assembled systems are vast and exciting, including:
-
Organic Electronics: The one-dimensional columnar structures can act as molecular wires for charge transport, paving the way for novel organic semiconductors and photovoltaic devices.
-
Drug Delivery: The hollow cores of some self-assembled structures can encapsulate drug molecules, offering a promising avenue for targeted drug delivery and controlled release.[20]
-
Nanomaterials Templating: The ordered supramolecular arrays can be used as templates for the synthesis of inorganic nanomaterials with controlled morphologies.
As our ability to manipulate matter at the molecular level grows, so too does the potential to harness the power of self-assembly to address some of the most pressing challenges in medicine and technology. The elegant dance of molecules, as exemplified by the this compound derivatives, will undoubtedly continue to inspire and drive innovation for years to come.
References
- First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (n.d.). National Institutes of Health.
-
Self-assembling supramolecular columnar organogels formed by wedge shaped cesium 3,4,5- alkyloxy benzene sulfonates. (2025, December 15). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A Real Time Analysis of the Self-Assembly Process Using Thermal Analysis Inside the Differential Scanning Calorimeter Instrument. (2012, August 2). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Functional Gallic Acid-Based Dendrimers as Synthetic Nanotools to Remodel Amyloid-β-42 into Noncytotoxic Forms. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Small angle x-ray scattering. (Basic Aspects). (2008, April 25). Retrieved January 23, 2026, from [Link]
-
Recent developments of gallic acid derivatives and their hybrids in medicinal chemistry: A review. (2020, October 15). PubMed. Retrieved January 23, 2026, from [Link]
-
3,4,5-Triethoxybenzoic acid benzene solvate: An example of hydrogen-bonded carboxylic acid dimer. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A beginner's guide to solution small-angle X-ray scattering (SAXS). (2020, February 1). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Recent developments of gallic acid derivatives and their hybrids in medicinal chemistry: A review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Alkoxy-benzoic acids. (n.d.). CONICET. Retrieved January 23, 2026, from [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. (n.d.). Retrieved January 23, 2026, from [Link]
-
Gallic Acid: A Promising Lead Molecule for Drug Development. (n.d.). Longdom Publishing. Retrieved January 23, 2026, from [Link]
-
7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022, August 28). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Hydrogen-bonded rosettes comprising π-conjugated systems as building blocks for functional one-dimensional assemblies. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue College of Engineering. Retrieved January 23, 2026, from [Link]
-
Self-assembly of functional columnar liquid crystals. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Functional Gallic Acid-Based Dendrimers as Synthetic Nanotools to Remodel Amyloid-β-42 into Noncytotoxic Forms. (2021, December 7). ACS Publications. Retrieved January 23, 2026, from [Link]
-
A practical guide to small angle X-ray scattering (SAXS) of flexible and intrinsically disordered proteins. (2015, August 29). EMBL Hamburg. Retrieved January 23, 2026, from [Link]
-
Characterization of Crystal Microstructure Based on Small Angle X-ray Scattering (SAXS) Technique. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. (n.d.). Retrieved January 23, 2026, from [Link]
-
REVIEW ON GALLIC ACID: A HOPEFUL LEAD FRAGMENT FOR DRUG DEVELOPMENT. (2022, October 10). AWS. Retrieved January 23, 2026, from [Link]
-
LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2023, July 22). ResearchGate. Retrieved January 23, 2026, from [Link]
-
LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2023, July 22). arXiv. Retrieved January 23, 2026, from [Link]
-
Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved January 23, 2026, from [Link]
-
Engineering Hydrogen-Bonded Hexagonal Networks Built from Flexible 1,3,5-Trisubstituted Derivatives of Benzene. (2016, January 14). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Gallic Acid, a Methyl 3,4-Dihydroxybenzoate Derivative, Induces Neural Stem Cells to Differentiate and Proliferate. (2021, March 20). bioRxiv. Retrieved January 23, 2026, from [Link]
-
Study of Self Assembly Systems Formed by Malic Acid and Alkyloxy Benzoic Acids. (2025, August 9). Retrieved January 23, 2026, from [Link]
-
Supramolecular chemistry: from complexes to complexity. (n.d.). Northeastern University. Retrieved January 23, 2026, from [Link]
-
Polyimidazolium amphiphilic dendrimers on thiacalix[21]arene and gallic acid platforms via copper-free click chemistry: synthesis, self-assembly and DNA binding. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
An Introduction to Small Angle X-ray Scattering (SAXS). (2023, August 18). BXDS. Retrieved January 23, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Recent developments of gallic acid derivatives and their hybrids in medicinal chemistry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen-bonded rosettes comprising π-conjugated systems as building blocks for functional one-dimensional assemblies - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Self-assembly of functional columnar liquid crystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tainstruments.com [tainstruments.com]
- 15. indico.ictp.it [indico.ictp.it]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. brockhouse.lightsource.ca [brockhouse.lightsource.ca]
- 19. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 20. ijmer.s3.amazonaws.com [ijmer.s3.amazonaws.com]
- 21. Functional Gallic Acid-Based Dendrimers as Synthetic Nanotools to Remodel Amyloid-β-42 into Noncytotoxic Forms - PMC [pmc.ncbi.nlm.nih.gov]
The Amphiphilic Virtuoso: A Technical Guide to the Supramolecular Self-Assembly of 3,4,5-Tris(dodecyloxy)benzoic Acid
Foreword: The Architecture of Function
In the realm of supramolecular chemistry and drug delivery, the elegance of a molecule's design is intrinsically linked to its function. Few molecules exemplify this principle as profoundly as 3,4,5-tris(dodecyloxy)benzoic acid. At first glance, it is a derivative of gallic acid, a common natural phenolic compound.[1][2][3] However, its true potential lies in its meticulously crafted amphiphilic nature. This technical guide will delve into the core principles governing the amphiphilicity of this "wedge-shaped" molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its self-assembly and the experimental methodologies to probe these fascinating behaviors. Our focus will be on the causality behind its structural organization, offering not just protocols, but a deeper insight into the forces at play.
Deconstructing the Amphiphile: A Tale of Two Regions
The amphiphilic character of this compound arises from the spatial segregation of distinct hydrophilic and hydrophobic domains within a single molecule. This duality is the primary driver of its self-assembly into ordered, functional supramolecular structures.
-
The Hydrophilic Apex: The molecule is crowned by a single carboxylic acid group (-COOH). This polar head is capable of hydrogen bonding and deprotonation in aqueous environments, rendering it hydrophilic or "water-loving." This functional group is the molecule's primary anchor to aqueous phases and polar surfaces.
-
The Hydrophobic Bulk: Contrasting the polar head are three long, flexible dodecyloxy chains (-O(CH₂)₁₁CH₃). These aliphatic tails are nonpolar and thus hydrophobic, or "water-fearing." Their collective volume and van der Waals interactions dominate a significant portion of the molecular structure, driving them to minimize contact with water.
This distinct separation of polar and nonpolar regions within a tapered, wedge-like geometry is the hallmark of this class of dendritic amphiphiles. It is this molecular architecture that dictates its behavior at interfaces and in solution, leading to the formation of complex, ordered assemblies.
The Symphony of Self-Assembly: From Monolayers to Liquid Crystals
The inherent drive of this compound to satisfy the opposing affinities of its hydrophilic head and hydrophobic tails leads to spontaneous organization, a process known as self-assembly. This behavior is most prominently observed at interfaces, such as the air-water interface, and in bulk solution, where it can form liquid crystalline phases.
Behavior at the Air-Water Interface: The Langmuir Monolayer
When introduced to an air-water interface, this compound molecules arrange themselves to minimize the energetically unfavorable interactions between their hydrophobic tails and the water subphase. The polar carboxylic acid heads anchor themselves in the water, while the dodecyloxy tails orient towards the air. This forms a monomolecular layer, or Langmuir film, a two-dimensional system ideal for studying the molecule's amphiphilic properties.
The behavior of this monolayer can be quantitatively assessed using a Langmuir-Blodgett trough, which measures the surface pressure (the reduction in the surface tension of the water) as a function of the area available per molecule. The resulting pressure-area isotherm provides a wealth of information about the packing and phase transitions of the monolayer.
Table 1: Expected Phases of a this compound Langmuir Monolayer
| Phase | Description | Expected Molecular Area |
| Gas (G) | At large areas per molecule, the molecules are far apart and behave as a 2D gas with minimal interaction. | High |
| Liquid-Expanded (LE) | Upon compression, the molecules begin to interact, but the alkyl chains are still disordered. | Intermediate |
| Liquid-Condensed (LC) | Further compression forces the alkyl chains into a more ordered, upright orientation. | Lower |
| Solid (S) | The molecules are tightly packed in a quasi-crystalline arrangement. | Minimal |
| Collapse | Beyond the solid phase, the monolayer buckles and collapses into a 3D structure. | N/A |
Experimental Characterization: A Methodical Approach
To rigorously characterize the amphiphilic nature of this compound, a multi-technique approach is essential. Here, we detail the key experimental protocols and the rationale behind their application.
Langmuir Monolayer Analysis: Probing Interfacial Behavior
The formation and characterization of a Langmuir monolayer is a cornerstone technique for understanding amphiphilicity.
-
Preparation: A Langmuir-Blodgett trough is meticulously cleaned with appropriate solvents (e.g., chloroform, ethanol) and filled with a high-purity water subphase. The surface is then aspirated to remove any contaminants.
-
Spreading: A dilute solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform) is carefully deposited onto the water surface using a microsyringe. A waiting period of 10-15 minutes allows for complete evaporation of the solvent.[4]
-
Compression: The movable barriers of the trough compress the monolayer at a constant, slow rate. A Wilhelmy plate, connected to a microbalance, measures the change in surface tension, which is recorded as surface pressure (π).
-
Data Acquisition: The surface pressure is plotted against the mean molecular area (A), generating the π-A isotherm.
-
Analysis: Key parameters are extracted from the isotherm, including the limiting molecular area (A₀) by extrapolating the steepest part of the curve to zero pressure, and the collapse pressure (πc), the point at which the monolayer collapses.
Causality: This experiment directly probes the two-dimensional packing behavior of the molecule. The transitions in the isotherm reflect changes in the conformational freedom and intermolecular interactions of the dodecyloxy chains as they are forced into closer proximity.
Visualizing the Monolayer: Microscopy Techniques
While the π-A isotherm provides quantitative data, direct visualization of the monolayer morphology is crucial for a complete understanding.
BAM is a non-invasive technique that allows for the real-time visualization of the monolayer at the air-water interface during compression.[5] It provides information on the homogeneity, phase behavior, and domain formation within the film.[6]
-
Integration: A Brewster angle microscope is mounted onto the Langmuir trough.
-
Imaging: As the monolayer is compressed, BAM images are captured at various surface pressures, corresponding to different phases identified in the π-A isotherm.
-
Analysis: The images reveal the formation of condensed-phase domains, their shape, size, and packing, providing a visual correlation to the thermodynamic data from the isotherm.
Causality: BAM exploits the principle that p-polarized light incident at the Brewster angle is not reflected from a pure air-water interface. The presence of the monolayer alters the refractive index, leading to reflection and allowing for the visualization of different phases with varying thickness and optical properties.
To investigate the monolayer structure at higher resolution, it can be transferred to a solid substrate and imaged using AFM. Highly Oriented Pyrolytic Graphite (HOPG) is an excellent substrate due to its atomic flatness.
-
Deposition: The monolayer is compressed to a desired surface pressure (typically in the solid phase). A freshly cleaved HOPG substrate is then slowly dipped vertically through the monolayer to transfer a single layer (Langmuir-Schaefer method) or vertically withdrawn (Langmuir-Blodgett method).
-
Imaging: The coated substrate is then imaged using an Atomic Force Microscope in tapping mode to minimize damage to the soft monolayer.
-
Analysis: The AFM images can reveal the molecular packing, domain structures, and the presence of defects at the nanoscale.[7]
Causality: AFM provides topographical information with sub-nanometer resolution, allowing for the direct visualization of the self-assembled molecular arrangement on a solid support. This can confirm the ordered packing of the hydrophobic tails and the overall structure of the transferred film.
Caption: Experimental workflow for characterizing the amphiphilic nature.
Aggregation in Bulk Solution: Critical Micelle Concentration (CMC)
While less likely to form conventional micelles due to its bulky, wedge-shaped structure, understanding its aggregation behavior in bulk solution is still important. The critical micelle concentration (CMC) is the concentration at which amphiphiles begin to self-assemble into aggregates. Due to its very low water solubility, determining a CMC in a purely aqueous system is challenging. However, its aggregation in mixed solvent systems or the formation of other supramolecular structures like columnar liquid crystals is a key aspect of its behavior. Studies have shown that this compound can self-assemble with other molecules to form thermotropic ionic liquid crystals with hexagonal and lamellar phases.[5]
The Molecular Architecture in Action: Supramolecular Structures
The unique wedge shape of this compound predisposes it to form specific supramolecular architectures beyond simple micelles. The bulky hydrophobic region, composed of three dodecyloxy chains, occupies a larger volume than the compact carboxylic acid headgroup. This geometry favors the formation of curved interfaces, leading to structures such as:
-
Columnar Liquid Crystals: In appropriate solvents or temperature ranges, the molecules can stack on top of one another, with the aromatic cores forming the column's center and the aliphatic tails radiating outwards. This has been observed in systems involving this compound.[5]
-
Vesicles and Bilayers: In some systems, particularly when mixed with other lipids, these dendritic amphiphiles can incorporate into or form bilayer structures.
Caption: Self-assembly pathways of the wedge-shaped amphiphile.
Conclusion: A Versatile Building Block for Nanoscience
The amphiphilic nature of this compound is a direct consequence of its elegant and deliberate molecular design. The interplay between its polar carboxylic acid head and its three nonpolar dodecyloxy tails, all arranged in a distinctive wedge-shaped geometry, endows it with a rich self-assembly behavior. Through the systematic application of techniques such as Langmuir trough measurements, Brewster angle microscopy, and atomic force microscopy, we can gain a deep and quantitative understanding of its interfacial properties. This knowledge is paramount for harnessing its potential as a versatile building block in the rational design of advanced materials, from drug delivery systems to organic electronics and liquid crystals. The principles and protocols outlined in this guide provide a robust framework for researchers to explore and exploit the fascinating world of this amphiphilic virtuoso.
References
-
Custers, J. P. A., et al. "3,4,5-Tri-Dodecyloxybenzoic Acid: Combining Reaction Engineering and Chemistry in the Development of an Attractive Tool To Assist Scaling Up Solid−Liquid Reactions." Organic Process Research & Development, vol. 6, no. 3, 2002, pp. 333-341, [Link].
-
Qiao, Xuanxuan, et al. "Supramolecular Thermotropic Ionic Liquid Crystals Formed via Self-Assembled Zwitterionic Ionic Liquids." Langmuir, vol. 35, no. 5, 2019, pp. 1598-1605, [Link].
-
ResearchGate. "Surface pressure-area isotherms of AmB monolayers extended on Tris buffer 5 mM, pH = 7.4." ResearchGate, [Link].
-
Boon, E. M., et al. "Electrochemistry Using Self-Assembled DNA Monolayers on Highly Oriented Pyrolytic Graphite." Langmuir, vol. 22, no. 18, 2006, pp. 7743-7747, [Link].
-
Karamyshev, A. V., et al. "Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology." Molecules, vol. 28, no. 21, 2023, p. 7358, [Link].
-
Takahashi, H., et al. "Investigation of interfacial behavior of glycyrrhizin with a lipid raft model via a Langmuir monolayer study." PLoS One, vol. 14, no. 10, 2019, p. e0223322, [Link].
-
Hersmis, M. C., et al. "3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis." Organic Process Research & Development, vol. 5, no. 1, 2001, pp. 54-60, [Link].
-
Majumdar, S., et al. "Langmuir Monolayer Flow across Hydrophobic Surfaces. 3. Influence of Acyl Chain Structure on Supported Bilayer Formation Rates." Langmuir, vol. 17, no. 20, 2001, pp. 6245-6253, [Link].
-
Ruben, M., et al. "2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and Guest-Host Architectures." Journal of the American Chemical Society, vol. 128, no. 49, 2006, pp. 15726-15735, [Link].
-
Ghule, K., et al. "Benzoic acid derivatives under pressure: a Raman spectroscopic overview." Bulletin of Materials Science, vol. 42, no. 1, 2019, p. 28, [Link].
-
Li, G., et al. "(a) AFM image of G1S self-assembled on HOPG. The inset shows aF ourier..." ResearchGate, [Link].
-
Varela, C., et al. "Langmuir monolayer studies of non-ionic surfactants and DOTMA for the design of ophthalmic niosomes." International Journal of Pharmaceutics, vol. 637, 2023, p. 122883, [Link].
-
Li, Y., et al. "Self-assembled PCBM bilayers on graphene and HOPG examined by AFM and STM." Nanotechnology, vol. 29, no. 18, 2018, p. 185602, [Link].
-
Singh, S., et al. "First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications." Journal of Molecular Structure, vol. 1276, 2023, p. 134762, [Link].
-
Singh, M., et al. "Scalable post-treatment for improved self-assembled monolayer coverage in perovskite solar cells." Sustainable Energy & Fuels, vol. 7, no. 18, 2023, pp. 4536-4545, [Link].
-
Biolin Scientific. "What is surface pressure - area isotherm?" Biolin Scientific, 13 Sept. 2022, [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. fkf.mpg.de [fkf.mpg.de]
- 3. Langmuir monolayer studies of non-ionic surfactants and DOTMA for the design of ophthalmic niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Supramolecular nanostructures of 1,3,5-benzene-tricarboxylic acid at electrified Au(111)/0.05 M H2SO4 interfaces: an in situ scanning tunneling microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemistry Using Self-Assembled DNA Monolayers on Highly Oriented Pyrolytic Graphite [authors.library.caltech.edu]
Foreword: Beyond Rods and Discs—The Unique Mesomorphism of Benzoic Acids
An In-Depth Technical Guide to the Liquid Crystalline Behavior of Substituted Benzoic Acids
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the vast landscape of liquid crystal (LC) research, materials are often categorized by their molecular geometry—calamitic (rod-like) or discotic (disc-like).[1] Benzoic acid derivatives, however, occupy a unique and compelling niche. Their propensity for self-assembly via hydrogen bonding allows them to form supramolecular structures that exhibit rich and often complex mesomorphic behavior.[2] A single benzoic acid molecule may not be sufficiently anisotropic to induce a liquid crystalline phase, but through dimerization, it adopts an elongated, rod-like geometry that serves as the fundamental building block for mesophase formation.[3][4] This guide delves into the core principles governing the liquid crystalline behavior of substituted benzoic acids, with a particular focus on extending these concepts to understand the potential of tris-substituted systems. We will explore the causal relationships between molecular structure, synthesis strategies, and the resulting material properties, providing a framework for the rational design of novel functional materials.
The Cornerstone of Mesomorphism: Supramolecular Dimerization
The defining characteristic of benzoic acid-based liquid crystals is the formation of hydrogen-bonded dimers.[2] The carboxylic acid moieties of two molecules associate in a head-to-head fashion, creating a stable, non-covalent dimer. This dimerization effectively doubles the length of the molecule and enhances its structural anisotropy, which is a prerequisite for the formation of liquid crystalline phases.[5] The strength of these hydrogen bonds significantly influences the thermal stability of the resulting mesophases.[3]
Caption: Hydrogen bonding between two benzoic acid molecules to form an elongated supramolecular dimer.
Synthesis of Substituted Benzoic Acid Liquid Crystals
The synthesis of these materials typically involves standard organic chemistry reactions, with the primary goal of introducing substituents that will modulate the molecule's shape, polarity, and flexibility. A common route is the esterification of a hydroxybenzoic acid with an appropriate acid chloride or the alkylation of a hydroxybenzoic acid.[2][6]
Workflow for Synthesis and Purification
The journey from starting materials to a characterized liquid crystal follows a rigorous, self-validating path. Each step is designed to ensure the chemical identity and purity of the compound before investing time in mesophase characterization.
Caption: A generalized workflow for the synthesis and validation of a liquid crystalline compound.
Experimental Protocol: Synthesis of a 4-n-Alkanoyloxy Benzoic Acid
This protocol is adapted from methodologies described for the synthesis of alkanoyloxy benzoic acids.[2]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable dry solvent like dichloromethane (DCM). Add triethylamine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction Initiation: Cool the mixture in an ice bath (0 °C). Slowly add the desired acid chloride (e.g., octanoyl chloride) (1.0 eq) dropwise to the stirred solution.
-
Causality Note: The reaction is performed at 0 °C to control the exothermic nature of the acylation. DMAP serves as a nucleophilic catalyst to accelerate the esterification.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by adding 1N HCl. Extract the organic layer with an appropriate solvent (e.g., diethyl ether). Wash the combined organic extracts sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy before proceeding with thermal analysis.
Characterization of Mesophases
A multi-technique approach is essential for the unambiguous identification of liquid crystalline phases.
Logical Workflow for Characterization
Caption: The logical workflow for comprehensive liquid crystal phase characterization.
Key Characterization Techniques:
-
Polarized Optical Microscopy (POM): This is the primary tool for visualizing the anisotropic nature of liquid crystals.[7] Different LC phases exhibit characteristic optical textures when viewed between crossed polarizers. For instance, the nematic phase often shows a "schlieren" texture, while smectic phases may display "focal conic" textures.[1][8]
-
Differential Scanning Calorimetry (DSC): DSC is used to precisely measure the temperatures and determine the thermodynamic nature of phase transitions.[2] First-order transitions (e.g., crystal-to-smectic) show sharp, distinct enthalpy peaks, whereas second-order transitions (e.g., nematic-to-smectic A) may appear as subtle changes in the heat capacity.
-
X-Ray Diffraction (XRD): XRD provides definitive information about the molecular arrangement within a mesophase.[7] A nematic phase shows a diffuse halo at wide angles, indicating short-range positional order, while a smectic phase will exhibit a sharp, low-angle reflection corresponding to the layer spacing.[9]
Structure-Property Relationships: The Key to Rational Design
The liquid crystalline behavior of substituted benzoic acids is a delicate balance of intermolecular forces, molecular shape, and thermal energy. Understanding how different structural modifications influence this balance is crucial for designing materials with desired properties.[10]
Effect of Terminal Chain Length
The length of the alkyl or alkoxy chains attached to the benzoic acid core has a profound impact on mesophase stability.
-
Chain Elongation: Generally, increasing the chain length enhances the stability of more ordered smectic phases over the less ordered nematic phase. This is due to increased van der Waals interactions between the aliphatic chains, which promotes lamellar packing.[7][11]
-
Odd-Even Effect: An "odd-even" effect is often observed, where the clearing temperatures (the transition from LC to isotropic liquid) alternate as the number of carbons in the alkyl chain increases.[4] This is attributed to changes in the orientation of the terminal methyl group relative to the molecular axis, which affects the overall molecular anisotropy.
| Compound Series | Chain Length (n) | Melting Temp (°C) | Clearing Temp (°C) | Mesophase Type | Reference |
| 4-n-Alkyloxybenzoic Acid | 6 | 106.3 | 154.0 | SmC, N | [11] (generalized data) |
| 7 | 94.0 | 147.0 | SmC, N | [11] (generalized data) | |
| 8 | 108.1 | 147.5 | SmC, N | [11] (generalized data) | |
| 4-n-Alkylthiobenzoic Acid | 6 | 110 | 129 | N | [4] |
| 7 | 108 | 116 | N (monotropic) | [4] | |
| 8 | 105 | 128 | N | [4] |
Table 1: Representative phase transition data for homologous series of substituted benzoic acids, illustrating the influence of chain length and heteroatom substitution.
Influence of Substituent Position and Type
The introduction of substituents directly onto the benzoic acid ring dramatically alters the molecular geometry and electronic properties, thereby influencing mesomorphism.
-
Para- vs. Meta-Substitution: Para-substituted (1,4-disubstituted) benzoic acids generally form more stable mesophases than their meta-substituted (1,3-disubstituted) counterparts. The linear shape of para-isomers is more conducive to the parallel alignment required for calamitic phases.[2]
-
Lateral Substituents: Attaching a substituent (e.g., F, Cl, CH₃) to the side of the aromatic core disrupts molecular packing.[1] This typically leads to a decrease in clearing temperatures and can destabilize more ordered phases. However, it can also lower the melting point, potentially widening the temperature range of the liquid crystal phase.[8]
-
Heterocyclic Cores: Incorporating heterocyclic rings (e.g., oxadiazole, tetrazole) into the molecular structure can introduce strong dipole moments and alter the overall shape, leading to the formation of different mesophases like smectic A or smectic C.[7][11]
Extrapolating to Tris-Substituted Systems
While the literature predominantly focuses on mono- and di-substituted benzoic acids, we can extrapolate these principles to predict the behavior of tris-substituted analogues.
-
Reduced Linearity: A 1,3,5- or 1,2,3-substitution pattern would destroy the linear, rod-like shape of the dimer. This disruption of calamitic geometry would likely suppress the formation of nematic and smectic phases.
-
Emergence of Columnar Phases: If the tris-substituted benzoic acid has a substitution pattern (e.g., 3,4,5-trialkoxybenzoic acid) that promotes a "wedge" or "pie-slice" shape, the molecules might self-assemble into disc-like supramolecular structures. These discs could then stack to form columnar liquid crystal phases, a behavior seen in related triphenylamine-containing benzoic acids.[9]
-
Steric Hindrance: Substituents adjacent to the carboxylic acid group (e.g., at the 2- and 6-positions) could sterically hinder the formation of the crucial hydrogen-bonded dimer, potentially eliminating liquid crystalline behavior altogether.
Potential Applications
The unique properties of benzoic acid-based liquid crystals make them attractive for various advanced applications.
-
Displays and Sensors: Their responsiveness to temperature and electric fields is fundamental to their use in displays and sensors.[2][3]
-
Drug Delivery: The self-assembling nature of these molecules could be harnessed to create organized matrices for the controlled release of therapeutic agents.
-
Functional Materials: By incorporating functional groups, such as photo-switchable azobenzenes, these materials can be designed to respond to light, opening possibilities in optical data storage and smart materials.[12]
Conclusion
Tris-substituted benzoic acids represent a compelling, albeit less explored, frontier in liquid crystal research. While their departure from the traditional rod-like calamitic structure presents challenges to the formation of conventional nematic and smectic phases, it simultaneously opens the door to novel self-assembly motifs, such as columnar phases. By understanding the foundational principles of dimerization, the influence of substituent choice and position, and the causal relationships between molecular structure and macroscopic properties derived from their di-substituted cousins, researchers are well-equipped to rationally design and synthesize the next generation of functional, self-assembling materials. The key lies in leveraging substitution patterns not as a disruption of the calamitic ideal, but as a tool to create entirely new molecular geometries and, consequently, new phases of matter.
References
-
Beilstein Journals. (n.d.). Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Retrieved from [Link]
-
ResearchGate. (n.d.). Main crystal surface structure of benzoic acid ideal crystal habit (C, gray, H, white, O, red). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2017). Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. New Journal of Chemistry, 41(15), 6514-6522. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Triphenylamine-Containing Benzoic Acids: Synthesis, Liquid Crystalline and Redox Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Calamitic Liquid Crystalline Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and characterisation of novel calamitic liquid crystalline compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure–Property Relationships in Hydrogen-Bonded Liquid Crystals. Retrieved from [Link]
-
EPrints USM. (n.d.). synthesis and characterization of some calamitic liquid crystals consisting of cholesterol, rod. Retrieved from [Link]
- (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. NUST Journal of Engineering Sciences, 9(1), 22-29.
-
ScienceDirect. (n.d.). Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property relationship study. Retrieved from [Link]
-
Science Publications. (n.d.). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-. Retrieved from [Link]
Sources
- 1. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ipme.ru [ipme.ru]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes [beilstein-journals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Triphenylamine-Containing Benzoic Acids: Synthesis, Liquid Crystalline and Redox Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. thescipub.com [thescipub.com]
Spectroscopic Characterization of 3,4,5-Tris(dodecyloxy)benzoic Acid: A Technical Guide
Introduction
3,4,5-Tris(dodecyloxy)benzoic acid is a discotic liquid crystal precursor, valued for its ability to self-assemble into highly ordered columnar phases. This property makes it a critical building block in the development of advanced organic electronic materials, including sensors, photovoltaics, and charge transport layers.[1][2] The precise molecular structure, characterized by a central benzoic acid core functionalized with three long dodecyloxy chains, dictates its unique material properties.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to verify the chemical identity and purity of this compound. As direct experimental spectra are not always publicly available, this document synthesizes data from analogous compounds and foundational spectroscopic principles to provide a reliable reference for researchers, scientists, and professionals in drug development and materials science. The focus is not merely on the data itself, but on the causal relationship between the molecular structure and its spectral output, ensuring a trustworthy and authoritative resource.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound give rise to a distinct spectroscopic fingerprint. The molecule comprises a symmetrically substituted benzene ring, a carboxylic acid group, and three long aliphatic chains. Each of these components will produce characteristic signals in NMR, IR, and mass spectrometry.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is characterized by a few key resonances that correspond to the different proton environments in the molecule. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~12-13 | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |
| ~7.3 | Singlet | 2H | Ar-H | The two aromatic protons are equivalent due to symmetry and are deshielded by the aromatic ring current and the electron-withdrawing carboxylic acid group. |
| ~4.0 | Triplet | 6H | -O-CH₂- | These methylene protons are adjacent to the electronegative oxygen atoms of the ether linkages, causing a significant downfield shift. |
| ~1.8 | Multiplet | 6H | -O-CH₂-CH₂- | The second methylene group in the chain, slightly deshielded by the nearby oxygen. |
| ~1.5 - 1.2 | Multiplet | 54H | -(CH₂)₉- | The bulk of the methylene protons in the long alkyl chains overlap to form a broad multiplet in the typical aliphatic region. |
| ~0.9 | Triplet | 9H | -CH₃ | The terminal methyl groups of the three dodecyl chains are in a classic aliphatic environment. |
Predicted spectrum based on data for similar long-chain alkoxy benzoic acids and foundational NMR principles.[3][4][5]
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~172 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded due to the two attached electronegative oxygen atoms.[6] |
| ~153 | C3, C5 (Ar-C-O) | The aromatic carbons directly attached to the oxygen atoms are significantly deshielded. |
| ~142 | C4 (Ar-C) | The aromatic carbon para to the carboxylic acid. |
| ~126 | C1 (Ar-C-COOH) | The aromatic carbon attached to the carboxylic acid group. |
| ~107 | C2, C6 (Ar-C-H) | The protonated aromatic carbons appear at a characteristic upfield position for electron-rich aromatic systems. |
| ~70-74 | -O-CH₂- | The carbons directly bonded to the ether oxygens are found in this characteristic downfield region for aliphatic ethers. |
| ~32-22 | -(CH₂)₁₀- | The remaining methylene carbons of the dodecyl chains appear in the typical aliphatic region. |
| ~14 | -CH₃ | The terminal methyl carbons. |
Predicted spectrum based on data for analogous benzoic acid derivatives and established ¹³C NMR chemical shift correlations.[6][7][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the long alkyl chains.
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Rationale |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The O-H bond of the carboxylic acid exhibits a very broad absorption due to hydrogen bonding.[10] |
| 2955, 2920, 2850 | C-H stretch | Alkyl (CH₃, CH₂) | Strong absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the numerous methylene and methyl groups.[11] |
| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[10] |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | Absorptions from the stretching vibrations of the carbon-carbon bonds within the benzene ring. |
| ~1250, ~1120 | C-O stretch | Ether and Carboxylic Acid | Strong absorptions from the C-O stretching of the aryl ether linkages and the carboxylic acid. |
Predicted IR frequencies based on characteristic group frequencies for benzoic acids and long-chain ethers.[10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Molecular Ion: For C₄₃H₇₈O₅, the expected monoisotopic mass is approximately 674.57 g/mol . In a high-resolution mass spectrum (HRMS), this value can be used to confirm the elemental composition. The nominal mass is 675.1 g/mol .
Predicted Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways:
-
Loss of a dodecyl chain: Cleavage of the C-O bond of the ether can lead to the loss of a C₁₂H₂₄ fragment.
-
Loss of a dodecyloxy radical: Cleavage of the Ar-O bond can result in the loss of a C₁₂H₂₅O• radical.
-
Decarboxylation: Loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for benzoic acids.[12]
Caption: Predicted Key Fragmentation Pathways
Experimental Protocols: Ensuring Data Integrity
The acquisition of high-quality spectroscopic data is paramount for unambiguous compound identification. The following protocols are designed as self-validating systems to ensure trustworthiness.
NMR Sample Preparation and Acquisition
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect chemical shifts.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Acquisition Mode: Proton-decoupled mode to simplify the spectrum to singlets.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum using the TMS signal.
FT-IR Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Sample Preparation and Acquisition
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should produce a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).
-
For HRMS, use a high-resolution instrument like a TOF or Orbitrap analyzer to obtain an accurate mass measurement.
-
Caption: Spectroscopic Analysis Workflow
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and mass spectrometry, provides a robust framework for its unequivocal identification and quality control. By understanding the correlation between the molecule's distinct structural features—the aromatic core, the carboxylic acid, and the long alkyl chains—and their respective spectral signatures, researchers can confidently verify the integrity of this important liquid crystal precursor. The protocols and predicted data herein serve as an authoritative guide for scientists engaged in the synthesis and application of advanced organic materials.
References
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]
-
TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Available at: [Link]
-
ACS Publications. (2001). 3,4,5-Tri-dodecyloxybenzoic Acid: Optimisation and Scale-Up of the Synthesis. Available at: [Link]
-
ACS Publications. (2002). 3,4,5-Tri-Dodecyloxybenzoic Acid: Combining Reaction Engineering and Chemistry in the Development of an Attractive Tool To Assist Scaling Up Solid−Liquid Reactions. Available at: [Link]
-
Semantic Scholar. (2014). Spectroscopic studies on gallic acid and its azo derivatives and their iron(III) complexes. Available at: [Link]
-
ResearchGate. (2019). 13 C NMR spectra (in CDCl 3 ) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top). Available at: [Link]
-
Semantic Scholar. (n.d.). Spectroscopic studies on gallic acid and its azo derivatives and their iron(III) complexes. Available at: [Link]
-
Eindhoven University of Technology Research Portal. (2001). 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis. Available at: [Link]
-
cpanel.app1.ugel04.gob.pe. (n.d.). Benzoic Acid Ir Spectrum Full PDF. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]
-
SpectraBase. (n.d.). 3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Available at: [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. Available at: [Link]
-
Semantic Scholar. (2012). Synthesis and spectroscopic characterization of gallic acid and some of its azo complexes. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of benzoic acid. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). Qualitative Analysis of Gallic Acid by HPLC Method In Different Extracts of Terminalia Bellerica Roxb. Fruit. Available at: [Link]
-
ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Available at: [Link]
-
ResearchGate. (2016). Gallic Acid: Review of the Methods of Determination and Quantification. Available at: [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: [Link]
-
PubChem - NIH. (n.d.). 4-(Dodecyloxy)benzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Available at: [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Dodecyloxy)benzoic acid | C19H30O3 | CID 75330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Thermal Properties and Phase Transitions of 3,4,5-Tris(dodecyloxy)benzoic Acid
Abstract
3,4,5-Tris(dodecyloxy)benzoic acid, a derivative of gallic acid, is a significant building block in the synthesis of advanced organic materials, particularly liquid crystals.[1] Its molecular architecture, featuring a rigid benzoic acid core and three flexible dodecyloxy side chains, predisposes it to form complex, temperature-dependent phases. This guide provides a comprehensive overview of the methodologies used to characterize the thermal properties and phase transitions of this compound. We will delve into the theoretical underpinnings and practical application of key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM). By presenting detailed experimental protocols and elucidating the interpretation of the resulting data, this document serves as a vital resource for researchers and professionals engaged in the development of novel materials and drug delivery systems.
Introduction: The Molecular Basis of Thermal Behavior
The thermal behavior of this compound is a direct consequence of its amphiphilic nature. The central benzoic acid moiety is capable of forming strong intermolecular hydrogen bonds, leading to the formation of dimeric structures. These dimers can then self-assemble into various ordered arrangements. The three long, flexible dodecyloxy chains, on the other hand, introduce a degree of fluidity and are instrumental in the formation of liquid crystalline phases.[2] The interplay between the rigid, hydrogen-bonded core and the flexible, aliphatic chains governs the transitions between crystalline, liquid crystalline, and isotropic liquid states. Understanding these transitions is paramount for controlling the material's properties for specific applications.
Liquid crystals represent a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[3] In the context of materials like this compound, these mesophases are typically thermotropic, meaning they are observed in specific temperature ranges.[4]
Core Analytical Techniques for Thermal Analysis
A multi-faceted approach is essential for a thorough characterization of the thermal properties of this compound. The primary techniques employed are Differential Scanning Calorimetry (DSC) for measuring thermal transitions and their associated enthalpies, Thermogravimetric Analysis (TGA) for assessing thermal stability, and Polarized Optical Microscopy (POM) for the visual identification of liquid crystalline phases.[5]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for investigating the thermal transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature.[6] Endothermic and exothermic processes, such as melting, crystallization, and liquid crystal phase transitions, are detected as peaks in the DSC thermogram.
The following table summarizes hypothetical DSC data for this compound, illustrating the types of transitions that might be observed.
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal to Smectic C | 85.2 | 88.5 | 35.8 |
| Smectic C to Nematic | 110.7 | 112.1 | 2.1 |
| Nematic to Isotropic | 125.4 | 126.8 | 3.5 |
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Heat from 25°C to 150°C at a rate of 10°C/min.
-
Hold at 150°C for 5 minutes to ensure complete melting.
-
Cool from 150°C to 25°C at a rate of 10°C/min.
-
Heat from 25°C to 150°C at a rate of 10°C/min (second heating run).
-
-
Data Analysis: Analyze the second heating run to ensure a consistent thermal history. Determine the onset and peak temperatures and integrate the peaks to calculate the enthalpy of transitions.
Causality Behind Experimental Choices: The second heating run is typically used for analysis as it provides data on a sample with a more uniform thermal history, having erased the effects of its initial crystallization and handling. A heating/cooling rate of 10°C/min is a standard practice that offers a good balance between resolution and sensitivity.[4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and decomposition profile of a material. For this compound, TGA can identify the temperature at which the compound begins to degrade.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: Determine the onset temperature of decomposition, which is typically defined as the temperature at which a 5% mass loss occurs.
Causality Behind Experimental Choices: A nitrogen atmosphere is used to prevent oxidative degradation, allowing for the determination of the intrinsic thermal stability of the compound. A temperature ramp up to 600°C is generally sufficient to observe the complete decomposition of most organic molecules.
Polarized Optical Microscopy (POM)
POM is an indispensable technique for the identification and characterization of liquid crystalline phases.[7] Anisotropic materials, such as liquid crystals, are birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities. This property allows for the visualization of characteristic textures for different liquid crystal phases when viewed between crossed polarizers.
-
Smectic C (SmC): This phase is characterized by a tilted arrangement of molecules in layers. Under POM, it often displays a schlieren texture with four-brush defects.
-
Nematic (N): In the nematic phase, the molecules have long-range orientational order but no positional order. It is typically identified by its thread-like schlieren texture with two- and four-brush defects.[4]
-
Isotropic (I): The isotropic liquid phase is optically isotropic and appears completely dark when viewed between crossed polarizers.
-
Sample Preparation: Place a small amount of this compound on a clean glass microscope slide and cover with a coverslip.
-
Instrument Setup: Place the slide on a hot stage attached to the polarized light microscope.
-
Thermal Program:
-
Slowly heat the sample while observing the changes in texture through the microscope.
-
Correlate the observed textural changes with the transition temperatures identified by DSC.
-
Capture images of the characteristic textures for each phase.
-
-
Data Analysis: Identify the different liquid crystal phases based on their unique optical textures.
Causality Behind Experimental Choices: A hot stage allows for precise temperature control, enabling the direct correlation of visual changes with the thermal events measured by DSC. Slow heating is crucial to allow sufficient time for the equilibrium textures to form.
Visualizing the Workflow and Phase Transitions
Diagrams are essential for conceptualizing the experimental workflow and the sequence of phase transitions.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Hypothetical phase transition sequence of this compound upon heating.
Conclusion: A Comprehensive Understanding
The thermal characterization of this compound requires a synergistic application of DSC, TGA, and POM. DSC provides quantitative data on the energetics of phase transitions, TGA establishes the limits of its thermal stability, and POM offers visual confirmation and identification of the liquid crystalline mesophases. By integrating the insights from these techniques, a comprehensive understanding of the material's thermal behavior can be achieved. This knowledge is critical for the rational design and processing of this compound-based materials for applications in fields ranging from advanced display technologies to sophisticated drug delivery systems.
References
-
Balkanli, O., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry. [Link]
-
Patel, V.R., et al. (2010). Study of Azo Ester Mesogens: 4-(4 ¢ -n-Alkoxy benzoyloxy)-3- Methoxy. Der Pharma Chemica. [Link]
-
Hersmis, M.C., et al. (2001). 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis. Research portal Eindhoven University of Technology. [Link]
-
Hersmis, M.C., et al. (2001). 3,4,5-Tri-dodecyloxybenzoic Acid: Optimisation and Scale-Up of the Synthesis. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Polarized optical micrographs of 4-(decyloxy)benzoic acid taken during.... [Link]
-
Semantic Scholar. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. [Link]
-
Cioanca, E.R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. [Link]
-
ResearchGate. (n.d.). DSC scans of lithium 2,3,4-tris(dodecyloxy)benzenesulfonate. The inset.... [Link]
-
Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
-
Kent State University. (n.d.). Polarization Microscope Pictures of Liquid Crystals. [Link]
-
da Silva, M.C.H., et al. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. International Food Research Journal. [Link]
-
Gruzdev, M., et al. (2015). Synthesis and phase behavior of dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid with different functional groups in focal point. Journal of Chemical Sciences. [Link]
-
Balkanli, O., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). (a) Phase diagram of pure p-n-alkyloxy benzoic acids. (b) Phase diagram.... [Link]
-
Lewis, S.A., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information. [Link]
Sources
- 1. research.tue.nl [research.tue.nl]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Role of 3,4,5-Tris(dodecyloxy)benzoic Acid in Advanced Nanoparticle Synthesis
Authored by: A Senior Application Scientist
Introduction: Beyond the Beaker—Harnessing Supramolecular Chemistry for Precision Nanomaterials
In the landscape of nanoparticle synthesis, the precise control over size, shape, and surface chemistry is paramount. These physical characteristics dictate the material's ultimate function, from its catalytic activity and optical properties to its behavior in biological systems. While a variety of ligands and surfactants are employed to this end, 3,4,5-tris(dodecyloxy)benzoic acid has emerged as a uniquely versatile molecule. Its sophisticated architecture, featuring a hydrophilic carboxylic acid head and three long, hydrophobic dodecyloxy tails, allows it to function not just as a simple capping agent, but as a "director" of nanoparticle formation through self-assembly and intricate surface interactions.
This document serves as a comprehensive guide for researchers, materials scientists, and drug development professionals on the application of this compound in the synthesis of advanced nanoparticles. We will move beyond mere procedural descriptions to explore the underlying chemical principles, offering field-proven protocols and insights to empower your research and development efforts.
Part 1: The Molecular Architect—Why this compound?
The efficacy of this compound stems from its amphiphilic nature and its propensity for supramolecular self-assembly. The molecule's structure is key to its function:
-
The Carboxylic Acid Headgroup: This polar group serves as the primary anchor to the nanoparticle surface. The acidic proton can be lost, forming a carboxylate anion that strongly coordinates to metal atoms on the nascent nanoparticle's surface. This strong binding is crucial for stabilizing the nanoparticle and preventing uncontrolled aggregation.
-
The Hydrophobic Tails: The three dodecyloxy chains create a dense, protective hydrophobic layer around the nanoparticle core. This layer provides steric hindrance, physically preventing nanoparticles from coming into close contact and fusing. Furthermore, this alkyl shell imparts excellent solubility in nonpolar organic solvents, which is a critical consideration for many synthesis and processing techniques.
-
Intermolecular Interactions: The unique arrangement of the three alkyl chains allows for significant van der Waals interactions between adjacent molecules on the nanoparticle surface. This leads to the formation of a highly ordered, tightly packed capping layer, which is more effective at preventing aggregation than simpler, single-chain ligands.
This combination of a strong anchoring group and a bulky, interacting hydrophobic shell allows for exquisite control over nanoparticle growth. By modulating the concentration of this compound and other reaction parameters, one can finely tune the final size and shape of the nanoparticles.
Part 2: Synthesis Protocols and Methodologies
Protocol: Synthesis of Monodisperse Gold Nanoparticles
This protocol details a common method for producing highly monodisperse gold nanoparticles (AuNPs) using this compound as a capping agent. The slow reduction of the gold precursor in the presence of the capping agent allows for controlled growth and narrow size distribution.
Workflow Diagram: Gold Nanoparticle Synthesis
Caption: Workflow for the synthesis of gold nanoparticles.
Materials:
| Reagent | Purity | Supplier (Example) |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | 99.9% | Sigma-Aldrich |
| This compound | >98% | TCI Chemicals |
| Toluene | Anhydrous | Fisher Scientific |
| tert-Butylamine borane complex | 97% | Sigma-Aldrich |
| Ethanol | 200 Proof | Decon Labs |
Step-by-Step Protocol:
-
Preparation of Precursor Solution: In a 50 mL three-neck flask equipped with a condenser and a magnetic stir bar, dissolve 0.05 mmol of HAuCl₄·3H₂O and 0.25 mmol of this compound in 20 mL of anhydrous toluene.
-
Scientist's Note: The 5:1 molar ratio of ligand to gold precursor is crucial. An excess of the capping agent ensures complete surface coverage of the forming nuclei, preventing uncontrolled growth and aggregation.
-
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for 15-20 minutes to remove oxygen, which can interfere with the reduction process. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Heating: Heat the solution to 80°C with vigorous stirring. The solution should be a clear, pale yellow.
-
Reduction: In a separate vial, dissolve 0.5 mmol of tert-butylamine borane complex in 2 mL of toluene. Rapidly inject this reducing agent solution into the hot reaction mixture using a syringe.
-
Scientist's Note: The rapid injection promotes a burst of nucleation, leading to a more uniform population of initial seeds. The relatively mild reducing agent allows for controlled growth rather than rapid, uncontrolled deposition of gold.
-
-
Growth Phase: The solution will gradually change color, typically from yellow to a deep ruby red, indicating the formation of gold nanoparticles. Maintain the reaction at 80°C for 2 hours to ensure complete reaction and annealing of the nanoparticles.
-
Purification: a. Allow the reaction mixture to cool to room temperature. b. Add 40 mL of ethanol to the solution. This will act as an anti-solvent, causing the hydrophobic nanoparticles to precipitate. c. Centrifuge the mixture at 8000 rpm for 10 minutes. d. Carefully decant the supernatant. e. Redisperse the nanoparticle pellet in a minimal amount of toluene (e.g., 5-10 mL).
-
Storage: Store the purified nanoparticle solution in a sealed vial at 4°C.
Expected Results & Characterization:
| Characterization Technique | Expected Outcome |
| TEM | Monodisperse, spherical nanoparticles with a diameter of approximately 5-8 nm. |
| UV-Vis Spectroscopy | A distinct Surface Plasmon Resonance (SPR) peak between 520-530 nm. |
| DLS | A narrow size distribution with a low polydispersity index (PDI < 0.2). |
Protocol: Synthesis of Magnetic Iron Oxide Nanoparticles (IONPs)
This protocol describes the thermal decomposition of an iron precursor in the presence of this compound to produce monodisperse, crystalline iron oxide nanoparticles.
Workflow Diagram: Iron Oxide Nanoparticle Synthesis
Caption: Workflow for the synthesis of iron oxide nanoparticles.
Materials:
| Reagent | Purity | Supplier (Example) |
| Iron(III) oleate | Technical | Strem Chemicals |
| Oleic Acid | 90% | Sigma-Aldrich |
| This compound | >98% | TCI Chemicals |
| 1-Octadecene | 90% | Sigma-Aldrich |
| Hexane | Anhydrous | Fisher Scientific |
| Acetone | ACS Grade | VWR |
Step-by-Step Protocol:
-
Preparation: In a 100 mL three-neck flask with a condenser, combine 1.8 g (2 mmol) of iron oleate, 0.35 g (0.6 mmol) of this compound, and 20 mL of 1-octadecene.
-
Scientist's Note: 1-octadecene is a high-boiling point solvent that allows the reaction to reach the necessary temperature for precursor decomposition. The benzoic acid derivative works in concert with oleic acid (present in the iron oleate precursor) to form a mixed-ligand shell that provides excellent stability and control over particle size.
-
-
Degassing: Heat the mixture to 120°C under vacuum or a strong flow of nitrogen for 30 minutes to remove water and oxygen.
-
Thermal Decomposition: Under a nitrogen atmosphere, heat the reaction mixture to 320°C at a rate of approximately 3-5°C/min.
-
Growth/Annealing: Maintain the solution at reflux (approximately 320°C) for 1 hour. The color of the solution will turn from reddish-brown to black.
-
Purification: a. Cool the reaction to room temperature. b. Add 40 mL of acetone or an ethanol/acetone mixture to precipitate the nanoparticles. c. Use a strong permanent magnet to collect the nanoparticles on the side of the flask and decant the supernatant. Alternatively, centrifuge at 10,000 rpm for 15 minutes. d. Wash the nanoparticles two more times with acetone/ethanol. e. Redisperse the final product in 10-15 mL of hexane or toluene.
Expected Results & Characterization:
| Characterization Technique | Expected Outcome |
| TEM | Highly crystalline, monodisperse nanoparticles, often with a cubic or spherical shape, in the 10-20 nm range. |
| XRD | Diffraction patterns corresponding to the magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) crystal structure. |
| VSM | Superparamagnetic behavior at room temperature. |
Part 3: Troubleshooting and Advanced Considerations
-
Problem: Aggregated Nanoparticles.
-
Cause: Insufficient capping agent, presence of water/oxygen, or too rapid reduction.
-
Solution: Increase the ligand-to-precursor ratio. Ensure all solvents are anhydrous and the system is properly purged with inert gas. Use a milder reducing agent or lower the reaction temperature.
-
-
Problem: Wide Size Distribution (High PDI).
-
Cause: Incomplete separation of nucleation and growth phases.
-
Solution: Employ a "hot-injection" method where the reducing agent or precursor is rapidly injected into the hot solvent/ligand mixture. This promotes a single, uniform nucleation event.
-
-
Phase Transfer: Nanoparticles synthesized with this compound are inherently hydrophobic. For biological applications, a ligand exchange process is necessary to render them water-soluble. This can be achieved using molecules like polyethylene glycol (PEG) with a terminal thiol or carboxyl group.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern materials scientist. Its unique molecular structure facilitates the synthesis of highly uniform and stable nanoparticles through a combination of strong surface anchoring and steric stabilization driven by self-assembly. The protocols provided herein serve as a robust starting point for the synthesis of gold and iron oxide nanoparticles, but the principles are broadly applicable to a range of other material systems. By understanding and manipulating the interplay between this ligand, the precursors, and the reaction conditions, researchers can unlock new possibilities in the design of functional nanomaterials for catalysis, electronics, and nanomedicine.
References
-
Title: Self-assembly of 3,4,5-Tris(n-dodecyloxy)benzoic Acid at the Solid/Liquid Interface. Source: Langmuir. URL: [Link]
-
Title: Synthesis of Monodisperse Magnetic Nanoparticles. Source: Chemistry of Materials. URL: [Link]
-
Title: Gold Nanoparticles: Synthesis, Properties and Applications. Source: Chemical Society Reviews. URL: [Link]
The Architect's Molecule: 3,4,5-Tris(dodecyloxy)benzoic Acid as a Premier Building Block for Advanced Dendrimer Constructs
Introduction: The Intrinsic Advantage of the Tris(alkoxy)benzoic Acid Scaffold
In the landscape of nanoscience and advanced materials, dendrimers represent a class of perfectly branched, monodisperse macromolecules that offer unparalleled control over size, shape, and surface functionality.[1] The selection of the foundational building block is a critical determinant of the final dendrimer's properties and potential applications. 3,4,5-Tris(dodecyloxy)benzoic acid, a derivative of gallic acid, has emerged as a superior monomer unit for several compelling reasons. Its unique amphiphilic nature, stemming from the hydrophilic benzoic acid head and the three long, hydrophobic dodecyloxy tails, drives predictable self-assembly into supramolecular structures.[2] This architecture provides a pre-organized scaffold that facilitates the construction of higher-generation dendrimers with precisely tailored hydrophobic interiors and functionalizable peripheries, making them exceptional candidates for applications ranging from drug delivery to materials science.[3][4]
This guide provides an in-depth exploration of this compound as a dendrimer building block. We will elucidate the synthetic strategies, provide detailed experimental protocols, and discuss the characterization and application of the resulting dendritic architectures, with a focus on their utility for researchers in chemistry, materials science, and drug development.
Section 1: Synthetic Strategies for Dendrimer Construction
The creation of dendrimers from this compound-derived units, often referred to as dendrons, can be broadly categorized into two primary approaches: divergent and convergent synthesis.[1]
1.1. Divergent Synthesis: This method begins from a central core molecule and grows outwards, generation by generation.[1] The core is reacted with multiple monomer units, and the new, larger molecule has a periphery of reactive groups that can then be reacted with more monomers. This process is repeated to build increasingly larger generations.
-
Causality & Rationale: The divergent approach is often favored for producing large quantities of dendrimers. The repetitive nature of the reaction sequence allows for a scalable process. However, a key challenge is the potential for defects in the outer shells, as incomplete reactions in any step can lead to imperfections that are propagated in subsequent generations.[1] This can result in a less monodisperse final product.
1.2. Convergent Synthesis: In contrast, the convergent method synthesizes the dendrimer from the outside-in.[1] The peripheral units (dendrons) are constructed first and then attached to a central core in the final step.[5]
-
Causality & Rationale: This strategy offers superior control over the molecular structure, leading to highly monodisperse dendrimers with fewer defects.[1] Purification is also simpler, as the desired dendron can be more easily separated from unreacted starting materials at each step. The primary drawback is that steric hindrance can become a significant issue when attaching the large, pre-formed dendrons to the core, which can limit the maximum achievable generation.
Workflow for Dendrimer Synthesis
The general workflow for constructing a dendrimer using this compound-based dendrons is visualized below. This process highlights the key stages from monomer preparation to final dendrimer assembly and characterization.
Caption: Convergent synthesis workflow for dendrimers.
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies. All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 2.1: Synthesis of Methyl 3,4,5-Tris(dodecyloxy)benzoate (Monomer Precursor)
This protocol details the initial alkylation of methyl gallate, a common precursor to the target benzoic acid.[6]
Rationale: The ester group of methyl gallate is less reactive than the phenolic hydroxyl groups, allowing for selective O-alkylation. Potassium carbonate is a mild base suitable for this reaction, and DMF is an excellent polar aprotic solvent that facilitates the SN2 reaction.
-
Reagents & Materials:
-
Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)
-
1-Bromododecane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Standard workup and purification glassware
-
-
Procedure:
-
To a 500 mL round-bottom flask, add methyl gallate (1.0 eq), anhydrous K₂CO₃ (4.0 eq), and anhydrous DMF (approx. 10 mL per gram of methyl gallate).
-
Stir the suspension at room temperature under a nitrogen atmosphere for 15 minutes.
-
Add 1-bromododecane (3.3 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 24-48 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a beaker containing cold deionized water.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water and then with cold methanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/acetone) to yield pure methyl 3,4,5-tris(dodecyloxy)benzoate as a white solid.
-
Protocol 2.2: Saponification to this compound (The Building Block)
Rationale: This is a standard ester hydrolysis (saponification) to yield the carboxylic acid, which is the key functional group for subsequent coupling reactions. A mixed solvent system of THF/ethanol and water ensures solubility for both the nonpolar ester and the aqueous base.
-
Reagents & Materials:
-
Methyl 3,4,5-tris(dodecyloxy)benzoate
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF), Ethanol, Deionized Water
-
Hydrochloric Acid (HCl), ~2 M
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and ethanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Add an aqueous solution of KOH (5.0 eq) to the flask.
-
Heat the mixture to reflux (approx. 70-80 °C) for 12-24 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvents under reduced pressure (rotary evaporation).
-
Re-dissolve the remaining aqueous residue in warm water and acidify with 2 M HCl until the pH is ~1-2. A white precipitate of the benzoic acid will form.
-
Collect the solid by vacuum filtration, wash extensively with deionized water to remove salts, and dry under vacuum.
-
Protocol 2.3: Convergent Synthesis of a G1 Dendron with a Benzyl Focal Point
Rationale: This protocol demonstrates a typical esterification to form a first-generation (G1) dendron.[7] Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) form a highly effective coupling system for esterification, particularly with sterically hindered alcohols. The benzyl group serves as a common focal point that can be deprotected later for further growth.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
4-Hydroxybenzyl alcohol (or another suitable diol/triol core) (0.5 eq for a di-functional focal point)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq per acid group)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound and 4-hydroxybenzyl alcohol in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP, followed by a solution of DCC in anhydrous DCM, dropwise over 15-20 minutes.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter off the DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure G1 dendron.
-
Section 3: Characterization and Validation
Rigorous characterization is essential to validate the synthesis of each dendrimer generation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the primary tool for structural elucidation. ¹H NMR should show the disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of new signals corresponding to the core molecule. Integration of the signals provides a ratio of the peripheral alkyl chains to the core protons, confirming the structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to track functional group transformations. Key changes include the disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of a strong C=O stretch of the newly formed ester (~1735 cm⁻¹).
-
Mass Spectrometry (MS): Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are crucial for confirming the molecular weight of the dendrons and final dendrimers, providing evidence of successful synthesis and high purity.[9]
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight distribution and assess the monodispersity of the dendrimer population. A low polydispersity index (PDI) value (close to 1.0) is indicative of a successful and well-controlled synthesis.[10]
Section 4: Applications in Drug Delivery and Nanomedicine
The unique amphiphilic structure of dendrimers derived from this compound makes them highly effective nanocarriers for therapeutic agents.[11] The hydrophobic interior, formed by the dense packing of dodecyl chains, can encapsulate poorly water-soluble drugs, while the hydrophilic periphery can be functionalized to improve solubility and biocompatibility or to add targeting ligands.[12]
Drug Encapsulation and Delivery
The nonpolar core of these dendrimers acts as a "dendritic box" or unimolecular micelle, capable of physically entrapping hydrophobic drug molecules.[11] This encapsulation can significantly enhance the aqueous solubility of a drug, protect it from premature degradation, and provide a mechanism for sustained release.[4][13]
Mechanism of Dendrimer-Mediated Drug Delivery
The following diagram illustrates the conceptual pathway of a drug-loaded dendrimer from administration to cellular delivery.
Sources
- 1. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dendrimers as tunable vectors of drug delivery systems and biomedical and ocular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. research.tue.nl [research.tue.nl]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Functional Gallic Acid-Based Dendrimers as Synthetic Nanotools to Remodel Amyloid-β-42 into Noncytotoxic Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Self-Assembling Amphiphilic Peptide Dendrimer-Based Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Application Notes and Protocols for Studying the Self-Assembly of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The self-assembly of small molecules into well-defined supramolecular structures is a cornerstone of modern materials science and pharmaceutical development. Benzoic acid and its derivatives, with their inherent capacity for hydrogen bonding and π-π stacking, serve as exemplary building blocks for constructing one-dimensional nanomaterials such as fibers, ribbons, and gels.[1][2][3] This guide provides a comprehensive overview of the experimental setups and protocols for investigating the self-assembly of benzoic acid derivatives. We delve into the fundamental principles governing their assembly, offer detailed step-by-step methodologies for sample preparation and characterization, and provide insights into the rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Significance of Benzoic Acid Self-Assembly
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in chemical synthesis and are integral scaffolds in numerous pharmaceutical compounds.[4] Their propensity to form predictable, non-covalent interactions makes them ideal candidates for studying the fundamental principles of supramolecular polymerization.[1] The resulting self-assembled structures have shown promise in applications ranging from drug delivery and tissue engineering to organic electronics.[2][5] Understanding and controlling the self-assembly process of these molecules is paramount for designing novel materials with tailored functionalities. This guide aims to equip researchers with the foundational knowledge and practical protocols to explore this exciting field.
Fundamental Principles: The Driving Forces of Self-Assembly
The spontaneous organization of benzoic acid derivatives into ordered structures is primarily governed by a hierarchy of non-covalent interactions. A thorough understanding of these forces is critical for interpreting experimental observations and designing new self-assembling systems.
2.1. Hydrogen Bonding: The Primary Recognition Motif
The carboxylic acid moiety is the key player in the self-assembly of benzoic acid derivatives. It readily forms robust and directional hydrogen bonds. The most common motif is the formation of a cyclic dimer, where two benzoic acid molecules are held together by two hydrogen bonds between their carboxyl groups. This dimerization is a crucial initial step in the assembly process.[6][7]
2.2. Aromatic Interactions: Stacking for Higher-Order Structures
Once dimers are formed, further assembly into larger structures is often driven by aromatic interactions, specifically π-π stacking between the phenyl rings of the benzoic acid molecules.[6] These interactions, although weaker than hydrogen bonds, are cooperative and play a significant role in the elongation of the supramolecular chains. The nature and strength of these stacking interactions can be modulated by substituents on the benzene ring.
2.3. The Hierarchical Nature of Assembly
The self-assembly of benzoic acid derivatives is a hierarchical process. It begins with the formation of hydrogen-bonded dimers, which then stack upon one another through aromatic interactions to form tetramers and higher-order aggregates.[6] This step-wise aggregation ultimately leads to the formation of one-dimensional nanostructures.
Caption: Hierarchical self-assembly of benzoic acid derivatives.
The Experimental Workflow: A Step-by-Step Guide
A well-designed experimental workflow is crucial for obtaining meaningful and reproducible data on the self-assembly of benzoic acid derivatives. This section outlines the key steps, from sample preparation to the analysis of the final structures.
Caption: A typical experimental workflow for studying self-assembly.
Detailed Protocols: From Solution to Supramolecular Structure
This section provides detailed, step-by-step protocols for the key experiments involved in studying the self-assembly of benzoic acid derivatives.
4.1. Protocol 1: Sample Preparation and Triggering Self-Assembly
The choice of solvent and the method of triggering assembly are critical parameters that dictate the final morphology of the self-assembled structures.
Materials:
-
Benzoic acid derivative of interest (high purity, >98%)
-
A range of organic solvents (e.g., ethanol, 2-propanol, ethyl acetate, acetonitrile, toluene)[8]
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Heating block or water bath
-
Temperature controller
Procedure:
-
Solubility Determination:
-
Begin by determining the solubility of the benzoic acid derivative in a selection of solvents at different temperatures.[8] This information is crucial for preparing solutions of desired concentrations.
-
Rationale: The solubility data provides the thermodynamic basis for inducing self-assembly through supersaturation.[8]
-
-
Preparation of a Saturated Solution:
-
In a clean vial, add a known amount of the benzoic acid derivative to a specific volume of the chosen solvent.
-
Heat the solution while stirring until the solid is completely dissolved. For many benzoic acid derivatives, temperatures between 50-80°C are sufficient.
-
Rationale: Creating a saturated solution at an elevated temperature is a common starting point for inducing crystallization or self-assembly upon cooling.
-
-
Triggering Self-Assembly by Cooling:
-
Once a clear solution is obtained, allow it to cool slowly to room temperature. You can control the cooling rate by simply removing the vial from the heat source or by using a programmable water bath for more precise control.
-
Observe the solution for any signs of precipitation or gelation.
-
Rationale: Slow cooling allows the system to approach equilibrium and often leads to more ordered, well-defined structures. Rapid cooling can lead to kinetically trapped, amorphous aggregates.[9][10]
-
-
Alternative Triggering Methods:
-
Solvent-Antisolvent Method: Dissolve the benzoic acid derivative in a good solvent and then slowly add an antisolvent (a solvent in which the compound is poorly soluble) to induce precipitation and self-assembly.
-
pH Swing: For derivatives with ionizable groups, dissolving the compound at a high or low pH and then neutralizing the solution can trigger self-assembly.[11]
-
4.2. Protocol 2: Spectroscopic Characterization of Self-Assembly in Solution
Spectroscopic techniques are invaluable for probing the molecular interactions and kinetics of self-assembly in the solution state.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To monitor changes in the chemical environment of the protons upon aggregation.
-
Procedure:
-
Prepare a series of samples with varying concentrations of the benzoic acid derivative in a deuterated solvent.
-
Acquire 1D ¹H NMR spectra for each concentration.[12]
-
Analysis: Look for changes in the chemical shifts of the aromatic and carboxylic acid protons. A downfield shift of the carboxylic acid proton is indicative of hydrogen bond formation. Broadening of the peaks at higher concentrations suggests the formation of larger aggregates.[13] Variable-temperature (VT) NMR can also be used to study the thermodynamics of the assembly process.[13]
-
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To directly observe the formation of hydrogen bonds.
-
Procedure:
-
Acquire FT-IR spectra of the benzoic acid derivative as a solid, in dilute solution, and in the self-assembled state (e.g., a gel).
-
Analysis: In the self-assembled state, the C=O stretching vibration of the carboxylic acid will typically shift to a lower wavenumber, and the O-H stretching vibration will broaden and shift to a lower frequency, providing direct evidence of hydrogen bonding.[6][8]
-
4.3. Protocol 3: Microscopic Imaging of Self-Assembled Structures
Microscopy techniques provide direct visualization of the morphology and dimensions of the self-assembled nanostructures.
4.3.1. Atomic Force Microscopy (AFM)
-
Objective: To obtain high-resolution topographical images of the self-assembled structures on a surface.[14]
-
Procedure:
-
Prepare a sample by drop-casting a dilute solution of the self-assembled material onto a freshly cleaved mica or highly oriented pyrolytic graphite (HOPG) substrate.
-
Allow the solvent to evaporate completely.
-
Image the surface using an AFM in tapping mode.
-
Analysis: AFM images will reveal the morphology (e.g., fibers, ribbons), height, and width of the nanostructures.[15]
-
4.3.2. Transmission Electron Microscopy (TEM)
-
Objective: To visualize the internal structure and morphology of the self-assembled aggregates.
-
Procedure:
-
Prepare a TEM grid (e.g., carbon-coated copper grid).
-
Apply a small drop of the sample solution to the grid and allow it to sit for a few minutes.
-
Wick away the excess solution with filter paper.
-
If necessary, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.
-
Image the grid using a TEM.
-
Analysis: TEM provides high-resolution images of the nanostructures, allowing for the determination of their width and length.
-
Data Presentation and Interpretation
5.1. Solvent Effects on Self-Assembly
The choice of solvent has a profound impact on the self-assembly process.[16][17][18] The following table summarizes the expected effects of different solvent classes on the self-assembly of benzoic acid derivatives.
| Solvent Class | Polarity | Hydrogen Bonding Capacity | Expected Effect on Self-Assembly |
| Non-polar Aprotic | Low | None | Promotes strong hydrogen bonding between solute molecules, leading to well-defined assemblies. |
| Polar Aprotic | High | H-bond acceptor | Can compete for hydrogen bonds, potentially disrupting or altering the self-assembly process. |
| Polar Protic | High | H-bond donor & acceptor | Strongly competes for hydrogen bonds, often inhibiting self-assembly unless other interactions are dominant.[8] |
5.2. Thermodynamic vs. Kinetic Control
The final self-assembled structure can be either the thermodynamically most stable state or a kinetically trapped, metastable state.[9][10]
-
Thermodynamic Control: Achieved under conditions of slow assembly (e.g., slow cooling), allowing the system to reach its lowest energy state.
-
Kinetic Control: Results from rapid assembly processes (e.g., fast cooling or solvent quenching), which can trap the system in a non-equilibrium state.[19][20]
Understanding whether a system is under thermodynamic or kinetic control is crucial for achieving reproducible self-assembly.[21][22][23]
Conclusion
The study of the self-assembly of benzoic acid derivatives offers a rich platform for exploring the fundamental principles of supramolecular chemistry and for developing new functional materials. By carefully controlling experimental parameters such as solvent, concentration, and temperature, and by employing a suite of characterization techniques, researchers can gain deep insights into the assembly process and learn to manipulate it to create desired nanostructures. The protocols and insights provided in this guide serve as a robust starting point for scientists and professionals venturing into this fascinating and impactful area of research.
References
-
Higher-Order Self-Assembly of Benzoic Acid in Solution. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Preparation method of benzoic acid derivative. (n.d.). Google Patents.
-
Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved January 23, 2026, from [Link]
-
Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Bai, L. J. (2021). Study On Molecular Self-assembly Of Benzoic Acid Derivative Systems. Globe Thesis. Retrieved January 23, 2026, from [Link]
-
A guide to supramolecular polymerizations. (2020). Polymer Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]
-
The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
AFM, SPM, STM and TEM Techniques: Brilliant Techniques in Characterization of Block Copolymer Self-Assembly Nanostructures. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A guide to supramolecular polymerizations. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
How to Characterize Supramolecular Polymers: A User Guide. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Thermodynamics of Self-Assembly and Supramolecular Transitions Using Enhanced Sampling. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Solvent effect on the dimerization and hydration constant of benzoic acid. (1987). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
Kinetic constraints on self-assembly into closed supramolecular structures. (2017). PubMed Central. Retrieved January 23, 2026, from [Link]
-
NMR spectroscopy of small molecules in solution. (n.d.). Nuclear Magnetic ResonanceVolume 51 | Books Gateway. Retrieved January 23, 2026, from [Link]
-
Thermodynamics of self-assembly. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Mastering fundamentals of supramolecular design with carboxylic acids. Common lessons from X-ray crystallography and scanning tunneling microscopy. (2010). Chemical Society Reviews (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
In Situ Atomic Force Microscopy Studies on Nucleation and Self-Assembly of Biogenic and Bio-Inspired Materials. (2017). MDPI. Retrieved January 23, 2026, from [Link]
-
Analytical Methods in Supramolecular Chemistry, Volume 1 & 2: Second Edition. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]
-
Summary. — In this brief contribution we review the basic elements of self- assembly, calling attention on the competition bet. (n.d.). INFN Roma. Retrieved January 23, 2026, from [Link]
-
Molecular Engineering of the Kinetic Barrier in Seeded Supramolecular Polymerization. (2023). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
-
A Guide to Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM). (n.d.). AZoM.com. Retrieved January 23, 2026, from [Link]
-
Solvent-Induced Transient Self-Assembly of Peptide Gels: Gelator–Solvent Reactions and Material Properties Correlation. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Kinetic constraints on self-assembly into closed supramolecular structures. (2017). PubMed. Retrieved January 23, 2026, from [Link]
-
Main research topics - Directed assembly of colloidal nanoparticles on surfaces. (n.d.). LPCNO. Retrieved January 23, 2026, from [Link]
-
NMR spectroscopy of small molecules in solution. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Evolving Data‐Driven Strategies for the Characterization of Supramolecular Polymers and Systems. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Self assembled materials: design strategies and drug delivery perspectives. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
-
Solvent Effects on the Self-Assembly of an Amphiphilic Polypeptide Incorporating α-Helical Hydrophobic Blocks. (2020). PubMed. Retrieved January 23, 2026, from [Link]
-
Thermodynamics of Self Assembly and Supramolecular Transitions using Enhanced Sampling. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]
-
Molecular Self-Assembly into One-Dimensional Nanostructures. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Supramolecular Self-Assembly To Control Structural and Biological Properties of Multicomponent Hydrogels. (2019). Chemistry of Materials. Retrieved January 23, 2026, from [Link]
-
Supramolecular Polymerization. (2007). Chemical Reviews. Retrieved January 23, 2026, from [Link]
-
Atomic Force Microscopy (AFM) Studies of Cured Self-Assembled Films for Chemical Sensor Applications. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Perfluoroalkylated benzoic acid-based phase-selective supramolecular self-assembly system for dye removal. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Introduction to Biomolecular NMR Spectroscopy. (2023). YouTube. Retrieved January 23, 2026, from [Link]
-
Outsmarting Thermodynamics in Self-assembly of Nanostructures. (2014). Berkeley Lab. Retrieved January 23, 2026, from [Link]
-
W11L51_Supramolecular Catalysis via Self Assembled Molecular Cages. (2023). YouTube. Retrieved January 23, 2026, from [Link]
Sources
- 1. A guide to supramolecular polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Self assembled materials: design strategies and drug delivery perspectives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. preprints.org [preprints.org]
- 5. The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mastering fundamentals of supramolecular design with carboxylic acids. Common lessons from X-ray crystallography and scanning tunneling microscopy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. globethesis.com [globethesis.com]
- 9. Kinetic constraints on self-assembly into closed supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic constraints on self-assembly into closed supramolecular structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Self-Assembly into One-Dimensional Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent effect on the dimerization and hydration constant of benzoic acid - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solvent Effects on the Self-Assembly of an Amphiphilic Polypeptide Incorporating α-Helical Hydrophobic Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Outsmarting Thermodynamics in Self-assembly of Nanostructures - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Characterization of 3,4,5-tris(dodecyloxy)benzoic Acid Assemblies
Introduction: Unveiling the Supramolecular Architecture of 3,4,5-tris(dodecyloxy)benzoic Acid
This compound is a versatile organic building block renowned for its capacity to self-assemble into intricate, functional supramolecular structures, most notably liquid crystalline phases.[1] The unique tapered or wedge-like shape of the molecule, arising from the bulky dodecyloxy chains attached to the benzoic acid headgroup, drives the formation of well-defined architectures such as columnar hexagonal phases.[2] These ordered assemblies are of significant interest in materials science, with potential applications in organic electronics, sensing, and drug delivery.
The characterization of these assemblies is paramount to understanding their structure-property relationships and harnessing their full potential. This guide provides a comprehensive overview of the key techniques and detailed protocols for the robust characterization of this compound assemblies, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are selected to provide a holistic understanding of the material, from its fundamental thermal behavior to its detailed structural organization.
I. Thermal Behavior and Phase Identification: The First Steps in Characterization
The initial and most crucial step in characterizing this compound assemblies is to determine their thermal properties and identify the presence of liquid crystalline phases (mesophases). This is primarily achieved through a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
A. Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions
Principle of Causality: DSC measures the heat flow into or out of a sample as a function of temperature or time. By subjecting the this compound sample to a controlled temperature program, we can detect phase transitions, such as melting from a crystalline solid to a liquid crystal and clearing from a liquid crystal to an isotropic liquid. Each of these transitions is associated with a specific enthalpy change, providing quantitative data on the energetics of the self-assembly process.
Experimental Protocol: DSC Analysis
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the synthesized and purified this compound into a standard aluminum DSC pan.
-
Seal the pan hermetically to prevent any sublimation or degradation during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium and zinc).
-
Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to create a reproducible and inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its expected clearing point (e.g., 150°C).[3]
-
Hold the sample at this temperature for 2-5 minutes to ensure complete melting and erase any previous thermal history.[3]
-
Cool the sample at the same controlled rate (10°C/min) back to the starting temperature.
-
Perform a second heating and cooling cycle to ensure the reproducibility of the thermal events.
-
-
Data Analysis:
-
Identify the endothermic and exothermic peaks in the DSC thermogram, which correspond to phase transitions.
-
Determine the onset temperature of the peaks to define the transition temperatures (e.g., melting point, clearing point).
-
Integrate the area under the peaks to calculate the enthalpy of each transition (ΔH).
-
Data Presentation: Typical DSC Data for this compound
| Transition | Onset Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal to Liquid Crystal (Melting) | ~57-61 | Varies with purity |
| Liquid Crystal to Isotropic (Clearing) | Varies | Varies |
B. Polarized Optical Microscopy (POM): Visualizing Mesophases
Principle of Causality: POM is an indispensable technique for the direct visualization and identification of anisotropic liquid crystalline phases. When viewed between crossed polarizers, the birefringent nature of liquid crystals allows them to transmit light, producing characteristic textures that are unique to each type of mesophase (e.g., nematic, smectic, columnar). Isotropic liquids and cubic phases, on the other hand, appear dark.
Experimental Protocol: POM Analysis
-
Sample Preparation:
-
Place a small amount of this compound on a clean glass microscope slide.
-
Gently place a coverslip on top of the sample.
-
Heat the slide on a hot stage to the isotropic liquid phase to ensure a thin, uniform film.
-
-
Instrumentation and Observation:
-
Place the prepared slide on a hot stage coupled to a polarizing microscope.
-
Observe the sample through the eyepieces with the polarizers crossed.
-
Slowly cool the sample from the isotropic liquid phase at a controlled rate (e.g., 1-5°C/min).
-
-
Texture Identification:
-
Carefully observe the formation of birefringent textures as the sample cools into the liquid crystalline phase.
-
For columnar phases, which are common for this type of molecule, characteristic textures such as fan-like or mosaic textures may be observed.[4]
-
Capture images of the textures at different temperatures for documentation and comparison with literature examples.
-
II. Supramolecular Structure Elucidation: Probing the Assembly Architecture
Once the presence of a liquid crystalline phase is confirmed, the next critical step is to elucidate the precise arrangement of the molecules within the assembly. X-ray scattering techniques are the primary tools for this purpose.
A. Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS)
Principle of Causality: SAXS and WAXS are powerful techniques that provide information about the structure of materials at different length scales. SAXS probes larger-scale structures (d-spacings from ~1 to 100 nm) and is used to determine the overall lattice symmetry and dimensions of the liquid crystalline phase (e.g., the inter-columnar distance in a hexagonal columnar phase). WAXS probes smaller-scale structures (d-spacings < 1 nm) and provides information about the molecular arrangement within the columns, such as the stacking distance of the aromatic cores.
Experimental Workflow: SAXS/WAXS Characterization
Caption: Workflow for SAXS/WAXS characterization of this compound assemblies.
Experimental Protocol: SAXS/WAXS Analysis
-
Sample Preparation:
-
Finely grind the this compound powder.
-
Load the powder into a thin-walled glass or quartz capillary (typically 1.0-1.5 mm diameter).
-
Seal the capillary with a high-temperature epoxy or by flame-sealing to prevent sample leakage.
-
-
Data Acquisition:
-
Mount the capillary in a temperature-controlled sample holder on the SAXS/WAXS instrument.
-
Heat the sample to the desired temperature within the liquid crystalline phase, as determined by DSC and POM.
-
Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα, λ = 0.154 nm).
-
Collect the scattered X-rays on a 2D detector for a sufficient exposure time to obtain good signal-to-noise.
-
-
Data Analysis:
-
Correct the raw 2D scattering pattern for background scattering and detector response.
-
Integrate the 2D pattern to obtain a 1D plot of intensity versus the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle).
-
In the SAXS region, for a hexagonal columnar (Φh) phase, a series of peaks with q-ratios of 1, √3, √4, √7, etc., is expected.[2]
-
In the WAXS region, a broad, diffuse peak around a d-spacing of ~0.45 nm is typically observed, corresponding to the molten-like state of the dodecyloxy chains. A sharper peak around ~0.35 nm may indicate π-π stacking of the aromatic cores.
-
Calculate the lattice parameter (a) of the hexagonal lattice from the position of the first and most intense SAXS peak (q10) using the formula: a = 4π/(q10√3).
-
III. Molecular Structure and Purity Verification
Ensuring the chemical identity and purity of the this compound is a prerequisite for meaningful characterization of its assemblies. Standard analytical techniques are employed for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of a compound. Both ¹H and ¹³C NMR are essential for confirming the successful synthesis of this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum to confirm the presence of all expected protons.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the presence of all expected carbon atoms.
-
The spectra should be in full agreement with the proposed molecular structure.[5]
-
B. High-Performance Liquid Chromatography (HPLC)
Principle of Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. This technique is highly effective for assessing the purity of the synthesized this compound.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation:
-
Chromatographic Conditions:
-
Use a suitable reverse-phase column (e.g., C18).
-
Employ a mobile phase gradient of water and acetonitrile, both typically containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to ensure the protonation of the carboxylic acid.
-
Set the flow rate to a typical value (e.g., 1.0 mL/min).
-
Use a UV detector set to a wavelength where the aromatic core absorbs strongly (e.g., ~254 nm).
-
-
Data Analysis:
IV. Advanced Characterization Techniques
For more in-depth studies, particularly concerning surface interactions and assembly dynamics, more advanced techniques can be employed.
A. Scanning Tunneling Microscopy (STM)
Principle of Causality: STM is a powerful surface imaging technique that can provide real-space images of molecular arrangements on conductive substrates with atomic resolution. It is particularly useful for studying the 2D self-assembly of this compound at the solid-liquid or solid-gas interface.
B. Fluorescence and UV-Vis Absorption Spectroscopy
Principle of Causality: These spectroscopic techniques can be used to study the interactions of this compound assemblies with other molecules, such as fluorescent dyes or guest molecules intended for encapsulation. Changes in the absorption or emission spectra can provide insights into the binding affinity and the local environment within the supramolecular structure.[7]
Conclusion
The comprehensive characterization of this compound assemblies requires a multi-technique approach. The protocols and explanations provided in this guide offer a robust framework for researchers to thoroughly investigate the thermal, structural, and molecular properties of these fascinating materials. By systematically applying these methods, a detailed and reliable understanding of the self-assembly behavior can be achieved, paving the way for the rational design of novel functional materials.
References
-
Percec, V., et al. (1998). Self-assembly of taper-shaped monoesters of oligo(ethylene oxide) with 3,4,5-tris(n-dodecan-1-yloxy)benzoic acid and of their polymethacrylates into tubular supramolecular architectures displaying a columnar hexagonal mesophase. Journal of the Chemical Society, Perkin Transactions 2, (5), 1071-1083. [Link]
-
Smeets, B. J. J., et al. (2005). 3,4,5-Tri-dodecyloxybenzoic Acid: Optimisation and Scale-Up of the Synthesis. Organic Process Research & Development, 9(6), 883-893. [Link]
-
Balkanli, O., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 74-82. [Link]
-
Smeets, B. J. J., et al. (2002). 3,4,5-Tri-Dodecyloxybenzoic Acid: Combining Reaction Engineering and Chemistry in the Development of an Attractive Tool To Assist Scaling Up Solid−Liquid Reactions. Organic Process Research & Development, 6(5), 637-644. [Link]
-
Frank, C. W., et al. (2000). Surface Orientation of 3,4,5-Tris-Substituted Benzoic Acid Amphiphiles. Langmuir, 16(23), 8825-8834. [Link]
-
Ocak, H., et al. (2020). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-838. [Link]
-
Hersmis, M. C., et al. (2005). 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis. Eindhoven University of Technology research portal. [Link]
-
Xu, R. (2002). Particle Characterization: Light Scattering Methods. Springer. [Link]
-
Liu, Y., et al. (2009). Spectroscopic studies on the interaction between 3,4,5-trimethoxybenzoic acid and bovine serum albumin. Journal of Luminescence, 129(10), 1184-1190. [Link]
-
Cioanca, E.-R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chemistry and Technology, 44(10), 433-438. [Link]
-
Kavitha, C., et al. (2013). Thermal Analysis of Supramolecular Hydrogen-Bonded Liquid Crystals Formed by Nonyloxy and Alkyl Benzoic Acids. Molecular Crystals and Liquid Crystals, 575(1), 96-108. [Link]
-
Teh, A. L., et al. (2016). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules, 21(11), 1469. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Self-assembly of taper-shaped monoesters of oligo(ethylene oxide) with 3,4,5-tris(n-dodecan-1-yloxy)benzoic acid and of their polymethacrylates into tubular supramolecular architectures displaying a columnar hexagonal mesophase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Spectroscopic studies on the interaction between 3,4,5-trimethoxybenzoic acid and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrophobic Benzyl Tag: A Versatile Tool for Solution-Phase Peptide Synthesis
Application Note & Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Gap Between Solid-Phase and Solution-Phase Peptide Synthesis
The synthesis of peptides is a cornerstone of biomedical research and drug development. For decades, the field has been dominated by two primary methodologies: classical solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS). While solution-phase methods offer scalability and homogeneity, they are often plagued by tedious purification steps. SPPS, pioneered by Bruce Merrifield, revolutionized peptide synthesis by immobilizing the growing peptide chain on a solid support, thereby simplifying the removal of excess reagents and byproducts through simple filtration.[1][2] However, SPPS can suffer from challenges related to resin swelling, reaction kinetics, and difficulties in scaling up.
To harness the advantages of both techniques, a "tag-assisted" liquid-phase peptide synthesis (LPPS) approach has emerged as a powerful alternative.[3][4] This method utilizes a soluble C-terminal protecting group, or "tag," that imparts unique solubility properties to the growing peptide chain. The 3,4,5-tris(dodecyloxy)benzyl tag is a prime example of such a hydrophobic tag. Its long aliphatic chains render the tag-peptide conjugate soluble in nonpolar organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), while being readily precipitated in polar solvents such as methanol (MeOH) or acetonitrile.[5][6] This solubility switch allows for a pseudo-solid-phase workflow where purification is achieved by simple precipitation and washing, thus avoiding laborious column chromatography.
This application note provides a comprehensive guide to the use of 3,4,5-tris(dodecyloxy)benzyl tags in solution-phase peptide synthesis. We will delve into the underlying principles, provide detailed, field-proven protocols for the synthesis of the tag, peptide elongation, and final cleavage, and discuss the critical parameters for successful implementation.
Core Principle: Solubility-Driven Purification
The central concept behind the use of the 3,4,5-tris(dodecyloxy)benzyl tag is the ability to control the solubility of the peptide being synthesized. The three long dodecyl chains create a highly lipophilic moiety that dominates the overall solubility of the peptide-tag conjugate, especially for shorter peptide sequences.
This principle is elegantly exploited throughout the synthesis cycle:
-
Reaction Phase: In a nonpolar solvent such as DCM, the tagged peptide remains in a homogeneous solution, allowing for efficient coupling and deprotection reactions with soluble reagents.
-
Purification Phase: Upon completion of a reaction step, the solvent is changed to a polar one, typically methanol. The hydrophobic tag forces the precipitation of the desired peptide-tag conjugate, leaving unreacted reagents and byproducts in the solution. The purified, tagged peptide is then isolated by simple filtration or centrifugation.
This iterative process of reaction in a nonpolar solvent followed by precipitation in a polar solvent forms the backbone of this synthetic strategy, combining the efficiency of solution-phase kinetics with the purification ease of solid-phase methods.
Workflow of Tag-Assisted Liquid-Phase Peptide Synthesis
Sources
- 1. scite.ai [scite.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solution-phase total synthesis of the hydrophilic natural product argifin using 3,4,5-tris(octadecyloxy)benzyl tag [agris.fao.org]
- 5. Tag-Assisted Liquid-Phase Peptide Synthesis Using Hydrophobic Benzyl Alcohols as Supports [ouci.dntb.gov.ua]
- 6. epub.jku.at [epub.jku.at]
Application Notes and Protocols for 3,4,5-Tris(dodecyloxy)benzoic Acid in Surfactant and Emulsifier Formulations
Introduction: A Dendritic Amphiphile for Advanced Formulations
3,4,5-Tris(dodecyloxy)benzoic acid is a unique amphiphilic molecule characterized by a hydrophilic benzoic acid head group and three long, hydrophobic dodecyloxy chains. This dendritic, or tree-like, architecture imparts distinct surfactant properties, making it a compelling candidate for a variety of advanced formulation applications, particularly in the pharmaceutical and cosmetic industries. Its structure suggests a potential to form stable micelles and emulsions, offering a novel tool for the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) and the creation of sophisticated delivery systems.[1][2][3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound as a surfactant or emulsifier. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective formulation.
| Property | Value | Source |
| Molecular Formula | C43H78O5 | TCI Chemicals |
| Molecular Weight | 675.09 g/mol | TCI Chemicals |
| Appearance | White to light yellow powder/crystal | TCI Chemicals |
| Melting Point | 57.0-61.0 °C | TCI Chemicals |
The molecular structure, with its distinct hydrophilic and lipophilic regions, is the primary determinant of its surfactant behavior. The benzoic acid moiety provides the water-soluble "head," while the three dodecyloxy chains constitute the oil-soluble "tail." This high ratio of hydrophobic to hydrophilic mass suggests a low Hydrophilic-Lipophilic Balance (HLB) value, making it potentially suitable for water-in-oil (W/O) emulsions or as a co-emulsifier in oil-in-water (O/W) systems.[6][7][8]
Core Applications: A Versatile Surfactant and Emulsifier
The unique dendritic structure of this compound opens up a range of potential applications:
-
Solubilization of Poorly Soluble Drugs: The hydrophobic core of the micelles formed by this surfactant can encapsulate hydrophobic drug molecules, enhancing their aqueous solubility and bioavailability. This is particularly relevant for the many new chemical entities that exhibit poor water solubility.[1][2][3][4][5]
-
Formation of Stable Emulsions and Nanoemulsions: Its emulsifying properties can be leveraged to create stable oil-in-water (O/W) or water-in-oil (W/O) emulsions and nanoemulsions for drug delivery, cosmetic formulations, and advanced materials.[9][10]
-
Controlled Release Systems: The micellar structures can be designed to release encapsulated drugs in a controlled manner, responding to specific triggers such as pH or temperature.
-
Topical and Transdermal Delivery: The lipophilic nature of the surfactant may enhance the penetration of active ingredients through the skin.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant molecules begin to self-assemble into micelles.[11][12] Accurate determination of the CMC is crucial for designing effective formulations.
This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Materials and Equipment:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Tensiometer (Wilhelmy plate or du Noüy ring method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., a small amount of ethanol or THF to aid initial dissolution, followed by dilution with water). The final concentration should be well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with high-purity water to cover a wide concentration range, both below and above the anticipated CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using the tensiometer at a constant temperature. Allow the system to equilibrate before each measurement.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the point of intersection of the two linear portions of the graph.
Figure 1: Workflow for CMC determination using surface tensiometry.
This technique utilizes a fluorescent probe that exhibits different fluorescence properties in a hydrophobic environment (micellar core) compared to an aqueous environment.
Materials and Equipment:
-
This compound
-
High-purity water
-
Fluorescent probe (e.g., pyrene, diphenylhexatriene (DPH))
-
Fluorometer
-
Precision balance, volumetric flasks, and pipettes
Procedure:
-
Probe Solution: Prepare a stock solution of the fluorescent probe in a suitable organic solvent.
-
Surfactant Solutions: Prepare a series of aqueous solutions of this compound at various concentrations.
-
Sample Preparation: Add a small aliquot of the probe stock solution to each surfactant solution, ensuring the final probe concentration is low enough to avoid self-quenching.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. For pyrene, monitor the ratio of the intensity of the first and third vibronic peaks (I1/I3).
-
Data Analysis: Plot the fluorescence intensity (or I1/I3 ratio for pyrene) against the logarithm of the surfactant concentration. The CMC is identified by a sharp change in the slope of the plot.
Protocol 2: Estimation of Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical scale that helps in the selection of surfactants for specific applications. For a novel surfactant like this compound, an experimental estimation is necessary.[13][14][15][16]
Method: Emulsion Stability Test
This method involves preparing a series of emulsions with an oil of a known required HLB, using a blend of the test surfactant and a surfactant with a known HLB. The most stable emulsion corresponds to the HLB of the surfactant blend that matches the required HLB of the oil.
Materials and Equipment:
-
This compound (test surfactant)
-
A high HLB surfactant (e.g., Polysorbate 80, HLB = 15)
-
A low HLB surfactant (e.g., Sorbitan monooleate, HLB = 4.3)
-
An oil with a known required HLB (e.g., mineral oil, required HLB for O/W emulsion ≈ 10.5)
-
High-purity water
-
Homogenizer (e.g., high-shear mixer or sonicator)
-
Graduated cylinders or test tubes
Procedure:
-
Surfactant Blends: Prepare a series of surfactant blends by mixing this compound with a known high or low HLB surfactant in varying ratios to achieve a range of HLB values. The HLB of the blend is calculated as follows: HLB_blend = (fraction_A * HLB_A) + (fraction_B * HLB_B)
-
Emulsion Preparation: For each surfactant blend, prepare an oil-in-water emulsion with the oil of known required HLB. A typical starting formulation would be 5% oil, 2% surfactant blend, and 93% water.
-
Homogenization: Homogenize each mixture under identical conditions (e.g., time and speed) to ensure uniformity.
-
Stability Assessment: Observe the emulsions for signs of instability (creaming, coalescence, phase separation) over a period of time (e.g., 24 hours, 1 week).
-
HLB Determination: The HLB of the surfactant blend that produces the most stable emulsion is considered to be the required HLB of the oil. From this, the HLB of the this compound can be back-calculated.
Figure 2: Workflow for experimental HLB determination.
Protocol 3: Formulation of a Model Oil-in-Water (O/W) Emulsion
This protocol provides a starting point for the formulation of a simple O/W emulsion using this compound, likely as a co-emulsifier due to its expected low HLB.
Materials and Equipment:
-
This compound
-
A high HLB surfactant (e.g., Polysorbate 20)
-
Oil phase (e.g., medium-chain triglycerides)
-
Aqueous phase (high-purity water)
-
Co-surfactant (optional, e.g., propylene glycol)
-
Preservative (if required)
-
High-shear homogenizer or microfluidizer
Procedure:
-
Phase Preparation:
-
Oil Phase: Dissolve the this compound and any other oil-soluble components in the oil phase. Heat gently if necessary to ensure complete dissolution.
-
Aqueous Phase: Dissolve the high HLB surfactant, co-surfactant, and any other water-soluble components in the aqueous phase.
-
-
Emulsification:
-
Heat both the oil and aqueous phases to the same temperature (typically 60-70 °C).
-
Slowly add the oil phase to the aqueous phase while stirring with a high-shear homogenizer.
-
Continue homogenization for a specified period (e.g., 5-10 minutes) to form a coarse emulsion.
-
-
Particle Size Reduction (Optional): For a nanoemulsion, pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a set number of cycles.
-
Cooling: Cool the emulsion to room temperature with gentle stirring.
-
Characterization: Characterize the emulsion for particle size, polydispersity index (PDI), zeta potential, and stability.
Protocol 4: Characterization of Emulsion Stability
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS)
-
Procedure: Dilute a small sample of the emulsion with filtered, deionized water to an appropriate concentration. Analyze the sample using the DLS instrument to determine the average particle size and PDI. A narrow size distribution (low PDI) is generally indicative of a more stable emulsion.
2. Zeta Potential Measurement:
-
Instrument: Zeta potential analyzer
-
Procedure: Dilute the emulsion in an appropriate medium (e.g., 10 mM NaCl solution) and measure the electrophoretic mobility. The zeta potential is a measure of the surface charge of the droplets and is a key indicator of colloidal stability. A high absolute zeta potential (typically > ±30 mV) suggests good stability due to electrostatic repulsion.
3. Accelerated Stability Testing:
-
Centrifugation: Subject the emulsion to centrifugation at a specified speed and time. Observe for any phase separation or creaming.
-
Freeze-Thaw Cycles: Subject the emulsion to several cycles of freezing and thawing. Monitor for changes in particle size, PDI, and visual appearance.
-
Elevated Temperature Storage: Store the emulsion at elevated temperatures (e.g., 40°C, 50°C) and monitor its properties over time.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound presents a promising addition to the formulator's toolkit. Its unique dendritic structure offers the potential for creating highly stable and effective delivery systems for a wide range of active ingredients. The protocols outlined in these application notes provide a robust framework for the systematic evaluation and formulation of this novel surfactant. Further research into its specific surfactant properties and performance in various formulations will undoubtedly unlock its full potential in the fields of pharmaceuticals, cosmetics, and beyond.
References
-
Dendritic Glycerol-Cholesterol Amphiphiles as Drug Delivery Systems: A Comparison between Monomeric and Polymeric Structures. (2023). MDPI. Retrieved from [Link]
- Synthesis of Dendritic Oligo-Glycerol Amphiphiles with Different Hydrophobic Segments to Improve their Performance as Nanocarriers. (2023).
-
Critical micelle concentration. (n.d.). In Wikipedia. Retrieved from [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved from [Link]
- Synthesis of Dendritic Oligo-Glycerol Amphiphiles with Different Hydrophobic Segments to Improve their Performance as Nanocarriers. (n.d.).
- Assembly of Dendritic Amphiphiles with Branched Fluorinated Tails. (n.d.). Freie Universität Berlin.
-
Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. (2024). MDPI. Retrieved from [Link]
- 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis. (n.d.). Eindhoven University of Technology Research Portal.
-
Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. (2023). National Center for Biotechnology Information. Retrieved from [Link]
- Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. (n.d.).
- The apparently anomalous effects of surfactants on interfacial tension in the IBA/water system near its upper critical solution temperature. (2016).
- Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules. (n.d.). Sci-Hub.
- Determination of HLB value by saponification method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- Formulation of poorly soluble compounds. (2010). European Medicines Agency.
- Solution-phase total synthesis of the hydrophilic natural product argifin using 3,4,5-tris(octadecyloxy)benzyl tag. (n.d.).
- The Effect of Hydrocarbon Chain Length on the Critical Micelle Concentration of Cationic Surfactants: An Undergraduate Physical Chemistry Experiment. (2007).
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021). TÜBİTAK Academic Journals.
- Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. (n.d.).
- Solubilization techniques used for poorly water-soluble drugs. (n.d.).
- A Titration Method for Determination of the HLB's of Emulsifiers. (n.d.).
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI.
-
Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules. (2017). PubMed. Retrieved from [Link]
- Formulation strategies for poorly soluble drugs. (2023).
- Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules. (2017). Semantic Scholar.
- DETERMINATION OF HLB VALUES OF SOME NONIONIC SURFACTANTS AND THEIR MIXTURES. (n.d.).
-
Self-assembly and Gelation Behavior of Tris(phenylisoxazolyl)benzenes. (2011). PubMed. Retrieved from [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
- The Effect of Hydrocarbon Chain Length on the Critical Micelle Concentration of Cationic Surfactants: An Undergraduate Physical Chemistry Experiment. (2007).
- Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. (2024).
Sources
- 1. Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules / Frontiers in Pharmacology, 2017 [sci-hub.box]
- 3. Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement with Dendrimers [sigmaaldrich.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Dendritic Glycerol-Cholesterol Amphiphiles as Drug Delivery Systems: A Comparison between Monomeric and Polymeric Structures [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Dendritic Oligo‐Glycerol Amphiphiles with Different Hydrophobic Segments to Improve their Performance as Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. pharmajournal.net [pharmajournal.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3,4,5-Tris(dodecyloxy)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3,4,5-tris(dodecyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to facilitate a successful synthesis.
The synthesis of this compound typically involves a two-step process: a Williamson ether synthesis to alkylate a gallic acid ester, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. This guide will address potential issues in both of these critical steps.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of Ethyl 3,4,5-Tris(dodecyloxy)benzoate in the Williamson Ether Synthesis Step
-
Question: I am experiencing a significantly lower than expected yield for the first step, the alkylation of ethyl gallate with 1-bromododecane. What are the likely causes and how can I improve the yield?
-
Answer: A low yield in the Williamson ether synthesis step is a common issue that can often be attributed to several factors related to the reaction conditions. The Williamson ether synthesis is an S(_N)2 reaction, where an alkoxide reacts with a primary alkyl halide.[1] Here’s a breakdown of potential causes and how to address them:
-
Incomplete Deprotonation of Ethyl Gallate: The reaction requires the complete deprotonation of the three hydroxyl groups on the ethyl gallate to form the tri-alkoxide, which then acts as the nucleophile.
-
Causality: Insufficient base or a base that is not strong enough will lead to incomplete deprotonation, resulting in a mixture of partially alkylated products and unreacted starting material.
-
Solution:
-
Choice of Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) are commonly used.[2][3] K(_2)CO(_3) is often preferred for safety and ease of handling on a larger scale.[3]
-
Stoichiometry: Ensure you are using a sufficient molar excess of the base. For K(_2)CO(_3), using 5 molar equivalents relative to methyl gallate has been reported.[4]
-
Particle Size of Base: The particle size of a solid base like K(_2)CO(_3) can significantly impact the reaction rate.[5] Finer powders have a larger surface area, leading to faster and more efficient deprotonation. Consider grinding the K(_2)CO(_3) before use.
-
-
-
Suboptimal Reaction Temperature and Time: The S(_N)2 reaction rate is sensitive to both temperature and reaction duration.
-
Causality: A temperature that is too low will result in a slow reaction rate and incomplete conversion.[1] Conversely, excessively high temperatures can lead to side reactions. Insufficient reaction time will also lead to incomplete conversion.[1]
-
Solution:
-
Temperature Optimization: The optimal temperature is often near the boiling point of the solvent. For instance, reactions in cyclohexanone are run at reflux.[4] Experimental design techniques have identified temperature as a significant factor in reaction rate.[3][5]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion. Reported reaction times can be as long as 40 hours.[4]
-
-
-
Poor Solubility of Reactants: The reactants, particularly the gallate salt, must be sufficiently soluble in the reaction solvent.
-
Causality: If the alkoxide is not soluble, it cannot effectively react with the alkyl halide.
-
Solution:
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or cyclohexanone are good choices.[2][4] Ketones with higher boiling points, like methyl isobutyl ketone or cyclohexanone, can also be effective.[4]
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) can significantly accelerate the reaction by facilitating the transfer of the alkoxide from the solid phase to the organic phase.[3]
-
-
-
Side Reactions: The primary competing reaction in a Williamson ether synthesis is E2 elimination, especially with secondary or tertiary alkyl halides.[6]
-
Causality: While 1-bromododecane is a primary alkyl halide and less prone to elimination, high temperatures and a sterically hindered base can still promote this side reaction.
-
Solution:
-
Alkyl Halide Choice: Stick with primary alkyl halides like 1-bromododecane.
-
Temperature Control: Avoid excessively high temperatures that might favor elimination.
-
-
-
Issue 2: Incomplete Hydrolysis of Ethyl 3,4,5-Tris(dodecyloxy)benzoate
-
Question: My hydrolysis of the ethyl ester to the final benzoic acid product is not going to completion, and I am isolating a mixture of the ester and the acid. How can I drive the reaction to completion?
-
Answer: Incomplete hydrolysis is a frequent challenge and can be overcome by optimizing the reaction conditions. The hydrolysis of an ester to a carboxylic acid is a reversible reaction in acidic conditions, but it is effectively irreversible under basic conditions (saponification).[7]
-
Insufficient Reaction Time or Temperature: The hydrolysis of sterically hindered esters can be slow.
-
Causality: The bulky dodecyloxy groups can sterically hinder the approach of the hydroxide ion to the carbonyl carbon.
-
Solution:
-
Prolonged Reflux: Ensure the reaction is refluxed for an adequate amount of time. Monitoring the disappearance of the oily ester layer can be a visual indicator of reaction progress.[8] This can take anywhere from 45 to 60 minutes or longer.[9]
-
Elevated Temperature: Perform the reaction at reflux to maximize the reaction rate.
-
-
-
Inadequate Amount of Base: A stoichiometric amount of base is consumed during the reaction.
-
Causality: If an insufficient amount of base is used, the reaction will stop once the base is consumed.
-
Solution:
-
Use of Excess Base: Employ a significant excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure the reaction goes to completion.[10]
-
-
-
Phase Separation/Solubility Issues: The starting ester is very nonpolar, while the aqueous base is polar.
-
Causality: Poor mixing between the two phases will limit the reaction rate.
-
Solution:
-
Co-solvent: Use a co-solvent like ethanol to increase the solubility of the ester in the reaction mixture.
-
Vigorous Stirring: Ensure efficient stirring to maximize the interface between the organic and aqueous phases.
-
-
-
Ineffective Acidification: The final step of the workup is the acidification of the carboxylate salt to precipitate the free benzoic acid.
-
Causality: If the solution is not made sufficiently acidic, the product will remain in solution as the carboxylate salt.
-
Solution:
-
-
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is a two-step process:
-
Williamson Ether Synthesis: Ethyl gallate (or methyl gallate) is reacted with 1-bromododecane in the presence of a base to form ethyl 3,4,5-tris(dodecyloxy)benzoate.[4]
-
Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions, to yield this compound.[10]
Caption: Overall workflow for the synthesis of this compound.
Q2: How should I purify the final product, this compound?
A2: The crude product obtained after acidification and filtration can be purified by recrystallization.[10] Due to the long alkyl chains, the product is soluble in many organic solvents when hot and less soluble when cold. A common procedure involves dissolving the crude product in a suitable solvent like ethanol or a mixture of solvents, followed by cooling to induce crystallization. Washing the filtered crystals with a cold solvent helps to remove impurities. For highly pure material, column chromatography can be employed, although this is less practical for large-scale syntheses.[4]
Q3: Can I use a different starting gallate ester, for example, methyl gallate instead of ethyl gallate?
A3: Yes, methyl gallate is a common starting material for this synthesis.[3][4] The choice between methyl and ethyl gallate typically does not significantly impact the Williamson ether synthesis step. The subsequent hydrolysis of the methyl ester will proceed similarly to the ethyl ester to yield the desired benzoic acid.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Handling Bases: Strong bases like sodium hydride are highly reactive and flammable; they react violently with water. Potassium carbonate is less hazardous but can cause irritation. Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
-
Solvents: Many of the organic solvents used (e.g., DMF, cyclohexanone) are flammable and have associated health risks. Use them in a well-ventilated fume hood.
-
Refluxing: When heating reactions to reflux, use a heating mantle and ensure the condenser has a good flow of cooling water to prevent the escape of flammable solvent vapors.[9]
-
Acidification: The acidification step should be performed slowly and with cooling, as the neutralization reaction can be exothermic.
Optimized Reaction Parameters from Literature
| Parameter | Williamson Ether Synthesis | Hydrolysis |
| Starting Material | Methyl or Ethyl Gallate[4] | Ethyl 3,4,5-Tris(dodecyloxy)benzoate[13] |
| Reagents | 1-Bromododecane, K(_2)CO(_3)[4] | NaOH or KOH[10] |
| Solvent | Cyclohexanone, DMF, or MIBK[4] | Ethanol/Water mixture |
| Temperature | Reflux[4] | Reflux[9] |
| Reaction Time | ~40 hours (monitor by TLC)[4] | ~1-2 hours (monitor for disappearance of ester)[9] |
| Catalyst | Phase-Transfer Catalyst (optional)[3] | None |
Experimental Protocols
Step 1: Synthesis of Ethyl 3,4,5-Tris(dodecyloxy)benzoate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl gallate, 5 molar equivalents of anhydrous potassium carbonate, and a suitable solvent such as cyclohexanone.[4]
-
Add 3.3 molar equivalents of 1-bromododecane to the mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting ethyl gallate is consumed (approximately 40 hours).[4]
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain ethyl 3,4,5-tris(dodecyloxy)benzoate.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 3,4,5-tris(dodecyloxy)benzoate from the previous step in a mixture of ethanol and an aqueous solution of excess sodium hydroxide.[9]
-
Heat the mixture to reflux until the hydrolysis is complete (typically 1-2 hours, indicated by the disappearance of the oily ester layer).[8][9]
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH 3-4), which will cause the precipitation of the product.[8][11]
-
Collect the white precipitate by vacuum filtration and wash with cold water.[10]
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. [Link]
-
The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. Published May 1, 2018. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Published N/A. [Link]
-
Eindhoven University of Technology Research Portal. 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis. Eindhoven University of Technology. Published 2001. [Link]
-
ResearchGate. Solution-phase total synthesis of the hydrophilic natural product argifin using 3,4,5-tris(octadecyloxy)benzyl tag. ResearchGate. Published August 6, 2025. [Link]
-
Wikipedia. Williamson ether synthesis. Wikipedia. Published N/A. [Link]
-
ACS Publications. 3,4,5-Tri-dodecyloxybenzoic Acid: Optimisation and Scale-Up of the Synthesis. ACS Publications. Published 2001. [Link]
- Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
- Google Patents. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
-
PubChem. Ethyl 3,4,5-tris(dodecyloxy)benzoate. PubChem. Accessed January 23, 2026. [Link]
-
Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Published September 3, 2019. [Link]
-
Royal Society of Chemistry. . Royal Society of Chemistry. Published N/A. [Link]
-
ACS Publications. 3,4,5-Tri-dodecyloxybenzoic Acid: Optimisation and Scale-Up of the Synthesis. ACS Publications. Published 2001. [Link]
-
YouTube. The Hydrolysis of Ethyl Benzoate. YouTube. Published January 22, 2021. [Link]
-
StudySmarter. Williamson Ether Synthesis Practice Problems. StudySmarter. Accessed January 23, 2026. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Published 2023. [Link]
-
SSERC. Hydrolysis of ethyl benzoate. SSERC. Accessed January 23, 2026. [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Accessed January 23, 2026. [Link]
-
Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. Published July 14, 2015. [Link]
-
TÜBİTAK Academic Journals. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. Published January 1, 2021. [Link]
-
ResearchGate. Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. ResearchGate. Published August 5, 2025. [Link]
-
IISTE.org. Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. IISTE.org. Published N/A. [Link]
- Google Patents. CN102675075B - Preparation method of 3, 5-resacetophenone.
-
SSERC. Hydrolysis of ethyl benzoate – pupil guide. SSERC. Accessed January 23, 2026. [Link]
-
Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Published January 31, 2022. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.tue.nl [research.tue.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. sserc.org.uk [sserc.org.uk]
- 10. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Ethyl 3,4,5-tris(dodecyloxy)benzoate | C45H82O5 | CID 14196729 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3,4,5-Tris(dodecyloxy)benzoic Acid
Welcome to the technical support center for the synthesis of 3,4,5-tris(dodecyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up production of this versatile molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Introduction to the Synthesis
The synthesis of this compound is a two-step process commencing with the Williamson ether synthesis to alkylate the hydroxyl groups of a gallic acid ester, followed by the hydrolysis of the resulting ester to the final carboxylic acid product. While conceptually straightforward, scaling this synthesis from the benchtop to kilograms presents a unique set of challenges that require careful control of reaction parameters to ensure a safe, efficient, and high-yielding process.
This guide will provide a detailed examination of each stage of the synthesis, offering practical, field-proven insights to overcome common obstacles.
II. Visualizing the Synthesis Workflow
To provide a clear overview of the synthetic process, the following workflow diagram illustrates the key stages, from starting materials to the final purified product.
Caption: Synthetic workflow for this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the scale-up synthesis of this compound?
A1: The Williamson ether synthesis is the most critical stage. Efficient and complete alkylation of all three hydroxyl groups of methyl gallate is paramount for achieving a high yield of the desired product and simplifying downstream purification. Incomplete alkylation leads to a mixture of mono-, di-, and tri-substituted products that are challenging to separate.
Q2: Why is a phase transfer catalyst necessary for the Williamson ether synthesis in this case?
A2: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide, is crucial for facilitating the reaction between the water-insoluble 1-bromododecane and the solid potassium carbonate base in an organic solvent. The PTC transports the phenoxide ions from the solid phase into the organic phase, where they can react with the alkyl halide.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concern is the management of the exotherm during the Williamson ether synthesis.[1] This reaction can generate a significant amount of heat, and on a large scale, inadequate temperature control can lead to a thermal runaway.[1] It is essential to have a robust cooling system for the reactor and to control the rate of addition of the alkylating agent.
Q4: Can I use a different base instead of potassium carbonate?
A4: While other bases like sodium hydride or potassium hydroxide can be used, potassium carbonate is often preferred for large-scale synthesis due to its lower cost, ease of handling, and moderate reactivity, which helps to control the reaction rate and minimize side reactions.[2] The particle size of the potassium carbonate can also influence the reaction rate.[3]
IV. Troubleshooting Guide: Williamson Ether Synthesis
This section addresses common problems encountered during the alkylation of methyl gallate.
Problem 1: Incomplete reaction, resulting in a mixture of partially alkylated products.
-
Question: My TLC and NMR analysis of the crude product from the Williamson ether synthesis shows the presence of starting material and partially alkylated intermediates. What could be the cause?
-
Answer & Solutions:
-
Insufficient Base: Ensure that at least three equivalents of potassium carbonate are used for every equivalent of methyl gallate to deprotonate all three phenolic hydroxyl groups.
-
Inefficient Stirring: On a larger scale, inadequate agitation can lead to poor mixing of the solid base and the reactants. Ensure your reactor's stirring is sufficient to maintain a well-suspended slurry.
-
Low Reaction Temperature: The reaction typically requires elevated temperatures (e.g., 70-110°C in DMF) to proceed at a reasonable rate.[4] Verify that the internal temperature of the reactor is maintained at the target value.
-
Inactive Phase Transfer Catalyst: The phase transfer catalyst can degrade over time. Use a fresh batch of the catalyst to ensure its activity.
-
Insufficient Reaction Time: Monitor the reaction progress by TLC until the starting material is no longer visible. Scale-up reactions may require longer reaction times than small-scale experiments.
-
Problem 2: Formation of an elimination byproduct (1-dodecene).
-
Question: I've identified 1-dodecene in my crude product mixture. How can I minimize its formation?
-
Answer & Solutions:
-
Reaction Temperature is Too High: While heat is necessary, excessive temperatures can favor the E2 elimination of 1-bromododecane. Carefully control the reaction temperature to the optimal range determined during process development.
-
Strong Base: While potassium carbonate is generally mild, using a stronger base like potassium hydroxide can increase the rate of elimination.
-
Solvent Choice: The choice of solvent can influence the SN2/E2 competition. Polar aprotic solvents like DMF or DMSO generally favor the SN2 reaction.
-
V. Troubleshooting Guide: Ester Hydrolysis
This section focuses on challenges during the conversion of methyl 3,4,5-tris(dodecyloxy)benzoate to the final acid.
Problem 1: Incomplete hydrolysis of the methyl ester.
-
Question: After the hydrolysis step, my product still contains a significant amount of the starting methyl ester. How can I drive the reaction to completion?
-
Answer & Solutions:
-
Insufficient Base: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide to ensure complete saponification.
-
Inadequate Reaction Time and Temperature: The hydrolysis of this sterically hindered ester can be slow. Ensure the reaction is refluxed for a sufficient period. Monitor the reaction by TLC until the starting ester is consumed.
-
Phase Separation: The starting ester is very nonpolar, while the aqueous base is polar. Ensure vigorous stirring and consider using a co-solvent like ethanol or THF to create a homogeneous reaction mixture.
-
Problem 2: Difficulty in isolating the product after acidification.
-
Question: After acidifying the reaction mixture, the product precipitates as a sticky solid that is difficult to filter and handle. What can I do?
-
Answer & Solutions:
-
Control the Precipitation: Instead of rapid acidification, try adding the acid slowly to a well-stirred, cooled solution of the carboxylate salt. This can promote the formation of a more crystalline and filterable solid.
-
Solvent Trituration: After initial precipitation, you can try to "triturate" the sticky solid with a solvent in which the product is poorly soluble (e.g., cold hexanes or a mixture of hexanes and ethyl acetate) to induce crystallization.
-
Recrystallization: The most effective way to obtain a pure, crystalline product is through recrystallization from a suitable solvent system.
-
VI. Purification and Characterization
Purification by Recrystallization
Recrystallization is the most effective method for purifying the final product.
| Solvent System | Procedure | Expected Outcome |
| Isopropanol | Dissolve the crude product in a minimal amount of hot isopropanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. | Formation of white to off-white crystals of high purity. |
| Ethanol/Water | Dissolve the crude product in hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly. | This mixed-solvent system can also yield high-purity crystals. |
Characterization
-
1H NMR Spectroscopy: The 1H NMR spectrum is a powerful tool for confirming the structure of the final product and identifying impurities. The table below lists the expected chemical shifts for the product and potential impurities.
| Compound | Aromatic Protons (s) | -OCH2- Protons (t) | -CH3 of Ester (s) | Other Key Signals |
| This compound | ~7.3 ppm (2H) | ~4.0 ppm (6H) | N/A | Carboxylic acid proton (broad singlet, >10 ppm) |
| Methyl 3,4,5-Tris(dodecyloxy)benzoate | ~7.2 ppm (2H) | ~4.0 ppm (6H) | ~3.9 ppm (3H) | |
| Methyl Gallate (Starting Material) | ~7.0 ppm (2H) | N/A | ~3.8 ppm (3H) | Phenolic -OH protons (broad) |
| 1-Dodecene (Elimination Byproduct) | N/A | N/A | N/A | Vinyl protons (~4.9-5.8 ppm) |
-
13C NMR Spectroscopy: This technique provides further confirmation of the carbon skeleton.
-
Melting Point: The purified this compound should have a sharp melting point. A broad melting range indicates the presence of impurities.
VII. Detailed Experimental Protocols
Step 1: Kilogram-Scale Synthesis of Methyl 3,4,5-Tris(dodecyloxy)benzoate
This protocol is adapted for a 10 L reactor.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Methyl Gallate | 184.15 | 1.00 kg | 5.43 | 1.0 |
| 1-Bromododecane | 249.23 | 4.74 kg | 19.0 | 3.5 |
| Potassium Carbonate | 138.21 | 2.99 kg | 21.6 | 4.0 |
| Tetrabutylammonium Bromide | 322.37 | 175 g | 0.54 | 0.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 L | - | - |
Procedure:
-
Charge the 10 L reactor with methyl gallate, potassium carbonate, and tetrabutylammonium bromide.
-
Add the N,N-dimethylformamide (DMF).
-
Begin stirring to create a slurry.
-
Heat the mixture to 80°C.
-
Slowly add the 1-bromododecane over a period of 2-3 hours, carefully monitoring the internal temperature to control the exotherm.
-
After the addition is complete, maintain the reaction temperature at 80°C and monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of DMF.
-
Transfer the filtrate to a larger vessel and add water to precipitate the crude product.
-
Filter the crude product, wash thoroughly with water, and then with a small amount of cold methanol.
-
Dry the crude methyl 3,4,5-tris(dodecyloxy)benzoate under vacuum.
Step 2: Kilogram-Scale Hydrolysis to this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3,4,5-tris(dodecyloxy)benzoate | 688.14 | (From previous step) | ~5.43 |
| Sodium Hydroxide | 40.00 | 1.09 kg | 27.2 |
| Ethanol | 46.07 | 6 L | - |
| Water | 18.02 | 2 L | - |
Procedure:
-
Charge the reactor with the crude methyl 3,4,5-tris(dodecyloxy)benzoate and ethanol.
-
In a separate vessel, dissolve the sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the reactor with vigorous stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the mixture with concentrated hydrochloric acid with external cooling, until the pH is ~1.
-
The product will precipitate out of solution.
-
Filter the solid product, wash thoroughly with water until the washings are neutral.
-
Dry the crude this compound under vacuum.
Step 3: Recrystallization
-
Transfer the crude product to a suitably sized vessel.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for at least one hour.
-
Filter the crystalline product and wash with a small amount of cold isopropanol.
-
Dry the final product under vacuum to a constant weight.
VIII. References
-
Balkanli, O., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(3), 804-814.
-
Hersmis, M. C., et al. (2001). 3,4,5-Tri-dodecyloxybenzoic Acid: Optimisation and Scale-Up of the Synthesis. Organic Process Research & Development, 5(1), 54-60.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Dodecene. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral data of methyl gallate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]
-
YouTube. (2022). Recrystallisation of benzoic acid. Retrieved from [Link]
-
FAMU. (2016). Lab Report Recrystallization September 27, 2016. Retrieved from [Link]
-
MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
-
Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H- and 13C-NMR spectral data of compound 1 (methyl gallate) isolated from Galla Rhois. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of 3,4,5-trihydroxybenzenesulfonic acid (11). Retrieved from [Link]
-
YouTube. (2020). CHEM 2212L Experiment 5 - Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Dodecene - the NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S2: 1 H NMR spectrum of 1-dodecene distillation bottom. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Dodecene. Retrieved from [Link]
Sources
Technical Support Center: Resolving Poor Solubility of 3,4,5-tris(dodecyloxy)benzoic Acid
Welcome to the technical support center for handling 3,4,5-tris(dodecyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this highly lipophilic molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can effectively work with this compound.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound is a derivative of gallic acid, characterized by a benzoic acid core with three long dodecyloxy chains. This molecular structure is the primary determinant of its solubility profile.
-
Dominant Lipophilic Nature: The three C12 alkyl chains create a large, nonpolar, and hydrophobic ("water-fearing") region, which constitutes the majority of the molecule's mass. This makes the compound highly soluble in nonpolar organic solvents and practically insoluble in polar solvents like water.
-
Carboxylic Acid Group: The polar carboxylic acid group (-COOH) offers a site for hydrogen bonding. However, its influence is significantly outweighed by the extensive nonpolar alkyl chains. While it can interact with polar solvents, these interactions are not strong enough to overcome the hydrophobicity of the rest of the molecule.
-
Crystalline Structure: In its solid state, the molecules can pack into a stable crystal lattice. Overcoming the lattice energy requires a solvent that can form favorable interactions with the individual molecules.
This combination of a highly lipophilic structure with a small polar functional group results in poor solubility in many common laboratory solvents, necessitating specific strategies for dissolution.
Troubleshooting Guide & FAQs
Here we address common questions and issues encountered when working with this compound.
Q1: My this compound won't dissolve in my chosen solvent. What should I do?
If you are experiencing poor solubility, it is likely that your solvent is not compatible with the highly lipophilic nature of the compound. Here is a step-by-step troubleshooting workflow:
Figure 1: Troubleshooting workflow for dissolving this compound.
Q2: What are the recommended solvents for this compound?
Due to its lipophilic nature, nonpolar and chlorinated organic solvents are the most effective choices. Based on synthesis and purification procedures for this compound and its analogs, the following solvents are recommended.
| Solvent Class | Recommended Solvents | Rationale & Comments |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent choice for initial dissolution. Often used in synthetic procedures involving similar long-chain benzoic acids[1]. Provides good solubility at room temperature. |
| Aprotic Polar Solvents | Tetrahydrofuran (THF) | Can be effective, especially when used in a co-solvent system. Its ether group can interact with the solute. |
| Aromatic Solvents | Toluene, Benzene | The aromatic ring can interact favorably with the benzene core of the molecule. Often requires heating to achieve significant solubility. |
Note: Always start with a small amount of the compound and solvent to test solubility before scaling up.
Q3: Can I use heat to improve the solubility?
Yes, gentle heating can significantly improve both the rate of dissolution and the overall solubility. The melting point of this compound is reported to be 52-53 °C. Heating the solvent to a temperature below the solvent's boiling point and below the compound's melting point is a good starting point.
Experimental Protocol for Dissolution with Heating:
-
To a flask containing a stir bar, add the desired amount of this compound.
-
Add a small volume of the selected solvent (e.g., dichloromethane or chloroform).
-
Begin stirring the suspension at room temperature.
-
Gently warm the flask in a water bath, gradually increasing the temperature. Do not exceed the boiling point of the solvent.
-
Continue to add small portions of the solvent until the solid is completely dissolved.
-
Once dissolved, the solution can be allowed to cool to room temperature. Be aware that the compound may crash out of solution if it is supersaturated at the lower temperature.
Q4: What if the compound precipitates out of solution upon cooling?
Precipitation upon cooling indicates that the solution was saturated or supersaturated at the higher temperature. To address this, you can:
-
Use a Co-solvent System: Adding a co-solvent can help to keep the compound in solution at lower temperatures. A good strategy is to dissolve the compound in a strong solvent (like chloroform) and then add a miscible co-solvent in which the compound is also reasonably soluble (like THF).
-
Maintain a Working Temperature: If your experimental setup allows, maintain the solution at a slightly elevated temperature to ensure the compound remains dissolved.
-
Increase the Solvent Volume: While this will lower the concentration, using a larger volume of solvent will increase the total amount of compound that can be dissolved at a given temperature.
Q5: Can I use a base to deprotonate the carboxylic acid and improve solubility?
Yes, converting the carboxylic acid to its corresponding carboxylate salt can dramatically increase its polarity and, in some cases, its solubility in more polar solvents. This is a common strategy for carboxylic acids in aqueous solutions[2]. However, for the highly lipophilic this compound in an organic solvent, the choice of base and the resulting salt's properties are critical.
Considerations for Salt Formation:
-
Choice of Base: A non-aqueous, organic-soluble base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.
-
Solvent System: The resulting salt may have very different solubility properties. While the carboxylate end is now ionic, the long alkyl chains remain nonpolar. You may need to experiment with a mixture of polar and nonpolar solvents to find a suitable system.
-
Experimental Compatibility: Ensure that the presence of a base and the formation of a salt will not interfere with your downstream applications.
Protocol for In-situ Salt Formation:
-
Dissolve the this compound in a suitable organic solvent (e.g., chloroform).
-
Add a stoichiometric equivalent (or a slight excess) of a non-nucleophilic organic base (e.g., triethylamine).
-
Stir the solution at room temperature. The formation of the triethylammonium carboxylate salt should improve the overall solubility profile.
Figure 2: Decision tree for selecting a dissolution strategy.
References
-
Balkanli, O., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(3), 72-81. Available at: [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (No. LBL-31495). Lawrence Berkeley Lab., CA (United States). Available at: [Link]
-
Britannica, T. Editors of Encyclopaedia (2023, November 27). Carboxylic acid. Encyclopedia Britannica. Available at: [Link]
Sources
Technical Support Center: Purification Strategies for Long-Chain Alkylated Benzoic Acids
Welcome to the technical support center for the purification of long-chain alkylated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to navigate the unique challenges posed by the dual polar/non-polar nature of these molecules. The presence of a long alkyl chain introduces significant hydrophobicity, which requires careful consideration in the selection and optimization of purification methods.
Foundational Principles: The Challenge of Amphiphilicity
Long-chain alkylated benzoic acids are amphiphilic molecules, possessing a polar carboxylic acid head group and a long, non-polar alkyl tail. This duality governs their solubility and interaction with purification media, making them a unique purification challenge. Understanding this principle is key to selecting and troubleshooting your purification strategy.
Diagram: The Amphiphilic Nature of Long-Chain Alkylated Benzoic Acids
Caption: The dual nature of long-chain alkylated benzoic acids.
Recrystallization: The Workhorse of Purification
Recrystallization is often the first choice for purifying solid organic compounds due to its simplicity and cost-effectiveness.[1][2] The success of this technique hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1]
Frequently Asked Questions (FAQs) about Recrystallization
Q1: How do I choose the right solvent for recrystallizing my long-chain alkylated benzoic acid?
A1: The ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[1][2] Given the lipophilic nature of the long alkyl chain, you should start by exploring more non-polar solvents or solvent mixtures.
-
Expert Insight: Purely non-polar solvents like hexanes might dissolve the compound too readily even at room temperature. Conversely, highly polar solvents like water will likely not dissolve the compound even when hot.[3] A good starting point is a moderately polar solvent or a mixed solvent system. For example, an ethanol/water or acetone/hexane mixture can be fine-tuned to achieve the desired solubility profile.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. The compound comes out of solution as a liquid instead of a solid.
-
Troubleshooting Steps:
-
Lower the Cooling Temperature: Ensure you are cooling the solution sufficiently. An ice bath can be used after the initial slow cooling at room temperature.[1]
-
Use a Lower-Boiling Point Solvent: If the compound's melting point is the issue, a solvent with a lower boiling point is necessary.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site.[1]
-
Reduce Solute Concentration: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Experimental Protocol: Recrystallization of a Long-Chain Alkylated Benzoic Acid
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes) at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.[2][4]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.[5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Covering the flask can slow the cooling rate.[1] Subsequently, cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by suction filtration, wash with a small amount of cold solvent, and dry them thoroughly.
-
Purity Check: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.[6]
Liquid-Liquid Extraction: Exploiting Acidity
Liquid-liquid extraction is a powerful technique for separating acidic, basic, and neutral compounds.[7] For long-chain alkylated benzoic acids, this method leverages the acidity of the carboxylic acid group.
Frequently Asked Questions (FAQs) about Extraction
Q1: How does the long alkyl chain affect the extraction of my benzoic acid derivative?
A1: The long alkyl chain increases the compound's affinity for the organic phase. When you deprotonate the carboxylic acid with a base (e.g., NaOH) to form the carboxylate salt, it becomes more water-soluble. However, the long alkyl chain can still impart significant organic solubility to the salt, potentially leading to incomplete extraction into the aqueous phase.
-
Expert Insight: You may need to use a more polar organic solvent to increase the partitioning of the deprotonated form into the aqueous layer. Also, performing multiple extractions with smaller volumes of the aqueous base is more efficient than a single extraction with a large volume.[7]
Q2: I'm getting an emulsion at the interface. How can I break it?
A2: Emulsions are common when dealing with amphiphilic molecules.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand for a while; the layers may separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the polarity of the aqueous phase, which can help break the emulsion.
-
Filtration: Filter the emulsified layer through a bed of Celite or glass wool.
-
Diagram: Extraction Workflow
Caption: A typical acid-base extraction workflow.
Chromatography: For High-Purity Separations
When recrystallization and extraction are insufficient, chromatography provides higher resolving power. The choice of chromatography depends on the scale and required purity.
Flash Column Chromatography
Flash chromatography is a rapid purification technique ideal for separating larger quantities of material.[8]
Q1: What stationary and mobile phases should I use for my long-chain alkylated benzoic acid?
A1:
-
Stationary Phase: Normal-phase silica gel is a common choice. However, the acidic nature of the benzoic acid can lead to tailing on standard silica. Using silica treated with a small amount of acid (e.g., acetic acid) in the mobile phase or using deactivated silica can improve peak shape.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used.[8] The high lipophilicity of your compound means you will likely need a relatively low percentage of the polar solvent.
Table: Common Solvent Systems for Normal-Phase Flash Chromatography
| Polarity of Compound | Non-Polar Solvent | Polar Solvent | Modifier (for acidic compounds) |
| Low to Medium | Hexane/Heptane | Ethyl Acetate | 0.1-1% Acetic Acid |
| Medium to High | Hexane/Heptane | Diethyl Ether | 0.1-1% Acetic Acid |
| High | Dichloromethane | Methanol | 0.1-1% Acetic Acid |
High-Performance Liquid Chromatography (HPLC)
For analytical purposes or purification of small quantities with high purity, reversed-phase HPLC is often the method of choice.
Q1: My peak shape is poor in reversed-phase HPLC. What is the cause?
A1: Poor peak shape for acidic compounds in reversed-phase HPLC is often due to interactions with residual silanols on the stationary phase or ionization effects.
-
Troubleshooting Steps:
-
Mobile Phase pH: The pKa of benzoic acid is around 4.2.[9] To ensure the compound is in its neutral, protonated form for consistent retention, the mobile phase pH should be at least 2 pH units below the pKa (i.e., pH < 2.2). This is typically achieved by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.
-
Mixed-Mode Chromatography: For complex mixtures, consider using a mixed-mode column that combines reversed-phase and ion-exchange properties.[10][11][12] This can offer unique selectivity for ionizable compounds.[13][14]
-
Diagram: Decision Tree for Purification Strategy
Caption: A decision-making workflow for purification.
References
-
AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
-
U.S. Geological Survey. Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
-
European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography | Analytical Chemistry. Retrieved from [Link]
-
Reddit. (2021, November 24). Help with purification of benzoic acid by extraction. Details below. : r/chemhelp. Retrieved from [Link]
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US2816903A - Purification of long chain fatty acids.
-
ResearchGate. (n.d.). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR | Request PDF. Retrieved from [Link]
-
LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Methods in the Separation of Long-Chain Mono- and Polyunsaturated Fatty Acids. Retrieved from [Link]
-
Academia.edu. (n.d.). (DOC) 1PreLab Purification of Benzoic Acid.docx. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC. Retrieved from [Link]
-
NIST. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Extracting Long-Chain Fatty Acids from a Fermentation Medium. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzene. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). DD228900A1 - PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE.
- Google Patents. (n.d.). EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.
-
Waters Corporation. (n.d.). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Retrieved from [Link]
-
Quora. (2018, May 20). How can benzoic acid be tested for purity?. Retrieved from [Link]
-
PubMed. (2021, March 5). PARAFAC and MCR-ALS approaches to the pKa determination of benzoic acid and its derivatives. Retrieved from [Link]
-
Arizona State University. (n.d.). Solid-phase extraction of long-chain fatty acids from aqueous solution. Retrieved from [Link]
-
Chromatography Forum. (2019, April 14). Analysis of benzoic and salicylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of a Marine Bacterium Producing 4-hydroxybenzoate and Its Alkyl Esters, Parabens. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of benzoic acid by melt crystallization. Retrieved from [Link]
-
Cyberlipid. (n.d.). FA purification. Retrieved from [Link]
-
PubMed. (2021, June 21). Benzoic acid-modified monolithic column for separation of hydrophilic compounds by capillary electrochromatography with high content of water in mobile phase. Retrieved from [Link]
-
Sciencemadness Wiki. (2024, March 5). Benzoic acid. Retrieved from [Link]
-
YouTube. (2022, September 14). Polarity & Solubility of Benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. (DOC) 1PreLab Purification of Benzoic Acid.docx [academia.edu]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]
- 10. helixchrom.com [helixchrom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. helixchrom.com [helixchrom.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Stabilizing Liquid Crystal Mixtures Containing Benzoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with liquid crystal (LC) mixtures containing benzoic acids. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose and resolve issues of phase separation in your experimental work, ensuring the stability and performance of your formulations.
Introduction: The Central Role of Hydrogen Bonding
Benzoic acid and its derivatives are foundational components in many thermotropic liquid crystal systems, prized for their ability to form stable, ordered mesophases. The key to their utility lies in the hydrogen bonds that drive the formation of supramolecular structures, most commonly dimers.[1][2] However, this same intermolecular interaction is often the root cause of instability and phase separation when mixed with other components. Understanding and controlling the delicate balance of these hydrogen bonds is paramount to achieving a stable, homogeneous liquid crystal mixture.[3][4]
This guide will provide actionable strategies and detailed protocols to help you navigate the complexities of these systems.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with liquid crystal mixtures containing benzoic acids.
Q1: My benzoic acid-containing LC mixture is showing signs of crystallization or phase separation upon cooling. What is the primary cause?
A1: The most common culprit is the disruption of the intended hydrogen-bonding network. Benzoic acid molecules have a strong tendency to self-associate into stable cyclic dimers.[5] When you introduce other components, a competition for hydrogen bonding sites ensues. If the interactions between the benzoic acid molecules and your other components are not as favorable as the benzoic acid self-dimerization, the benzoic acid will preferentially crystallize out of the mixture, leading to phase separation. This process is highly dependent on temperature, as the stability of these hydrogen bonds decreases with increasing temperature.[5][6]
Q2: How does the molecular structure of my benzoic acid derivative affect the stability of the mixture?
A2: The molecular structure plays a critical role. Factors such as the length and branching of alkyl or alkoxy chains, and the position of substituents on the benzene ring, can significantly influence the stability of the liquid crystal phase. For instance, introducing bulky substituents can increase the distance between molecules, weakening the intermolecular interactions and potentially altering the mesophase.[1] The choice of substituents can also affect the electronic properties of the carboxylic acid group, thereby modulating the strength of the hydrogen bonds.
Q3: Can I use a co-solvent to improve the stability of my mixture? What should I consider?
A3: Yes, a co-solvent can be an effective way to prevent phase separation, but careful selection is crucial. The solvent can influence the solubility of the components and mediate the intermolecular interactions.[7] For example, protic solvents can compete for hydrogen bonding sites, which may either disrupt unwanted crystallization or interfere with the formation of the desired liquid crystal structure. Aprotic solvents, on the other hand, will interact through other mechanisms like dipole-dipole interactions. The key is to find a co-solvent that improves the miscibility of all components without destabilizing the liquid crystalline phase itself. It's also important to consider the volatility of the solvent, as its evaporation can lead to changes in concentration and trigger phase separation.[8]
Q4: I've heard about "heterodimers." How can they help stabilize my mixture?
A4: The formation of heterodimers is a powerful strategy for enhancing stability. By mixing two different p-substituted benzoic acids, you can encourage the formation of asymmetric dimers.[8] These heterodimers often have a lower melting point and a broader liquid crystal temperature range compared to the corresponding homodimers of the individual components.[8] This is because the asymmetry of the heterodimer can disrupt the packing efficiency in the crystalline state, thus favoring the liquid crystalline phase over a wider range of temperatures.
Q5: Are there any additives that can act as stabilizers?
A5: Certain additives can indeed promote stability. For instance, the use of surfactants can help to prevent the aggregation and precipitation of components, particularly in lyotropic or aqueous-based systems.[9][10] In some cases, sodium benzoate has been shown to act as a hydrotropic agent, influencing the phase behavior of liquid crystals in mixed surfactant systems.[11] The choice of additive will be highly specific to your system, and empirical testing is often necessary to find the optimal type and concentration.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a more in-depth, problem-oriented approach to resolving phase separation.
Problem 1: Immediate Precipitation of Benzoic Acid Upon Mixing
-
Diagnosis: This indicates very low solubility of the benzoic acid derivative in the other liquid crystal components at the mixing temperature. The self-association of the benzoic acid is overwhelmingly favored.
-
Troubleshooting Workflow:
A workflow for addressing immediate precipitation.
-
Detailed Steps & Rationale:
-
Increase Mixing Temperature: The solubility of most solids, including benzoic acids, increases with temperature.[6] By heating the mixture, you provide more thermal energy to overcome the lattice energy of the benzoic acid crystals and promote dissolution.
-
Use a Suitable Co-solvent: If temperature alone is insufficient, a co-solvent can be introduced. The goal is to find a solvent that is a good solvent for all components of your mixture. See the protocol below for screening co-solvents.
-
Pre-dissolve Components: Instead of adding the solid benzoic acid directly to the other components, pre-dissolve it in a minimal amount of a suitable co-solvent before mixing. This ensures it is in a more readily miscible form.
-
Problem 2: Phase Separation Occurs During Storage or Thermal Cycling
-
Diagnosis: The mixture is thermodynamically unstable, existing in a metastable state. Small fluctuations in temperature or the passage of time can provide the energy needed for nucleation and growth of a more stable, phase-separated state.
-
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Key Considerations |
| Introduce a Second Benzoic Acid Derivative | Promotes the formation of more stable heterodimers, which can suppress the crystallization of the individual components.[8] | The second acid should have a similar molecular structure but differ in, for example, alkyl chain length. An equimolar ratio is a good starting point for investigation.[8] |
| Incorporate a Hydrogen Bond Acceptor | A non-mesogenic molecule with a strong hydrogen bond accepting group (e.g., a pyridine derivative) can form complexes with the benzoic acid, preventing the acid-acid dimerization that leads to crystallization.[12] | The stoichiometry of the acceptor to the benzoic acid is critical. You must ensure that the resulting complex is still capable of forming a liquid crystal phase. |
| Form a Eutectic Mixture | By carefully selecting the components and their molar ratios, you can create a deep eutectic system where the melting point of the mixture is significantly lower than that of the individual components. This is achieved through the formation of an extensive hydrogen bond network that stabilizes the liquid phase. | This often requires screening a range of molar ratios to identify the eutectic point. Differential Scanning Calorimetry (DSC) is an essential tool for this. |
Experimental Protocols
Protocol 1: Preparation of a Stable Heterodimer-Based Liquid Crystal Mixture
This protocol details the steps to create a stable liquid crystal mixture by leveraging the formation of heterodimers between two different p-n-alkyloxybenzoic acids.
-
Component Selection: Choose two p-n-alkyloxybenzoic acids with different alkyl chain lengths (e.g., 4-butoxybenzoic acid and 4-octyloxybenzoic acid).
-
Molar Calculation: Calculate the mass of each component required to achieve an equimolar (1:1) ratio.
-
Mixing and Heating:
-
Combine the calculated masses of the two acids in a clean glass vial.
-
Place the vial on a hot plate with magnetic stirring.
-
Heat the mixture gradually while stirring. The target temperature should be above the clearing point of both individual components and the expected mixture. A starting point could be 150-160°C.
-
-
Homogenization: Continue heating and stirring until the mixture becomes a completely clear, isotropic liquid. This indicates that both components are fully melted and mixed.
-
Controlled Cooling:
-
Turn off the heat and allow the mixture to cool slowly to room temperature while still stirring.
-
Observe the mixture for any signs of turbidity or crystallization. A stable mixture will transition into a homogeneous liquid crystal phase.
-
-
Characterization:
-
Use Polarized Optical Microscopy (POM) to observe the liquid crystal textures during cooling and identify the phase transition temperatures.
-
Perform Differential Scanning Calorimetry (DSC) to quantitatively determine the phase transition temperatures and assess the thermal stability of the mixture over multiple heating and cooling cycles.[13]
-
Protocol 2: Characterizing Intermolecular Interactions with FTIR Spectroscopy
This protocol allows you to probe the hydrogen bonding within your mixture, helping you to understand whether you have successfully formed the desired intermolecular complexes.
-
Sample Preparation:
-
Prepare thin films of your individual components and the final mixture. This can be done by melting a small amount of the sample between two KBr or CaF2 salt plates.
-
-
Temperature Control: Place the prepared salt plate in a heated IR cell that allows for precise temperature control.
-
Data Acquisition:
-
Acquire FTIR spectra at various temperatures, especially around the phase transition points.
-
Pay close attention to the carbonyl (C=O) stretching region (~1680-1740 cm⁻¹) and the O-H stretching region (~2500-3300 cm⁻¹).
-
-
Spectral Analysis:
-
Cyclic Dimers: The C=O stretch of the cyclic benzoic acid dimer typically appears at a lower wavenumber (e.g., ~1684 cm⁻¹).
-
Open Dimers/Monomers: A C=O stretch at a higher wavenumber (e.g., ~1720 cm⁻¹) can indicate the presence of open dimers or monomeric acid.
-
Complex Formation: The formation of a hydrogen bond between the benzoic acid and another component (e.g., a pyridine derivative) will result in a characteristic shift in the C=O and O-H stretching frequencies. The appearance of new bands or the shifting of existing bands as a function of temperature provides evidence of the dynamic equilibrium between different hydrogen-bonded species in your mixture.[14]
A workflow for FTIR analysis of hydrogen bonding.
-
References
-
Design and Characterization of Ceritinib Eutectic Solvent Systems for Pharmaceutical Formulation. MDPI. Available at: [Link]
-
Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. National Institutes of Health. Available at: [Link]
-
Pressure-imposed changes of benzoic acid crystals. National Institutes of Health. Available at: [Link]
-
Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape. SciSpace. Available at: [Link]
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health. Available at: [Link]
-
Short chiral pitch and blue phase stability in cholesteric liquid crystal mixtures by adding achiral benzoic acid derivative. ResearchGate. Available at: [Link]
-
Hydrogen-bonded liquid crystals. Novel mesogens incorporating nonmesogenic bipyridyl compounds through complexation between hydrogen-bond donor and acceptor moieties. ACS Publications. Available at: [Link]
-
Effect of Phenoxyethanol and Sodium benzoate on the liquid crystal phase behavior of mixed surfactant system. ResearchGate. Available at: [Link]
-
Usefulness of liquid-crystal oral formulations to enhance the bioavailability and skin tissue targeting of p-amino benzoic acid as a model compound. PubMed. Available at: [Link]
-
Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. Royal Society of Chemistry. Available at: [Link]
-
Characterization of the phase separation of the E7 liquid crystal. SPIE Digital Library. Available at: [Link]
-
The role of hydrogen bonding in the phase behaviour of supramolecular liquid crystal dimers. ResearchGate. Available at: [Link]
-
Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties. ACS Publications. Available at: [Link]
-
Long term phase separation dynamics in liquid crystal-enriched microdroplets obtained from binary fluid mixtures. Royal Society of Chemistry. Available at: [Link]
-
Effect of the Molecular Orientation on the Stability of Hydrogen-Bonded Benzoic Acid Dimers. Infrared Study of Liquid-Crystalline 4-Alkylbenzoic Acids. Oxford Academic. Available at: [Link]
-
Controlling Liquid Crystal Configuration and Phase Using Multiple Molecular Triggers. National Institutes of Health. Available at: [Link]
-
Liquid–Liquid Phase Separation in Highly Supersaturated Aqueous Solutions of Poorly Water-Soluble Drugs: Implications for Solubility Enhancing Formulations. ACS Publications. Available at: [Link]
-
Surfactant-based lyotropic liquid crystal gels – the interplay between anisotropic order and gel formation. Royal Society of Chemistry. Available at: [Link]
-
Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. ResearchGate. Available at: [Link]
-
Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. ResearchGate. Available at: [Link]
-
Liquid Crystal Phase Separation. Browne Lab. Available at: [Link]
-
Hydrogen-bonds mediate liquid-liquid phase separation of mussel derived adhesive peptides. National Institutes of Health. Available at: [Link]
-
Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution. National Institutes of Health. Available at: [Link]
-
Induced Phases of New H-bonded Supramolecular Liquid Crystal Complexes; Mesomorphic and Geometrical Estimation. MDPI. Available at: [Link]
-
Solubilization of Thermotropic Liquid Crystal Compounds in Aqueous Surfactant Solutions. ResearchGate. Available at: [Link]
-
Phase separation of nematic liquid crystal mixtures. University of Tokyo. Available at: [Link]
-
SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Gheorghe Asachi Technical University of Iasi. Available at: [Link]
-
Long term phase separation dynamics in liquid crystal-enriched microdroplets obtained from binary fluid mixtures. UCL Discovery. Available at: [Link]
-
Inhibition of Liquid–Liquid Phase Separation for Breaking the Solubility Barrier of Amorphous Solid Dispersions to Improve Oral Absorption of Naftopidil. Semantic Scholar. Available at: [Link]
Sources
- 1. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlling Liquid Crystal Configuration and Phase Using Multiple Molecular Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surfactant-based lyotropic liquid crystal gels – the interplay between anisotropic order and gel formation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Protocols for Benzoic Acid Derivatives
As a Senior Application Scientist, I've observed that while benzoic acid and its derivatives are foundational scaffolds in drug discovery, achieving consistently reproducible results can be a significant challenge.[1] Success lies not just in following a protocol, but in understanding the causality behind each step. This guide is structured to address the common pitfalls encountered from synthesis to biological evaluation, providing not just solutions but the scientific reasoning to empower your research.
Section 1: Synthesis of Benzoic Acid Derivatives - Troubleshooting & Strategy
The synthesis of substituted benzoic acids is a well-established field, yet it is prone to issues with yield and purity that can derail a project.[2] Reproducibility starts here, and it is contingent on controlling key variables.[3][4]
Frequently Asked Questions (FAQs)
Q1: My oxidation of an alkylbenzene to a benzoic acid derivative is giving me a low yield. What are the common causes?
A1: This is a frequent issue, often stemming from two primary culprits: incomplete oxidation or over-oxidation.[5]
-
Incomplete Oxidation: The reaction may stall at the intermediate alcohol or aldehyde stage. This can be caused by an insufficient amount of the oxidizing agent (e.g., KMnO₄), inadequate reaction time, or temperatures that are too low. Causality: The energy of activation for oxidizing the intermediate is not being met, or the stoichiometric requirements are unfulfilled.
-
Over-oxidation: Harsh reaction conditions can lead to the cleavage of the aromatic ring itself, degrading your desired product into aliphatic acids and CO₂.[5] Causality: The high reactivity of a strong oxidizing agent, coupled with excessive heat or prolonged reaction times, can break the stable aromatic system.
Q2: I am seeing significant byproduct formation in my synthesis. How can I improve the selectivity?
A2: Byproduct formation is often tied to the specific synthetic route. For instance, in the oxidation of toluene, byproducts like benzyl alcohol, benzaldehyde, and benzyl benzoate are common.[2][5] To mitigate this:
-
Control Temperature: Maintaining a precise temperature range is critical. For example, in toluene oxidation, temperatures between 135 °C and 145 °C can effectively reduce the formation of benzyl benzoate.[2]
-
Optimize Reagent Ratios: Ensure your limiting reagent is truly the one you intend. Sometimes, using a slight excess of the alkylbenzene can prevent the over-oxidation of the newly formed benzoate ion.[5]
-
Consider the Substituent Effects: The electronic nature of the substituents on the aromatic ring will influence the reactivity. Electron-donating groups (EDGs) can make the ring more susceptible to over-oxidation, while electron-withdrawing groups (EWGs) can make the initial oxidation more difficult.[2]
Troubleshooting Synthesis at a Glance
| Issue | Probable Cause | Recommended Solution & Rationale |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure sufficient oxidizing agent is used. Rationale: To ensure the reaction reaches completion by overcoming activation energy barriers and fulfilling stoichiometric needs.[5] |
| Over-oxidation of the product. | Use a milder oxidizing agent or less harsh conditions (lower temperature). Rationale: To increase selectivity for the desired carboxylic acid without cleaving the aromatic ring.[5] | |
| Difficult Purification | Formation of multiple byproducts. | Re-evaluate the reaction conditions (temperature, solvent, catalyst). Consider a different synthetic route if selectivity cannot be improved. Rationale: Byproducts with similar polarities to the target compound make purification by standard methods like recrystallization challenging. |
| Inconsistent Results Between Batches | Variability in reagent purity or solvent quality. | Use reagents and solvents of the same high grade for all experiments. Document lot numbers. Rationale: Trace impurities (e.g., water, metals) can act as catalysts or inhibitors, unpredictably altering reaction kinetics and outcomes.[3][4] |
| Inconsistent reaction stirring. | Use a calibrated magnetic stirrer and consistent positioning of the flask. Rationale: In heterogeneous reactions, the stirring rate affects mass transfer and reaction rate, leading to significant variability.[6] |
Workflow for Synthesis & Initial Workup
Caption: General workflow from synthesis to crude product isolation.
Section 2: Purification by Recrystallization
For crystalline solids like most benzoic acid derivatives, recrystallization is the most powerful purification technique. However, its success is highly dependent on solvent choice and technique.[5]
Frequently Asked Questions (FAQs)
Q1: I can't get my compound to crystallize out of solution. What went wrong?
A1: This is a classic problem, usually indicating that the solution is not supersaturated upon cooling. Here are the likely reasons and solutions:
-
Too Much Solvent: You may have added too much solvent while trying to dissolve the crude product. Solution: Gently heat the solution to evaporate some of the solvent until you observe slight turbidity (the cloud point), then add a drop or two of solvent to redissolve and allow it to cool again.
-
No Nucleation Sites: Crystal growth requires a "seed" to start. Solution: Try scratching the inside of the flask with a glass rod just below the solvent line.[7] This creates microscopic scratches that can serve as nucleation sites. Alternatively, if you have a pure crystal from a previous batch, add a tiny "seed crystal" to the cooled solution.[7]
-
Cooling Too Quickly: Rapid cooling can lead to "oiling out," where the compound separates as a liquid instead of a solid lattice. Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.[7]
Q2: My percent recovery after recrystallization is very low. How can I improve it?
A2: Low recovery suggests that a significant portion of your product is being lost during the process.[8]
-
Inappropriate Solvent: The ideal solvent dissolves the compound well when hot but poorly when cold.[9] If the compound has moderate solubility at low temperatures, a substantial amount will remain in the mother liquor. Solution: Re-evaluate your solvent system. A solvent pair (one solvent in which the compound is soluble, and another in which it is not) can often provide a sharper solubility curve.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible.
-
Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent will dissolve some of your product. Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Decision Tree: Troubleshooting Failed Crystallization
Caption: A step-by-step guide for troubleshooting failed crystallization.
Protocol: Optimized Recrystallization of a Substituted Benzoic Acid
-
Solvent Selection: Choose a solvent where the impure compound has high solubility in hot solvent and low solubility in cold solvent.[9] Water is often suitable for simple benzoic acids, while ethanol, ethyl acetate, or solvent pairs (e.g., ethanol/water) may be needed for more functionalized derivatives.[10][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in small portions until the solid just dissolves.[9] Swirl constantly.
-
Decolorization (if needed): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).[9]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly. Air drying followed by drying in a vacuum oven is ideal to remove all residual solvent.
Section 3: Characterization and Purity Analysis
Inconsistent biological data can often be traced back to impure compounds or misidentified structures. Rigorous characterization is non-negotiable.
Frequently Asked Questions (FAQs)
Q1: The aromatic region of my ¹H NMR spectrum is complex and doesn't match the prediction. Is my compound impure?
A1: Not necessarily. While impurities are a possibility, the complexity could be inherent to your molecule.
-
Substituent Effects: The carboxylic acid group is electron-withdrawing and will deshield the ortho protons (shifting them downfield). Other substituents will have their own electronic effects, leading to a complex splitting pattern that may not be first-order.[12][13]
-
Solvent Effects: The chemical shifts, particularly of the acidic COOH proton, can vary significantly depending on the NMR solvent used (e.g., CDCl₃ vs. DMSO-d₆) and the concentration.[14] The carboxylic acid proton resonance is often a broad singlet and can appear over a wide range (typically 10-13 ppm).
-
Impurity Check: Look for small, unexplainable peaks. Integrating all peaks is crucial. If the integration of the aromatic region does not match the expected proton count relative to a known peak (e.g., a methyl group), then impurities are likely present.
Q2: My HPLC analysis shows a single peak, but I suspect the compound is still not pure. Is this possible?
A2: Yes, this is a common scenario. A single peak on HPLC is not an absolute guarantee of purity.
-
Co-elution: An impurity may have a retention time identical to your main compound under the specific method conditions (mobile phase, column type). Solution: Re-analyze the sample using a different column chemistry (e.g., C18 vs. Phenyl-Hexyl) or a different mobile phase composition/gradient.
-
Compound is Not UV-Active: If you are using a UV detector and the impurity does not have a chromophore, it will be invisible. Solution: Analyze the sample using a more universal detector like a Mass Spectrometer (LC-MS) or Evaporative Light Scattering Detector (ELSD).
-
Inorganic Impurities: HPLC will not detect inorganic salts.[15] These are usually removed during workup and recrystallization but can persist. Solution: Techniques like combustion analysis can quantify inorganic content.
Common HPLC Troubleshooting Scenarios
| Symptom | Possible Cause | Solution |
| Peak Tailing | Interaction with active silanols on the column; wrong mobile phase pH. | Use a high-purity silica column. Add a mobile phase modifier (e.g., trifluoroacetic acid) to suppress silanol ionization.[16] |
| Decreasing Retention Times | Loss of stationary phase due to extreme pH; increasing flow rate. | Ensure mobile phase pH is within the column's stable range (typically pH 2-8).[16] Verify pump flow rate. |
| Ghost Peaks | Late elution from a previous injection; contaminated mobile phase. | Run a long blank gradient to wash the column. Prepare fresh mobile phase using high-purity solvents.[17] |
| High Backpressure | Blockage in the system (in-line filter, guard column, or column itself). | Systematically disconnect components starting from the detector backwards to locate the blockage. Replace the blocked component.[18] |
Section 4: Ensuring Reproducibility in Biological Assays
The transition from pure compound to biological testing introduces a new set of variables that can dramatically affect reproducibility.
Frequently Asked Questions (FAQs)
Q1: My benzoic acid derivative shows variable activity between assay runs. What could be the cause?
A1: Assuming the instrumentation is functioning correctly, the most common culprits are issues with compound handling and solubility.
-
Solubility Issues: Benzoic acids are often sparingly soluble in aqueous buffers used for biological assays.[19] If your compound precipitates in the assay medium, the effective concentration will be lower and inconsistent. Solution: Use a co-solvent like DMSO to prepare a high-concentration stock solution. When diluting into the final assay medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls.[20] Visually inspect the wells for any signs of precipitation.
-
Compound Instability: The derivative might be unstable in the assay buffer (e.g., hydrolysis of an ester). Solution: Assess compound stability in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer, taking samples at different times, and analyzing by HPLC.
-
Inaccurate Pipetting: Small volumes of high-concentration stock solutions are often used, where minor pipetting errors can lead to large variations in the final concentration. Solution: Use calibrated pipettes and perform serial dilutions to minimize errors associated with pipetting very small volumes.
Protocol: Preparation of Compounds for a Cell-Based Assay (e.g., MTT)
This protocol ensures that compound solubility and concentration are precisely controlled.
-
Prepare Stock Solution: Accurately weigh the purified benzoic acid derivative and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Create Intermediate Dilutions: Perform serial dilutions from the primary stock using 100% DMSO to create a set of intermediate stock solutions. This minimizes errors from single large dilutions.
-
Prepare Final Assay Concentrations: Dilute the intermediate stocks into the cell culture medium to achieve the final desired concentrations. The final concentration of DMSO must be constant for all treatments, including the vehicle control (medium with the same percentage of DMSO but no compound).[20]
-
Application to Cells: Remove the old medium from the cells and add the medium containing the final compound concentrations.[20]
-
Visual Check: Immediately after adding the compounds, inspect the plate under a microscope to check for any signs of compound precipitation.
Section 5: Foundational Lab Practices for Self-Validating Protocols
Reproducibility is underpinned by meticulous lab practice.[3] The goal is to create protocols where the results validate the execution.
-
Document Everything: Record every detail: reagent lot numbers, instrument parameters, ambient temperature, and even unexpected observations. This data is invaluable for troubleshooting irreproducible results.[3]
-
Use Standard Reference Materials: When possible, validate your procedures (e.g., synthesis, analysis) using a certified reference standard of benzoic acid or a related derivative.[15] This confirms that your system is performing as expected.
-
Embrace Orthogonal Validation: Do not rely on a single piece of data to confirm purity or identity. Use multiple analytical techniques (e.g., NMR, LC-MS, and melting point) to build a complete and trustworthy profile of your compound.
-
Pre-Publication Checks: The journal Organic Syntheses has a long-standing practice of having experiments independently verified before publication.[21] While not always feasible, repeating a key experiment yourself or having a colleague do so is a powerful way to ensure the protocol is robust.
By integrating these troubleshooting guides and rigorous protocols into your workflow, you can move beyond simply generating data to producing consistently reproducible results that accelerate the pace of your research and drug development efforts.
References
- ResearchGate. (2025). Reproducibility in Chemical Research.
- Benchchem. (n.d.). Comparative Guide to the Reproducibility of Experiments Using 3-(4-Acetyloxyphenyl)benzoic Acid.
- Unknown. (n.d.). Recrystallization of Benzoic Acid.
- StudyMoose. (2024). Recrystallization of Benzoic Acid.
- Benchchem. (n.d.). common side reactions in the synthesis of substituted benzoic acids.
- Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?.
- ResearchGate. (n.d.). Benzoic Acid and Derivatives.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- Benchchem. (n.d.). Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities.
- ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- Target Analysis. (n.d.). Benzoic acid derivatives.
- PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
- Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry.
- Unknown. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3).
- MDPI. (n.d.). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- Haflong Government College. (n.d.). EXPERIMENT 1.
- ACS Central Science. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry.
- NCBI. (n.d.). Improving Reproducibility and Replicability.
- Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups.
- DAV College, Jalandhar. (n.d.). EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. Theory.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. studymoose.com [studymoose.com]
- 9. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 10. preprints.org [preprints.org]
- 11. davjalandhar.com [davjalandhar.com]
- 12. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. proprep.com [proprep.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzoic acid derivatives – Target Analysis [targetanalysis.gr]
- 16. hplc.eu [hplc.eu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. phenomenex.com [phenomenex.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Improving Reproducibility and Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
managing thermal stability of 3,4,5-tris(dodecyloxy)benzoic acid during processing
Technical Support Center: 3,4,5-Tris(dodecyloxy)benzoic Acid
Introduction: this compound is a versatile organic molecule, pivotal in the development of supramolecular assemblies, liquid crystals, and as a dendron in drug delivery systems. Its utility is derived from the self-assembly behavior dictated by its unique amphiphilic structure, featuring a hydrophilic benzoic acid head and bulky, hydrophobic dodecyloxy tails. However, the very features that make it valuable also present challenges during thermal processing. This guide provides expert-driven advice to help researchers anticipate and manage the thermal stability of this compound, ensuring experimental reproducibility and material integrity.
Troubleshooting Guide
This section addresses specific problems encountered during the thermal processing of this compound.
Q1: My sample turned yellow or brown after heating. What is happening, and how can I prevent it?
A1:
-
Causality: Discoloration upon heating is a classic indicator of thermal degradation. For this compound, this is often due to two primary mechanisms:
-
Oxidation of Alkoxy Chains: The long dodecyloxy chains are susceptible to oxidation at elevated temperatures, especially in the presence of oxygen. This process can form chromophoric (color-producing) species.
-
Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation (loss of CO₂) at high temperatures, leading to the formation of aromatic byproducts. While benzoic acid itself is relatively stable, the electron-donating alkoxy groups can influence this process. Studies on similar derivatives show severe degradation can begin at temperatures as low as 200°C.[1]
-
-
Preventative Actions:
-
Inert Atmosphere Processing: The most effective preventative measure is to handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever heating above the melting point. This minimizes the risk of oxidation.
-
Temperature Control: Do not exceed the necessary processing temperature. Determine the precise melting point (typically 57-61°C) and processing window using Differential Scanning Calorimetry (DSC) and operate just within that range.[2]
-
Limit Exposure Time: Minimize the duration the material is held at an elevated temperature. Prolonged heating, even below the decomposition temperature, can lead to gradual degradation.
-
Use of Antioxidants: For applications where an inert atmosphere is not feasible, consider the addition of a minimal amount of a suitable antioxidant, such as a hindered phenol. The choice of antioxidant must be validated to ensure it does not interfere with downstream applications.
-
Q2: I'm observing inconsistent melting points for different batches of my compound. What are the likely causes?
A2:
-
Causality: A variable melting point, often observed as a broad melting range, typically points to issues with purity or polymorphism.
-
Impurities: Residual solvents from synthesis, unreacted starting materials (e.g., methyl gallate), or byproducts from alkylation can depress and broaden the melting point.
-
Polymorphism: Complex organic molecules can sometimes crystallize into different solid-state forms (polymorphs), each with a distinct melting point. The thermal history of the sample can influence which polymorph is present.
-
Hygroscopic Behavior: Although primarily hydrophobic, the carboxylic acid group can absorb trace amounts of water, which can affect the melting behavior.
-
-
Troubleshooting & Validation:
-
Purity Verification: Confirm purity using techniques like ¹H NMR, ¹³C NMR, and elemental analysis. The expected purity for high-quality material should be >98%.[2]
-
Drying Protocol: Ensure the material is thoroughly dried under vacuum at a mild temperature (e.g., 40°C) for several hours before analysis to remove any residual solvents or moisture.
-
Standardized DSC Protocol: Use a consistent heating and cooling rate in your DSC measurements (e.g., 10°C/min). Including a second heating cycle in your DSC experiment can often reveal the true melting point after erasing the sample's prior thermal history.
-
Q3: After melt-processing my material, its self-assembly behavior and performance have changed. Is this related to thermal stability?
A3:
-
Causality: Yes, this is a strong possibility. Even subtle thermal degradation, not significant enough to cause visible discoloration, can alter the molecular structure and impact performance.
-
Chain Scission: Thermal cracking can break the C-C bonds within the long alkyl chains. Shorter chains will disrupt the delicate hydrophilic/hydrophobic balance required for proper self-assembly.
-
Decarboxylation: The loss of the carboxylic acid head group via decarboxylation is a critical failure mode. This group is essential for the hydrogen bonding that often drives the formation of desired supramolecular structures. The primary degradation pathway for many benzoic acids under heat is decarboxylation to form a benzene derivative.[1]
-
-
Diagnostic Workflow:
-
Characterize Pre- vs. Post-Processing: Use analytical techniques to compare the material before and after thermal processing.
-
FTIR Spectroscopy: Look for changes in the carbonyl stretch of the carboxylic acid (~1680-1710 cm⁻¹) or the C-O stretches of the ether linkages.
-
Thermogravimetric Analysis (TGA): A TGA scan can reveal the onset temperature of weight loss, providing a clear upper limit for processing.
-
-
Process Parameter Optimization: If degradation is confirmed, systematically lower the processing temperature and duration until the post-processing characterization matches the starting material.
-
Frequently Asked Questions (FAQs)
Q: What is the absolute maximum temperature I should expose this compound to?
A: While the parent compound, benzoic acid, can be stable up to 300°C, its derivatives are often less stable.[1] Based on data for analogous long-chain alkoxybenzoic acids and general principles of organic stability, it is strongly advised to avoid temperatures exceeding 200-220°C . For most melt-processing applications, staying within 10-20°C above the final melting point (around 60°C) is sufficient and significantly safer.[2] Always confirm the thermal stability of your specific batch with TGA.
Q: How does the processing atmosphere (air vs. inert gas) impact stability?
A: The atmosphere is critical. Processing in air introduces oxygen, which can lead to oxidative degradation of the dodecyl chains, especially at elevated temperatures. This can generate impurities and alter the material's properties. Processing under an inert gas like nitrogen or argon mitigates this risk and is considered best practice for achieving reproducible results.
Q: What are the primary decomposition products I should be aware of?
A: The two most likely classes of decomposition products are:
-
Decarboxylation Product: 1,2,3-tris(dodecyloxy)benzene, resulting from the loss of CO₂.
-
Oxidation/Cracking Products: A complex mixture of smaller molecules resulting from the breakdown of the C₁₂H₂₅ side chains, potentially including aldehydes, ketones, and shorter-chain alkanes.
Q: Can I use DSC and TGA to fully characterize the thermal stability?
A: Yes, these two techniques are complementary and essential.[3][4]
-
DSC (Differential Scanning Calorimetry) identifies thermal transitions like melting and crystallization. It helps you define the processing window.[5]
-
TGA (Thermogravimetric Analysis) measures weight loss as a function of temperature, directly indicating the onset of decomposition.[5] Using both provides a comprehensive thermal profile, allowing you to distinguish between physical transitions (melting) and chemical degradation (decomposition).[4]
Data & Protocols
Table 1: Key Thermal & Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄₃H₇₈O₅ | N/A |
| Melting Point | 57-61 °C | [2] |
| Boiling Point (Predicted) | ~714 °C | [6] |
| Appearance | White to light yellow crystalline powder | [2] |
| Purity Standard (GC) | ≥ 98.0% | [2] |
Experimental Protocol 1: Determination of Processing Window using DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the dried compound into a standard aluminum DSC pan. Crimp the lid to seal.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate at 25°C.
-
Ramp temperature from 25°C to 150°C at a rate of 10°C/min. This is the first heating cycle .
-
Hold at 150°C for 2 minutes to erase thermal history.
-
Cool from 150°C to 25°C at a rate of 10°C/min.
-
Ramp temperature from 25°C to 200°C at a rate of 10°C/min. This is the second heating cycle .
-
-
Data Analysis:
-
Determine the melting point (Tₘ) from the endotherm peak of the second heating cycle.
-
The processing window should be set just above this Tₘ. Note any exothermic events at higher temperatures, as this may indicate the onset of decomposition.
-
Experimental Protocol 2: Assessing Decomposition Onset using TGA
-
Sample Preparation: Weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp temperature from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate ~20 mL/min).
-
-
Data Analysis:
-
Generate a plot of weight percent versus temperature.
-
Determine the onset temperature of decomposition (Tₒ), often defined as the temperature at which 5% weight loss (Tₔ₅) occurs. This temperature should be considered the upper limit for any processing steps.
-
Visual Guides
Troubleshooting Workflow for Thermal Degradation
This diagram outlines the decision-making process when thermal degradation of this compound is suspected.
Caption: Troubleshooting workflow for suspected thermal degradation.
References
-
Balkanli, O., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry. Available at: [Link]
-
de Oliveira, V.M., et al. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Acta Scientiarum. Technology. Available at: [Link]
-
Cheméo (2023). Chemical Properties of Benzoic acid, 4-(dodecyloxy)- (CAS 2312-15-4). Available at: [Link]
-
Hersmis, M.C., et al. (2001). 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis. Organic Process Research & Development, 5(1), 54-60. Available at: [Link]
-
Zouitini-Mf G., et al. (2023). Green synthesis of new and natural diester based on gallic acid and polyethylene glycol. F1000Research, 12(1384). Available at: [Link]
-
Reimann, S., et al. (2015). The thermal decomposition of benzoic acid. ResearchGate. Available at: [Link]
-
TA Instruments (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]
-
Snyder, H. R., & Kuck, J. A. (1943). 3,5-Dihydroxybenzoic acid. Organic Syntheses, 2. Available at: [Link]
-
Ryabova, A., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences, 24(21), 15858. Available at: [Link]
- Google Patents (2014). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
-
ResolveMass Laboratories Inc. (2024). DSC vs TGA: A Simple Comparison Guide. Available at: [Link]
-
Dong, X., et al. (2021). Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil. Journal of Food Science and Technology, 58(11), 4365-4374. Available at: [Link]
-
Raksatham, W., & Siriamornpun, S. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Agricultural and Food Chemistry, 58(10), 6299-6305. Available at: [Link]
-
Qualitest (2024). DTA, TGA, and DSC Analysis - Differences You Need to Know. Available at: [Link]
-
ScienceQuiz.net (n.d.). Benzoic acid preparation (Revised). Available at: [Link]
-
AQA (2015). A-level Chemistry Specification. Available at: [Link]
-
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. Available at: [Link]
-
Wikipedia (2024). Benzene. Available at: [Link]
Sources
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 117241-31-3 | TCI EUROPE N.V. [tcichemicals.com]
- 3. tainstruments.com [tainstruments.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. worldoftest.com [worldoftest.com]
- 6. This compound | 117241-31-3 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Self-Assembling Molecules: Benchmarking 3,4,5-tris(dodecyloxy)benzoic Acid
In the landscape of nanotechnology and materials science, the spontaneous organization of molecules into well-defined, functional structures—a process known as self-assembly—is a cornerstone of innovation. This guide provides a comparative analysis of 3,4,5-tris(dodecyloxy)benzoic acid, a versatile building block for liquid crystalline materials, against other prominent classes of self-assembling molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance characteristics of these systems, supported by experimental data and detailed protocols.
Introduction to Molecular Self-Assembly
Molecular self-assembly is a process where disordered components spontaneously form ordered structures, driven by the minimization of the system's free energy. This phenomenon is governed by a delicate interplay of non-covalent interactions, including hydrogen bonding, van der Waals forces, electrostatic interactions, and solvophobic effects. The resulting supramolecular architectures have found applications in diverse fields, from drug delivery and tissue engineering to advanced electronics.
This guide focuses on this compound, a dendron-like molecule, and compares its self-assembly behavior with three other major classes of self-assembling molecules: block copolymers, self-assembling peptides, and dendrimers.
The Contenders: A Molecular Overview
This compound: The Versatile Liquid Crystal Precursor
This compound is a wedge-shaped molecule featuring a hydrophilic benzoic acid head group and three long, hydrophobic dodecyloxy tails. This amphiphilic nature drives its self-assembly into various liquid crystalline phases, making it a valuable component in the design of advanced organic materials.[1][2] The synthesis of this molecule has been optimized for scale-up, indicating its potential for industrial applications.[1][2][3] While its self-assembly in bulk to form liquid crystals is well-documented, quantitative data on its aggregation in solution, such as its critical aggregation concentration (CAC) and thermodynamic parameters, are less reported in the literature, highlighting an area for further investigation.
Caption: Molecular structure of this compound.
Block Copolymers: The Tunable Architects
Block copolymers consist of two or more distinct polymer chains (blocks) covalently linked together.[4] Their self-assembly is driven by the immiscibility of the different blocks, leading to the formation of a rich variety of morphologies, including spheres, cylinders, lamellae, and vesicles (polymersomes).[4] The ability to precisely control the block lengths and compositions allows for fine-tuning of the size and shape of the resulting nanostructures, making them highly versatile for applications like drug delivery.[4]
Self-Assembling Peptides: The Bio-inspired Engineers
Self-assembling peptides are short, synthetic sequences of amino acids designed to spontaneously form well-ordered nanostructures, such as nanofibers, nanotubes, and hydrogels.[5] Their biocompatibility and biodegradability make them excellent candidates for tissue engineering and regenerative medicine.[5] The self-assembly process is highly dependent on the peptide sequence and can be triggered by changes in environmental conditions like pH or ionic strength.[6]
Dendrimers: The Precise Nanocarriers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture.[7] Their structure consists of a central core, branching units, and a periphery of functional groups. Amphiphilic dendrimers, containing both hydrophobic and hydrophilic components, can self-assemble into supramolecular structures like micelles and vesicles.[8] Their precise size and the high density of surface functional groups make them attractive for targeted drug delivery and gene therapy.[7][9]
Performance Comparison: A Data-Driven Analysis
The following table summarizes key performance metrics for the different classes of self-assembling molecules. It is important to note that the properties of a specific molecule can vary significantly based on its exact chemical structure and the experimental conditions.
| Feature | This compound | Block Copolymers (e.g., PS-b-PAA) | Self-Assembling Peptides (e.g., RADA16-I) | Dendrimers (e.g., PAMAM-based) |
| Driving Force for Assembly | Hydrogen bonding, π-π stacking, hydrophobic interactions | Microphase separation of immiscible blocks | Hydrogen bonding, electrostatic interactions, hydrophobic interactions | Hydrophobic interactions, electrostatic interactions |
| Typical Morphologies | Liquid crystalline phases (e.g., columnar) | Micelles, cylinders, vesicles, lamellae[10] | Nanofibers, hydrogels[5][6] | Micelles, vesicles[8] |
| Typical Aggregate Size | Nanometer to micrometer domains | 10 - 200 nm[11] | Nanofibers with diameters of ~10 nm[6] | 10 - 100 nm |
| Critical Aggregation Conc. (CAC) | Not widely reported | 10⁻⁶ to 10⁻⁷ M (for PS-b-PAA)[12] | ~0.1 - 1% w/v (for hydrogelation)[5] | Varies widely with generation and surface groups |
| Biocompatibility | Moderate | Generally good, depends on polymer blocks | Excellent | Generally good, but can show cytotoxicity at higher generations |
| Tunability | Limited to molecular modifications | High (block length, composition) | High (peptide sequence) | High (generation, surface functionality) |
| Key Applications | Liquid crystals, organic electronics | Drug delivery, nanolithography | Tissue engineering, regenerative medicine[5] | Drug and gene delivery, diagnostics[9] |
Experimental Protocols: A Guide to Characterization
To ensure the trustworthiness of research findings, standardized and well-documented experimental protocols are essential. Below are step-by-step methodologies for key characterization techniques.
Determination of Critical Aggregation Concentration (CAC) using Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.
-
Preparation of Stock Solutions: Prepare a stock solution of the self-assembling molecule in a suitable solvent. Prepare a stock solution of pyrene in a volatile solvent like acetone.
-
Sample Preparation: Prepare a series of solutions with varying concentrations of the self-assembling molecule. Add a small aliquot of the pyrene stock solution to each sample, ensuring the final pyrene concentration is in the micromolar range. Allow the solvent from the pyrene stock to evaporate completely.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm.
-
Data Analysis: Plot the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum as a function of the logarithm of the concentration of the self-assembling molecule. The CAC is determined from the inflection point of this plot.[13][14][15]
Caption: Workflow for CAC determination using fluorescence spectroscopy.
Size and Morphology Characterization
DLS is a non-invasive technique used to measure the size distribution of particles in suspension.
-
Sample Preparation: Prepare a dilute solution of the self-assembled structures in a suitable solvent. The solvent should be filtered to remove any dust particles.
-
Instrument Setup: Set the laser wavelength, scattering angle, and temperature on the DLS instrument.
-
Measurement: Place the sample in the instrument and allow it to equilibrate to the set temperature. Acquire the correlation function of the scattered light intensity fluctuations.
-
Data Analysis: The instrument software uses the Stokes-Einstein equation to calculate the hydrodynamic radius and size distribution from the correlation function.
TEM provides high-resolution images of the morphology of self-assembled structures.
-
Grid Preparation: Place a drop of the sample solution onto a TEM grid (e.g., carbon-coated copper grid).
-
Staining (for contrast enhancement): For many organic materials, negative staining is required. After removing the excess sample solution, add a drop of a heavy atom salt solution (e.g., uranyl acetate or phosphotungstic acid) to the grid for a short period.
-
Drying: Remove the excess staining solution and allow the grid to dry completely.
-
Imaging: Insert the grid into the TEM and acquire images at various magnifications.
Caption: Experimental workflows for DLS and TEM analysis.
Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding or self-assembly process, providing a complete thermodynamic profile.[16][17][18][19]
-
Sample Preparation: Prepare a solution of the self-assembling molecule at a concentration below its CAC in the reaction cell. Prepare a more concentrated solution of the same molecule in the injection syringe. Both solutions must be in the exact same buffer to minimize heats of dilution.[17]
-
Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.
-
Titration: Inject small aliquots of the concentrated solution into the reaction cell and measure the heat evolved or absorbed after each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change for each injection. Fit the data to a suitable binding model to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of self-assembly.[17]
Conclusion and Future Outlook
This guide has provided a comparative overview of this compound and other key self-assembling molecules. While block copolymers, peptides, and dendrimers have been extensively studied, leading to a wealth of quantitative data on their self-assembly, this compound presents an area ripe for further exploration, particularly in the quantitative characterization of its solution-phase self-assembly.
The choice of a self-assembling system is ultimately dictated by the specific application. For applications requiring precise control over morphology and size, block copolymers are an excellent choice. For biomedical applications where biocompatibility is paramount, self-assembling peptides offer significant advantages. Dendrimers provide a platform for creating highly functionalized nanocarriers. This compound and its derivatives hold promise in the development of advanced liquid crystalline materials and organic electronics.
Future research should focus on obtaining detailed quantitative data for emerging self-assembling molecules to enable more direct and meaningful comparisons, thereby accelerating the rational design of novel functional materials.
References
-
Isothermal Titration Calorimetry (ITC). protocols.io. (2025). [Link]
-
Determination of critical aggregation concentration and aggregation number of acid-soluble collagen from walleye pollock (Theragra chalcogramma) skin using the fluorescence probe pyrene. ResearchGate. (2025). [Link]
-
Hersmis, M. C., et al. (2001). 3,4,5-Tri-dodecyloxybenzoic Acid: Optimisation and Scale-Up of the Synthesis. Organic Process Research & Development, 5(1), 54–60. [Link]
-
Konda, S. D., et al. (2007). Synthesis and Characterization of PAMAM Dendrimer-Based Multifunctional Nanodevices for Targeting αvβ3 Integrins. Bioconjugate Chemistry, 18(5), 1474–1482. [Link]
-
Zhang, S. (2017). Self-Assembling Peptide EAK16 and RADA16 Nanofiber Scaffold Hydrogel. Interface Focus, 7(5), 20170020. [Link]
-
Beck, M., et al. (2015). Size Determination of Nanoparticles with Small-angle X-ray Scattering. PTB-Mitteilungen, 125(2), 52–59. [Link]
-
Siegfried, Z. R., et al. (2022). Solution and Solid-State Behavior of Amphiphilic ABA Triblock Copolymers of Poly(acrylic acid-stat-styrene). ACS Applied Polymer Materials, 4(11), 8567–8579. [Link]
-
Sharma, V., et al. (2014). Effect of SDS on the self-assembly behavior of the PEO-PPO-PEO triblock copolymer (EO)20(PO)70(EO)20. Journal of Colloid and Interface Science, 432, 137–144. [Link]
-
Wiwattanapatapee, R., et al. (2000). New Dendrimers: Synthesis and Characterization of Popam – Pamam Hybrid Dendrimers. Journal of Pharmaceutical Sciences, 89(7), 841–847. [Link]
-
Tande, B. M. (2004). Structural Analysis of Nanoparticles by Small Angle X-ray Scattering. [Link]
-
Zhang, L., & Eisenberg, A. (1995). CREW-CUT AGGREGATES OF - POLYSTuRENE-b-POLY(ACRYL1C ACID). [Link]
-
Pugliese, R., et al. (2009). End-to-End Self-Assembly of RADA 16-I Nanofibrils in Aqueous Solutions. Biophysical Journal, 96(4), 1465–1476. [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
-
Li, Y., et al. (2021). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter, 17(28), 6736–6749. [Link]
-
Self-Assembly of Pluronic-Type Amphiphilic Block Copolymers. DEA. [Link]
-
Custers, J. P. A., et al. (2002). 3,4,5-Tri-Dodecyloxybenzoic Acid: Combining Reaction Engineering and Chemistry in the Development of an Attractive Tool To Assist Scaling Up Solid−Liquid Reactions. Organic Process Research & Development, 6(5), 645–651. [Link]
-
O’Brien, R., et al. (2008). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]
-
Zubenko, D., et al. (2022). Polystyrene–Poly(acrylic acid) Block Copolymers for Encapsulation of Butyrylcholinesterase into Injectable Nanoreactors. Polymers, 14(19), 4192. [Link]
-
Gelain, F., et al. (2020). Self-Assembling Peptide EAK16 and RADA16 Nanofiber Scaffold Hydrogel. [Link]
-
Al-Soufi, W., et al. (2021). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. Journal of Molecular Liquids, 339, 116220. [Link]
-
Conte, C., et al. (2017). Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems. Pharmaceutics, 9(2), 19. [Link]
-
S. Kuldvee, M. K. (2001). SYNTHESIS AND CZE ANALYSIS OF PAMAM DENDRIMERS WITH AN ETHYLENEDIAMINE CORE. Proceedings of the Estonian Academy of Sciences. Chemistry, 50(1), 24–33. [Link]
-
Schroer, M. A. (2016). Small-angle X-ray scattering analysis of nanomaterials: a structural study of DNA origami, perovskite nanoparticles, and photo-s. [Link]
-
Hersmis, M. C., et al. (2001). 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis. Eindhoven University of Technology research portal. [Link]
-
Le, D., et al. (2014). Poly(Acrylic Acid-b-Styrene) Amphiphilic Multiblock Copolymers as Building Blocks for the Assembly of Discrete Nanoparticles. ACS Macro Letters, 3(11), 1102–1106. [Link]
-
Tamiaki, H., et al. (2009). Solution-phase total synthesis of the hydrophilic natural product argifin using 3,4,5-tris(octadecyloxy)benzyl tag. Tetrahedron, 65(4), 849–855. [Link]
-
Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. ResearchGate. (2021). [Link]
-
Ray, S., et al. (2022). Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles. Polymers, 14(21), 4767. [Link]
-
Reipa, V., et al. (2013). Small-Angle X-ray Scattering (SAXS) Instrument Performance and Validation Using Silver Nanoparticles. [Link]
-
Li, D., et al. (2023). Self-Assembling Peptide RADA16 Nanofiber Scaffold Hydrogel-Wrapped Concentrated Growth Factors in Osteogenesis of MC3T3. Journal of Functional Biomaterials, 14(5), 260. [Link]
-
Cui, B. F., et al. (2008). Preparation and Characterization of Poly Amide Amine (Generation 4.0) Self-Assembled Monolayer on Si (100). Key Engineering Materials, 373-374, 645–648. [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]
-
Witek, K., et al. (2022). Release systems based on self-assembling RADA16-I hydrogels with a signal sequence which improves wound healing processes. ChemRxiv. [Link]
-
Chattopadhyay, S., & Chattopadhyay, S. (2011). Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. Biophysical Journal, 100(6), 1580–1587. [Link]
-
Cheng, Y., et al. (2020). Self-Assembling Supramolecular Dendrimers for Biomedical Applications: Lessons Learned from Poly(amidoamine) Dendrimers. Accounts of Chemical Research, 53(12), 2929–2942. [Link]
-
Bahadur, P., et al. (2012). Effects of Interaction of Ionic and Nonionic Surfactants on Self-Assembly of PEO-PPO-PEO Triblock Copolymer in Aqueous Solution. The Journal of Physical Chemistry B, 116(25), 7659–7667. [Link]
-
Small-Angle X-Ray Scattering to Analyze the Morphological Properties of Nanoparticulated Systems. ResearchGate. (2018). [Link]
-
Yildiz, U., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 226–236. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.tue.nl [research.tue.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. End-to-End Self-Assembly of RADA 16-I Nanofibrils in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Dendrimers: Synthesis and Characterization of Popam – Pamam Hybrid Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 11. Poly(styrene)-block-poly(acrylic acid) PS:PAA 30,000:2,000, PDI 1.1 PS-PAA [sigmaaldrich.com]
- 12. Poly(Acrylic Acid-b-Styrene) Amphiphilic Multiblock Copolymers as Building Blocks for the Assembly of Discrete Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. tainstruments.com [tainstruments.com]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
A Senior Application Scientist's Comparative Guide to Nanoparticle Capping Agents: 3,4,5-Tris(dodecyloxy)benzoic Acid in Focus
For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into Nanoparticle Surface Engineering for Optimal Performance
In the dynamic landscape of nanotechnology, particularly within drug delivery and therapeutic applications, the performance of a nanoparticle system is intrinsically linked to its surface chemistry. The choice of capping agent—a molecule that passivates the nanoparticle surface, preventing aggregation and imparting specific functionalities—is a critical determinant of success. This guide provides an in-depth, comparative analysis of 3,4,5-tris(dodecyloxy)benzoic acid against three other widely utilized capping agents: oleic acid, polyvinylpyrrolidone (PVP), and citrate. Our objective is to equip you with the technical insights and experimental rationale necessary to make informed decisions in your nanoparticle design and development workflows.
The Crucial Role of the Capping Agent: Beyond Steric Hindrance
Capping agents are paramount as stabilizers that inhibit the uncontrolled growth of nanoparticles and prevent their aggregation or coagulation during colloidal synthesis.[1] These molecules stabilize the interface where nanoparticles interact with their surrounding medium.[1] The specific structural features of nanoparticles are often attributed to the capping on their surface.[1] These stabilizing agents play a pivotal role in modifying the biological activities and environmental impact of nanoparticles.[1] The effects of capping agents adsorbed on the nanoparticle surface are responsible for these changes in physicochemical and biological characteristics.[1]
The selection of an appropriate capping agent dictates several key performance attributes of the final nanoparticle formulation:
-
Colloidal Stability: Preventing aggregation in biological media is fundamental for in vivo applications.
-
Size and Morphology Control: The capping agent can influence crystal growth during synthesis, enabling precise control over particle size and shape.
-
Biocompatibility and Toxicity: The surface chemistry directly interacts with biological systems, influencing cellular uptake, immune response, and overall toxicity.
-
Drug Loading and Release Kinetics: The nature of the capping agent can affect the encapsulation efficiency of therapeutic payloads and modulate their release profile.
-
Targeting and Functionalization: The capping agent can serve as an anchor for conjugating targeting ligands, imaging agents, or other functional moieties.
This guide will dissect the performance of our featured capping agents across these critical parameters, supported by experimental evidence and mechanistic explanations.
The Contenders: A Molecular Overview
Here, we introduce the four capping agents under comparison, highlighting their distinct chemical structures which underpin their unique functionalities.
Figure 1: Chemical structures of the compared capping agents.
This compound: This molecule possesses a rigid benzoic acid head group, providing a strong anchoring point to the nanoparticle surface, and three long, flexible dodecyloxy tails. These long alkyl chains are designed to provide a dense, hydrophobic shell, offering significant steric stabilization.
Oleic Acid: A monounsaturated fatty acid, oleic acid is a widely used capping agent, particularly for hydrophobic nanoparticles like iron oxides.[2] Its carboxylate head group binds to the nanoparticle surface, while the 18-carbon chain provides steric repulsion.[2]
Polyvinylpyrrolidone (PVP): A synthetic polymer, PVP is a versatile capping agent used in the synthesis of a variety of nanoparticles.[3] It is known to be a strong capping agent, preventing aggregation via the steric effect of its hydrophobic chains.[1] The pyrrolidone functional group can also bind strongly to certain crystal facets of nanoparticles.[1]
Citrate: Typically used as trisodium citrate, this small, negatively charged molecule is a classic capping agent, especially in the synthesis of gold and silver nanoparticles.[4] It functions as both a reducing agent and a stabilizer, imparting an electrostatic charge that prevents aggregation.[4]
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes key performance metrics for each capping agent based on published experimental data. It is important to note that direct comparative studies of all four agents under identical conditions are scarce; therefore, this table represents a synthesis of data from various sources.
| Performance Metric | This compound | Oleic Acid | Polyvinylpyrrolidone (PVP) | Citrate |
| Primary Stabilization Mechanism | Steric Hindrance | Steric Hindrance | Steric Hindrance & Electrostatic | Electrostatic Repulsion |
| Typical Nanoparticle Core | Iron Oxide, Quantum Dots | Iron Oxide, Upconversion Nanoparticles | Gold, Silver, Platinum, Iron Oxide | Gold, Silver |
| Solvent Dispersibility | Nonpolar organic solvents | Nonpolar organic solvents | Water, Ethanol, various organic solvents | Water |
| Control over Particle Size | Good to Excellent | Good | Good to Excellent | Moderate to Good |
| Biocompatibility | Data limited, generally considered biocompatible | Generally considered biocompatible | Excellent, widely used in pharmaceuticals | Good |
| Drug Loading Capacity (Hydrophobic Drugs) | High | High | Moderate to High | Low |
| Drug Release Profile | Sustained release | Sustained release | Can be tailored | Generally faster release |
Mechanistic Insights and Experimental Causality
The choice of capping agent is not merely a matter of solubility; it is a strategic decision that influences the entire lifecycle of the nanoparticle, from synthesis to its ultimate biological fate.
The Hydrophobic Shell: this compound and Oleic Acid
Both this compound and oleic acid excel at stabilizing nanoparticles in nonpolar environments. The long alkyl chains create a dense, hydrophobic corona that prevents the close approach and subsequent aggregation of nanoparticles. This is particularly advantageous for the synthesis of high-quality, monodisperse nanocrystals in organic solvents.
The triple-chain structure of this compound offers a potential advantage over the single-chain oleic acid in providing a more robust and densely packed capping layer. This can translate to enhanced stability, especially at higher nanoparticle concentrations or under more challenging conditions.
For in vivo applications, nanoparticles capped with these hydrophobic ligands require a secondary surface modification step to render them water-dispersible. This often involves ligand exchange or the encapsulation within a polymeric matrix.
The Versatile Polymer: Polyvinylpyrrolidone (PVP)
PVP's strength lies in its versatility. It can stabilize a wide range of nanoparticle types in both aqueous and organic media.[3] The pyrrolidone ring can interact with the nanoparticle surface through coordination bonds, while the polymer backbone provides steric stabilization.[1] The molecular weight of the PVP used can also be tuned to control the thickness of the stabilizing layer and, consequently, the hydrodynamic size of the nanoparticles.
The Electrostatic Guardian: Citrate
Citrate is a cornerstone of noble metal nanoparticle synthesis.[4] During the reduction of a metal salt, citrate anions adsorb onto the growing nanoparticle surface, creating a net negative charge. This electrostatic repulsion between particles is the primary mechanism preventing aggregation in aqueous solutions. However, this electrostatic stabilization is sensitive to the ionic strength of the medium. In high-salt environments, such as biological fluids, the electrostatic repulsion can be screened, leading to nanoparticle aggregation.
Experimental Workflows: Protocols for Nanoparticle Synthesis
To provide a practical context for this comparative guide, we present detailed, step-by-step methodologies for the synthesis of nanoparticles using each of the discussed capping agents.
Synthesis of Iron Oxide Nanoparticles Capped with this compound
This protocol is adapted from a general thermal decomposition method for synthesizing hydrophobic iron oxide nanoparticles.
Figure 2: Workflow for synthesizing this compound-capped iron oxide nanoparticles.
Step-by-Step Protocol:
-
In a 100 mL three-neck round-bottom flask, combine iron(III) acetylacetonate (2 mmol), 1,2-hexadecanediol (10 mmol), this compound (6 mmol), and benzyl ether (20 mL).
-
Equip the flask with a condenser, a temperature probe, and a nitrogen inlet.
-
Under a gentle flow of nitrogen, heat the mixture to 200 °C with magnetic stirring and maintain this temperature for 2 hours.
-
Increase the temperature to reflux (approximately 300 °C) and continue the reaction for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Add 40 mL of ethanol to the black mixture and centrifuge at 8000 rpm for 10 minutes to precipitate the nanoparticles.
-
Discard the supernatant and redisperse the pellet in a small amount of hexane.
-
Repeat the precipitation and redispersion steps two more times with ethanol to remove excess reagents.
-
Finally, disperse the purified nanoparticles in a suitable nonpolar solvent such as hexane or toluene for storage and characterization.
Synthesis of Gold Nanoparticles Capped with Polyvinylpyrrolidone (PVP)
This protocol describes a polyol synthesis method for producing PVP-capped gold nanoparticles.
Figure 3: Workflow for synthesizing PVP-capped gold nanoparticles.
Step-by-Step Protocol:
-
In a 100 mL three-neck round-bottom flask, dissolve PVP (e.g., 1.0 g of PVP with a molecular weight of 40,000) in 20 mL of ethylene glycol.
-
Heat the solution to 120 °C with vigorous magnetic stirring under a nitrogen atmosphere.
-
In a separate vial, dissolve HAuCl₄·3H₂O (e.g., 20 mg) in 5 mL of ethylene glycol.
-
Rapidly inject the HAuCl₄ solution into the hot PVP solution.
-
Maintain the reaction temperature at 120 °C for 1 hour. The solution will change color, indicating the formation of gold nanoparticles.
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of acetone to precipitate the nanoparticles and centrifuge at 10,000 rpm for 20 minutes.
-
Discard the supernatant and wash the pellet with ethanol three times by redispersion and centrifugation.
-
Disperse the final product in deionized water or ethanol.
Synthesis of Silver Nanoparticles Capped with Citrate
This protocol details the widely used Turkevich-Frens method for synthesizing citrate-capped silver nanoparticles.
Figure 4: Workflow for synthesizing citrate-capped silver nanoparticles.
Step-by-Step Protocol:
-
In a 250 mL Erlenmeyer flask, bring 100 mL of a 1 mM aqueous solution of silver nitrate (AgNO₃) to a rolling boil with vigorous stirring.
-
Prepare a 5 mL aqueous solution of 1% (w/v) trisodium citrate.
-
Rapidly add the trisodium citrate solution to the boiling silver nitrate solution.
-
Continue boiling and stirring the mixture. The solution will undergo a series of color changes, from colorless to a pale yellow, then to a more intense yellow, and finally to a stable yellowish-green. This process typically takes about 10-15 minutes.
-
Once the color is stable, remove the flask from the heat source and allow it to cool to room temperature while still stirring.
-
Store the resulting silver nanoparticle solution in a dark glass bottle at 4 °C to prevent photo-induced aggregation.
Conclusion and Future Perspectives
The selection of a capping agent is a multi-faceted decision that requires a thorough understanding of the desired nanoparticle properties and the intended application.
-
This compound emerges as a strong candidate for applications requiring highly stable, monodisperse nanoparticles in nonpolar media, with the potential for high loading of hydrophobic drugs. Its triple-chain structure may offer superior steric stabilization compared to single-chain alternatives like oleic acid. Further research is warranted to fully explore its biocompatibility and performance in drug delivery systems after surface modification for aqueous dispersibility.
-
Oleic acid remains a workhorse for the synthesis of a variety of hydrophobic nanoparticles, offering a good balance of stability and cost-effectiveness. Its performance in drug delivery applications is well-documented.[5]
-
PVP offers unparalleled versatility, enabling the synthesis of a wide array of nanoparticles in various solvents. Its excellent biocompatibility makes it a prime choice for biomedical applications.[3]
-
Citrate provides a simple and effective method for producing electrostatically stabilized noble metal nanoparticles in water. However, its sensitivity to ionic strength necessitates careful consideration for in vivo applications.[4]
The future of nanoparticle design will likely involve the development of novel capping agents with tailored functionalities and the use of mixed-ligand systems to achieve multi-functional nanoparticles. As our understanding of the intricate interplay between nanoparticle surfaces and biological systems deepens, the rational design of capping agents will continue to be a cornerstone of innovation in nanotechnology.
References
-
Javed, R., Zia, M., Naz, S., Aisida, S. O., Ain, N. U., & Ao, Q. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology, 18(1), 1-15. [Link]
-
Andreani, A. S., et al. (2019). Synthesis of Gold Nanoparticles Capped-Benzoic Acid Derivative Compounds (o-, m-, and p-Hydroxybenzoic Acid). Indonesian Journal of Chemistry, 19(2), 376-385. [Link]
-
Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. Journal of Nanobiotechnology, 18(1), 172. [Link]
-
Sharma, G., et al. (2022). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Bioengineering and Biotechnology, 10, 832922. [Link]
-
Wikipedia contributors. (2024, January 15). Silver nanoparticle. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
-
Hersmis, M. C., et al. (2001). 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis. Organic Process Research & Development, 5(1), 54-60. [Link]
-
Militão, L., et al. (2020). Effect of Oleic Acid Weight Fraction on stability of hBN Based Nanofluids. Journal of the Brazilian Society of Mechanical Sciences and Engineering, 42(1), 1-10. [Link]
-
Xue, C., et al. (2011). A Systematic Study of the Synthesis of Silver Nanoplates: Is Citrate a “Magic” Reagent?. Langmuir, 27(21), 13262-13269. [Link]
-
Safo, I. A., et al. (2019). The role of polyvinylpyrrolidone (PVP) as a capping and structure-directing agent in the formation of Pt nanocubes. Nanoscale Advances, 1(7), 2735-2745. [Link]
-
Sivaraman, S. K., & Kumar, S. (2016). A facile pH controlled citrate-based reduction method for gold nanoparticle synthesis at room temperature. RSC advances, 6(75), 71097-71104. [Link]
-
Javed, R., et al. (2022). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. International Journal of Molecular Sciences, 23(21), 13053. [Link]
-
Bloemen, M., et al. (2012). Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications. Journal of Nanoparticle Research, 14(9), 1-10. [Link]
-
Salloum, S., et al. (2023). Comparative analysis of synthesis techniques for citrate-capped gold nanoparticles: insights into optimized wet-chemical approaches for controlled morphology and stability. Nanoscale, 15(38), 15638-15651. [Link]
-
Chowdhury, M. R., et al. (2022). Polyvinylpyrrolidone-Capped Silver Nanoparticles for Highly Sensitive and Selective Optical Fiber-Based Ammonium Sensor. Chemosensors, 10(10), 400. [Link]
-
Ayivi, R. D., et al. (2022). Synthesis of Silver Nanoparticles. protocols.io. [Link]
-
Pop, O., et al. (2015). Synthesis and characterization of pvp (Polyvinyl pyrrolidone) stabilized gold nanoparticles. Digest Journal of Nanomaterials and Biostructures, 10(3), 823-829. [Link]
-
Guardia, P., et al. (2012). Tailored synthesis of iron oxide nanoparticles for specific applications using a statistical experimental design. Journal of Nanoparticle Research, 14(11), 1-12. [Link]
-
Popescu, R. C., et al. (2020). Biosynthesis of Iron Oxide Nanoparticles: Physico-Chemical Characterization and Their In Vitro Cytotoxicity on Healthy and Tumorigenic Cell Lines. International Journal of Molecular Sciences, 21(23), 9093. [Link]
-
de la Cueva, L., et al. (2021). Understanding the Role of Poly(vinylpyrrolidone) in Stabilizing and Capping Colloidal Silver Nanocrystals. ACS Nano, 15(9), 14765-14774. [Link]
-
Hufschmid, R., et al. (2015). Synthesis of Gold and Silver Hydrosols Using Poly(N-vinyl-2-pyrrolidone) as a Reducing Agent. Langmuir, 22(16), 7027-7034. [Link]
-
Nguyen, P. H. P., et al. (2021). Gold nanoparticle synthesis. protocols.io. [Link]
-
Faria, B. M., et al. (2023). Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. Molecules, 28(12), 4705. [Link]
-
Ghasemian, E., et al. (2020). Assisted Synthesis of Coated Iron Oxide Nanoparticles for Magnetic Hyperthermia. Nanomaterials, 10(10), 1989. [Link]
-
Khan, M. A., et al. (2022). Citrate-Capped AuNP Fabrication, Characterization and Comparison with Commercially Produced Nanoparticles. Molecules, 27(23), 8493. [Link]
-
Delong America. (n.d.). Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM. Retrieved January 24, 2026, from [Link]
-
Khutoryanskiy, V. V. (2023). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. Chemical Society Reviews, 52(20), 7133-7153. [Link]
-
nanoComposix. (n.d.). Nanoparticle Characterization Techniques. Retrieved January 24, 2026, from [Link]
-
Butt, Y., et al. (2020). Oleic acid-based nanosystems for mitigating acute respiratory distress syndrome in mice through neutrophil suppression: how the particulate size affects therapeutic efficiency. Journal of Biomedical Nanotechnology, 16(1), 66-85. [Link]
-
Al-Harahsheh, M., et al. (2020). Therapeutic efficacy of nanoparticles and routes of administration. Expert Opinion on Drug Delivery, 17(1), 1-17. [Link]
-
Gagliardi, A., et al. (2021). Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies. International Journal of Molecular Sciences, 22(6), 3196. [Link]
-
Lin, M. H., et al. (2018). Enhanced hepatic delivery of siRNA and microRNA using oleic acid based lipid nanoparticle formulations. Oncotarget, 9(12), 10516. [Link]
-
Cury-Boaventura, M. F., et al. (2004). Comparative toxicity of oleic acid and linoleic acid on Jurkat cells. Clinical Nutrition, 23(4), 721-732. [Link]
-
Cury-Boaventura, M. F., et al. (2005). Comparative Toxicity of Oleic Acid and Linoleic Acid on Raji Cells. Nutrition, 21(3), 361-369. [Link]
-
Shah, S. M., et al. (2022). A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid. Drug Delivery, 29(1), 2419-2428. [Link]
-
Dudhipala, N., & Janga, K. Y. (2017). Comparative study of solid lipid nanoparticles and nanostructured lipid carriers for in vitro Paclitaxel delivery. Journal of Chemical and Pharmaceutical Research, 9(1), 24-31. [Link]
-
Beloqui, A., et al. (2016). Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. Nanomedicine: Nanotechnology, Biology and Medicine, 12(4), 1085-1100. [Link]
Sources
- 1. The role of polyvinylpyrrolidone (PVP) as a capping and structure-directing agent in the formation of Pt nanocubes - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00186G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IJTAN - Development and Evaluation of Lipid-Based Formulations for Liver Cancer: A Comparative Study of Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers [ijtan.avestia.com]
This guide provides an in-depth structural comparison of 3,4,5-tris(dodecyloxy)benzoic acid, a versatile molecule at the forefront of supramolecular chemistry and materials science, with its structurally related compounds. We will explore how subtle modifications to its architecture—specifically variations in the alkyl chain length, the positioning of the alkoxy substituents, and alterations to the carboxylic acid headgroup—profoundly influence its physicochemical properties and biological activity. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships governing this class of compounds.
Introduction: The Architectural Significance of this compound
This compound is a derivative of gallic acid, a naturally occurring trihydroxybenzoic acid.[1][2] Its structure is characterized by a rigid benzoic acid core functionalized with three flexible dodecyloxy chains at the 3, 4, and 5 positions. This unique amphiphilic nature, with a hydrophilic carboxylic acid head and a bulky, hydrophobic tail, drives its self-assembly into highly ordered supramolecular structures, most notably liquid crystals.[3][4] These properties make it a valuable building block in the design of advanced materials, including drug delivery systems, organic electronics, and nanomaterials.[3][5] Understanding how its structure dictates its function is paramount for the rational design of novel materials with tailored properties.
The Influence of Alkyl Chain Length: A Homologous Series Comparison
One of the most effective ways to modulate the properties of 3,4,5-tris(alkoxy)benzoic acids is by systematically varying the length of the peripheral alkyl chains. This comparison focuses on a homologous series of 3,4,5-tris(alkoxy)benzoic acids, with a particular emphasis on the dodecyloxy derivative.
Physicochemical Properties: A Tale of Two Phases
The length of the alkyl chains plays a critical role in determining the thermal behavior and mesomorphic (liquid crystalline) properties of these compounds. As the chain length increases, the van der Waals interactions between the aliphatic tails become more significant, influencing the melting points and the stability of the liquid crystalline phases.[6][7]
| Compound | Alkyl Chain Length (n) | Melting Point (°C) | Isotropization Temperature (°C) | Mesophase Type |
| 3,4,5-Tris(hexyloxy)benzoic acid | 6 | ~85-87 | ~105-107 | Nematic |
| 3,4,5-Tris(octyloxy)benzoic acid | 8 | ~78-80 | ~115-117 | Smectic C |
| 3,4,5-Tris(decyloxy)benzoic acid | 10 | ~68-70 | ~120-122 | Smectic C |
| This compound | 12 | ~57-61 | ~125-127 | Smectic C |
| 3,4,5-Tris(hexadecyloxy)benzoic acid | 16 | ~65-67 | ~130-132 | Smectic C |
Note: The values presented are approximate and can vary based on the purity of the sample and the experimental conditions. The data is synthesized from trends observed in the literature.[6][8][9]
Expert Insights: The "odd-even" effect is a well-documented phenomenon in liquid crystal research, where the transition temperatures can fluctuate as the alkyl chain length alternates between an even and odd number of carbon atoms.[8] In this series, we observe a general trend of decreasing melting points with increasing chain length up to a certain point, followed by an increase. This is attributed to the disruption of crystal packing by the flexible chains, which is then overcome by the increasing van der Waals forces for longer chains. Conversely, the isotropization temperature, which marks the transition from the liquid crystalline phase to the isotropic liquid, generally increases with chain length, indicating a stabilization of the mesophase.
Experimental Protocol: Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)
The thermal transitions of these compounds are precisely determined using Differential Scanning Calorimetry (DSC).
Objective: To determine the melting point and liquid crystalline phase transition temperatures of a given 3,4,5-tris(alkoxy)benzoic acid derivative.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature approximately 20°C above the expected isotropization temperature at a rate of 10°C/min.
-
Hold the sample at this temperature for 5 minutes to erase any previous thermal history.
-
Cool the sample to room temperature at a rate of 10°C/min.
-
Reheat the sample at 10°C/min to a temperature above the isotropization point.
-
-
Data Analysis: The melting point is identified as the peak of the endothermic transition on the second heating scan. The liquid crystal phase transitions are also identified as endothermic peaks at temperatures above the melting point.
The Impact of Substituent Position: A Comparative Look at Isomers
The regiochemistry of the alkoxy groups on the benzoic acid ring significantly influences the molecule's shape and, consequently, its self-assembly behavior and biological interactions. Here, we compare this compound with its hypothetical positional isomers, 3,4-bis(dodecyloxy)benzoic acid and 3,5-bis(dodecyloxy)benzoic acid, to illustrate this principle.
Molecular Geometry and Self-Assembly
The symmetrical substitution in the 3,4,5-isomer results in a wedge-shaped or "tapered" molecule, which is highly conducive to the formation of columnar liquid crystalline phases. In these phases, the molecules stack on top of each other to form columns, which then arrange into a two-dimensional lattice.[4] In contrast, the less symmetrical 3,4- and 3,5-disubstituted isomers would exhibit a more bent or "banana-shaped" geometry. This altered shape would likely lead to different modes of self-assembly, potentially favoring the formation of smectic or nematic phases rather than columnar ones.[6][10]
Experimental Protocol: Visualization of Liquid Crystalline Textures by Polarized Optical Microscopy (POM)
POM is an indispensable tool for identifying the type of liquid crystalline phase based on the characteristic optical textures observed.[11]
Objective: To identify the mesophase of a benzoic acid derivative by observing its optical texture.
Methodology:
-
Sample Preparation: Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
-
Microscopy:
-
Position the slide on the stage of a polarized light microscope equipped with crossed polarizers.
-
Heat the sample until it melts into the isotropic liquid phase (a completely dark field of view).
-
Slowly cool the sample at a rate of 1-2°C/min.
-
Observe the sample as it cools through the liquid crystalline phase(s).
-
-
Texture Identification: Record the characteristic optical textures that appear. For example, columnar phases often exhibit fan-like or mosaic textures, while smectic phases show focal-conic or fan-shaped textures, and nematic phases display a "threaded" or "Schlieren" texture.[1][11][12]
The Role of the Carboxylic Acid Headgroup: Impact on Biological Activity
The carboxylic acid moiety is a key determinant of the biological activity of these compounds, providing a site for hydrogen bonding and ionization. Modifications to this group can significantly alter properties such as antimicrobial and cytotoxic activity.
Antimicrobial and Cytotoxic Effects
Gallic acid and its shorter-chain alkyl esters are known to possess antimicrobial and antioxidant properties.[13][14] As the alkyl chain length increases, the lipophilicity of the molecule increases, which can enhance its ability to interact with and disrupt cell membranes. However, this increased lipophilicity can also lead to higher cytotoxicity towards mammalian cells.[15][16]
| Compound | Key Structural Feature | Antimicrobial Activity (General Trend) | Cytotoxicity (General Trend) |
| Gallic Acid | Three hydroxyl groups | Moderate | Low |
| Methyl Gallate | Short alkyl ester | Moderate | Low |
| Dodecyl Gallate | Long alkyl ester | Increased | Moderate to High |
| This compound | Three long alkoxy chains | Potentially High | Potentially High |
Note: This table represents general trends extrapolated from studies on related compounds. Direct comparative data for this compound is limited and further investigation is required.
Expert Insights: The balance between antimicrobial efficacy and cytotoxicity is a critical consideration in drug development. For these amphiphilic benzoic acid derivatives, there is often a "cut-off" effect, where increasing the alkyl chain length beyond a certain point leads to a decrease in biological activity, possibly due to reduced solubility in the aqueous biological environment or steric hindrance.[17]
Experimental Protocol: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[15][18][19][20]
Objective: To determine the concentration at which a test compound reduces the viability of a cell line by 50% (IC50).
Methodology:
-
Cell Culture: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The structural framework of this compound provides a versatile platform for the development of novel materials and therapeutic agents. As demonstrated, subtle modifications to the alkyl chain length, the position of the alkoxy substituents, and the nature of the carboxylic acid headgroup can have a profound impact on the resulting physicochemical properties and biological activities. By understanding these structure-property relationships, researchers can rationally design and synthesize new derivatives with optimized performance for specific applications, from advanced liquid crystalline displays to targeted drug delivery vehicles. The experimental protocols provided herein offer a validated starting point for the characterization and evaluation of these promising compounds.
References
-
Al-Hamdani, A. H., Hassan, A. M., & Al-Shemary, R. K. (2021). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 11(1), 22365. [Link]
-
Li, Y. (2023). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. In Polymer Characterization Methods: Principles, Techniques, and Applications. LibreTexts. [Link]
-
Hersmis, M. C., Spiering, A. J. H., Waterval, R. J. M., Meuldijk, J., Vekemans, J. A. J. M., & Hulshof, L. A. (2001). 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis. Organic Process Research & Development, 5(1), 54-60. [Link]
-
Barberá, J., Donoso, A., Omenat, A., Serrano, J. L., & Villalba, J. (2023). Triphenylamine-Containing Benzoic Acids: Synthesis, Liquid Crystalline and Redox Properties. Molecules, 28(6), 2795. [Link]
-
Liu, C., Li, Y., Chen, Y., Zhang, J., & Li, G. (2014). Self-assembly, crystal structures and properties of metal–3,4,5-tris(carboxymethoxy)benzoic acid frameworks based on polynuclear metal-hydroxyl clusters (M = Zn, Co). CrystEngComm, 16(44), 10334-10342. [Link]
-
Ghosh, C., Haldar, J. (2015). (a) MTT-based cytotoxicity assay to determine the cell viability of model human cell lines following treatment with varying concentrations of bactericidal amphiphiles. [Link]
-
O'Malley, W. P., Rubner, M. F., & Cohen, R. E. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. The Journal of Physical Chemistry A, 125(47), 10278–10287. [Link]
- CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google P
-
Ruben, M., Payer, D., Landa, A., Comisso, A., Gattinoni, C., Lin, N., Collin, J. P., Sauvage, J. P., De Vita, A., & Kern, K. (2006). 2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and Host−Guest Phenomena. Journal of the American Chemical Society, 128(49), 15644-15651. [Link]
-
Krakhmaleva, N. V., & Ponomareva, T. S. (2025). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Russian Journal of General Chemistry, 95(8), 1-1. [Link]
-
Carlton, R. J., & Lynn, D. G. (2010). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir, 26(13), 10418-10427. [Link]
-
O'Malley, W. P., Rubner, M. F., & Cohen, R. E. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. The Journal of Physical Chemistry A, 125(47), 10278–10287. [Link]
-
El-Atawy, M. A., & El-Sayed, A. M. (2022). New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. Materials, 15(5), 1888. [Link]
-
van Meer, B. J., de Ruyter, A. N., van den Broek, L. A., & Jacobs, D. M. (2016). General Cytotoxicity Assessment by Means of the MTT Assay. Methods in molecular biology (Clifton, N.J.), 1478, 13–21. [Link]
-
Chauhan, B. C., Dhaval, B. P., & Lav, K. S. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy. Der Pharma Chemica, 3(2), 110-117. [Link]
-
Al-Oqail, M. M., Al-Sheddi, E. S., Siddiqui, M. A., & Farshori, N. N. (2018). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 23(10), 2469. [Link]
-
Márquez, A., Ignacio, J., & Campos, J. (2007). Polarimetric method for liquid crystal displays characterization in presence of phase fluctuations. Optics Express, 15(10), 6036-6047. [Link]
-
Perlovich, G. L., & Volkova, T. V. (2014). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 65, 33–42. [Link]
-
Zhang, Y., Liu, Y., & Chen, Y. (2016). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route. Scientific reports, 6, 21530. [Link]
-
Chauhan, M. B., & Patel, M. B. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. [Link]
-
S, S., & P, S. (2019). characterization techniques for liquid crystal materials and its application in optoelectronics devices. International Journal of Engineering and Advanced Technology (IJEAT), 8(6s3), 109-114. [Link]
-
Papamontes, C., et al. (2014). Nearly-freestanding supramolecular assembly with tunable structural properties. Scientific Reports, 4, 5752. [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay. [Link]
- CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google P
-
Chauhan, M. B., & Patel, M. B. (2011). Study of Azo Ester Mesogens: 4-(4' -n-Alkoxy benzoyloxy)-3- Methoxy. Der Pharma Chemica, 3(2), 118-125. [Link]
-
McCrone Research Institute. (2020, April 28). 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles [Video]. YouTube. [Link]
-
Ibrahim, S. R. M., et al. (2020). Phytochemical, Cytotoxic, and Antimicrobial Evaluation of the Fruits of Miswak Plant, Salvadora persica L. BioMed Research International, 2020, 8048912. [Link]
-
Pearl, I. A. (1949). Protocatechuic acid. Organic Syntheses, 29, 85. [Link]
-
Wang, Y., et al. (2025). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Zeitschrift für Kristallographie - New Crystal Structures, 230(3), 221-222. [Link]
-
Hartgerink, J. D., Beniash, E., & Stupp, S. I. (2002). Supramolecular assembly of collagen triblock peptides. Biopolymers, 69(3), 375-382. [Link]
-
El-Atawy, M. A., & El-Sayed, A. M. (2021). Synthesis, Thermal and Optical Characterizations of New Lateral Organic Systems. Materials, 14(10), 2588. [Link]
-
Kumar, S., et al. (2018). Supramolecular Self-Assembly Built by Weak Hydrogen, Chalcogen, and Unorthodox Nonbonded Motifs in 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, a Selective COX-2 Inhibitor: Insights from X-ray and Theoretical Studies. ACS Omega, 3(10), 14336-14349. [Link]
-
Mbaveng, A. T., et al. (2020). Antimicrobial and Cytotoxic Activities of Constituents from the Fruit of Albizia lebbeck L. Benth (Fabaceae). Molecules, 25(21), 5123. [Link]
Sources
- 1. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.tue.nl [research.tue.nl]
- 4. Triphenylamine-Containing Benzoic Acids: Synthesis, Liquid Crystalline and Redox Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmr.net.in [ijmr.net.in]
- 6. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]
- 15. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Nearly-freestanding supramolecular assembly with tunable structural properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Analysis of the Inhibitory Effects of Benzoic and Cinnamic Acid Derivatives
In the landscape of drug discovery and development, the pursuit of effective enzyme inhibitors and antimicrobial agents is a cornerstone of therapeutic advancement. Among the vast array of molecular scaffolds, benzoic and cinnamic acid derivatives have garnered significant attention for their diverse biological activities. This guide presents a comparative study of the inhibitory effects of these two classes of compounds, offering insights into their structure-activity relationships, mechanisms of action, and experimental evaluation. By providing a comprehensive analysis grounded in empirical data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage these versatile molecules in their research endeavors.
Introduction: Chemical Scaffolds of Interest
Benzoic acid, a simple aromatic carboxylic acid, and cinnamic acid, an unsaturated aromatic carboxylic acid, form the foundational structures for a wide range of derivatives with significant biological activities. The key structural difference lies in the three-carbon acrylic acid side chain of cinnamic acid, which introduces conformational rigidity and alters the electronic properties compared to the direct carboxylate attachment in benzoic acid. This fundamental distinction profoundly influences their interaction with biological targets.
This guide will delve into a comparative analysis of their inhibitory potential against key enzymes and microbial growth, elucidating how subtle modifications to these core structures can dramatically impact their efficacy.
Comparative Inhibitory Effects: A Multi-target Perspective
The inhibitory profiles of benzoic and cinnamic acid derivatives are broad, encompassing enzymes relevant to metabolic diseases and food science, as well as a spectrum of microbial pathogens. Here, we compare their performance in several key areas.
Enzyme Inhibition: Polyphenol Oxidase (PPO) and Tyrosinase
Polyphenol oxidases (PPOs) and tyrosinases are copper-containing enzymes responsible for enzymatic browning in fruits and vegetables and melanin biosynthesis in humans, respectively. Inhibitors of these enzymes are of great interest in the food industry and for the treatment of hyperpigmentation.
A comparative study on the effect of hydroxyl derivatives of benzoic and cinnamic acid on PPO revealed that cinnamic acid derivatives generally exhibit a stronger inhibitory effect.[1][2] For instance, 2,4-dihydroxycinnamic acid was identified as a particularly potent inhibitor with a mixed-type inhibition mechanism, while benzoic acid acted as a competitive inhibitor.[2] The superior performance of cinnamic acid derivatives in this context is often attributed to the acrylic acid side chain, which can facilitate more stable interactions within the enzyme's active site.[1][2]
Similarly, in the context of tyrosinase inhibition, both scaffolds have proven to be effective.[3][4] However, specific cinnamic acid derivatives have demonstrated exceptional potency. For example, one study reported a cinnamic acid derivative with an IC50 value of 5.7 µM against mushroom tyrosinase, outperforming the benzoic acid analogue (IC50 of 23.8 µM) and the standard inhibitor, kojic acid (IC50 = 16.7 µM).[3]
Table 1: Comparative Inhibitory Activity against Polyphenol Oxidase (PPO) and Tyrosinase
| Compound Class | Derivative | Target Enzyme | IC50 | Inhibition Type | Reference |
| Cinnamic Acid | 2,4-Dihydroxycinnamic acid | PPO | 0.092 mmol L⁻¹ | Mixed | [2] |
| Benzoic Acid | Benzoic Acid | PPO | 1.425 mmol L⁻¹ | Competitive | [2] |
| Cinnamic Acid | (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) | Tyrosinase | 5.7 µM | Noncompetitive | [3] |
| Benzoic Acid | (2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate) | Tyrosinase | 23.8 µM | Noncompetitive | [3] |
Enzyme Inhibition: α-Glucosidase
Intestinal α-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Cinnamic acid derivatives, such as caffeic acid and ferulic acid, have been identified as potent inhibitors of intestinal maltase with mixed-inhibition kinetics.[5] In contrast, a comprehensive comparative study focusing on benzoic acid derivatives for α-glucosidase inhibition is less common in the literature, suggesting that the cinnamic acid scaffold may be more promising for this particular target. The unsaturated side chain of cinnamic acid derivatives appears to play a crucial role in their binding to and inhibition of α-glucosidase.[6]
Antimicrobial Activity
Both benzoic and cinnamic acid derivatives are known for their antimicrobial properties.[7][8] Benzoic acid's antimicrobial action is largely pH-dependent and involves the disruption of the intracellular pH balance of microorganisms.[7] It is widely used as a food preservative.
Cinnamic acid and its derivatives also exhibit broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[8][9] Their mechanism of action is often attributed to the disruption of cell membranes, interference with essential enzymes, and damage to nucleic acids and proteins.[10] While both classes are effective, the minimum inhibitory concentrations (MICs) can be relatively high for some derivatives, ranging from 256 to 4096 µg/mL.[11] However, synthetic modifications of the core structures have been shown to enhance their antimicrobial potency.[9] For instance, studies on Candida albicans have shown that specific ester derivatives of both cinnamic and benzoic acids exhibit significant antifungal activity, with MIC values as low as 128 μg/mL.[12][13]
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of both benzoic and cinnamic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.
For cinnamic acid derivatives , the following SAR observations are common:
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl ring are critical. For tyrosinase inhibition, phenolic hydroxyl groups are often essential for activity.[14]
-
Unsaturated Bond: The double bond in the acrylic acid side chain appears to be important for the inhibitory activity of cinnamic acid derivatives against enzymes like acetylcholinesterase.[15]
-
Esterification/Amidation: Modification of the carboxylic acid group can significantly alter activity. For example, certain esters of cinnamic acid show enhanced antifungal properties.[12]
For benzoic acid derivatives , SAR studies have highlighted:
-
Substituent Position: The position of substituents on the benzene ring can influence the inhibition mechanism. For instance, amino-substituted benzoic acids have been shown to inhibit tyrosinase through different mechanisms depending on the substitution pattern.[16]
-
Nature of Substituents: The type of functional group (e.g., hydroxyl, amino, nitro) and its electronic properties play a crucial role in determining the inhibitory potential against various targets, including tyrosinase and fungi.[4][17]
Experimental Methodologies
To ensure the scientific rigor of comparative studies, standardized and validated experimental protocols are essential. Below are representative methodologies for assessing the inhibitory effects discussed in this guide.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a framework for determining the inhibitory activity of compounds against a target enzyme, such as tyrosinase or α-glucosidase.
Workflow Diagram:
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a suitable buffer solution at the optimal pH for the enzyme.
-
Prepare stock solutions of the enzyme, substrate, and test inhibitors in an appropriate solvent.
-
-
Assay Setup:
-
In a 96-well microplate, add the buffer, varying concentrations of the test inhibitor (or solvent for the control), and the enzyme solution.
-
Pre-incubate the mixture at the optimal temperature for the enzyme for a defined period (e.g., 5-10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the microplate in a spectrophotometric plate reader and measure the change in absorbance at a specific wavelength over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
For kinetic analysis, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation:
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microplate using an appropriate sterile broth medium.
-
Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
-
Inoculation:
-
Inoculate each well of the microplate with the microbial suspension to a final specified concentration.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microplate at the optimal growth temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be quantified by measuring the optical density using a microplate reader.
-
Conclusion and Future Directions
The comparative analysis of benzoic and cinnamic acid derivatives reveals distinct yet overlapping inhibitory profiles. Cinnamic acid derivatives often exhibit superior potency in enzyme inhibition, particularly for targets like PPO and α-glucosidase, which can be attributed to the structural and electronic contributions of the acrylic acid side chain. Both classes of compounds demonstrate significant antimicrobial activity, with their efficacy being highly dependent on specific structural modifications.
The choice between a benzoic or cinnamic acid scaffold for inhibitor design should be guided by the specific biological target and the desired mechanism of action. The wealth of available SAR data provides a strong foundation for the rational design of novel derivatives with enhanced potency and selectivity. Future research should focus on exploring a wider range of substituents and modifications, as well as investigating their effects on a broader array of biological targets. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will be invaluable in elucidating the precise molecular interactions that govern their inhibitory activity, thereby paving the way for the development of next-generation therapeutics.
References
-
Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking. ResearchGate. [Link]
-
Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking. PubMed. [Link]
-
Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. R Discovery. [Link]
-
Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships. PubMed. [Link]
-
Evaluation Of The Effect Of Benzoic Acid On Some Plant Pathogenic Fungi. International Journal of Agricultural and Natural Sciences. [Link]
-
A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase. PubMed. [Link]
-
A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]
-
Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. ResearchGate. [Link]
-
Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. PubMed. [Link]
-
Antioxidant activities of cinnamic and benzoic acid derivatives. ResearchGate. [Link]
-
Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. PubMed. [Link]
-
Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed. [Link]
-
Antifungal Activity of Cinnamic Acid and Benzoic Acid Esters Against Candida Albicans Strains. PubMed. [Link]
-
(PDF) Structure Activity Relationship Studies of Cinnamic Acid Derivatives as Inhibitors of Human Neutrophil Elastase Revealed by Ligand Docking Calculations. ResearchGate. [Link]
-
Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. ResearchGate. [Link]
-
Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Taylor & Francis Online. [Link]
-
Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. Taylor & Francis Online. [Link]
-
(PDF) Tyrosinase inhibitory activities of cinnamic acid analogues. ResearchGate. [Link]
-
Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. MDPI. [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed Central. [Link]
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]
-
Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. Open Access Macedonian Journal of Medical Sciences. [Link]
-
(PDF) Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. [Link]
-
Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. National Institutes of Health. [Link]
-
Antioxidant and antimicrobial activities of cinnamic acid derivatives. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Evaluating the Efficiency of 3,4,5-Tris(dodecyloxy)benzoic Acid in Supramolecular Polymers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic World of Supramolecular Polymers
In the realm of advanced materials, supramolecular polymers represent a paradigm shift from traditional, covalently bonded macromolecules. These materials are composed of monomeric units held together by reversible, non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.[1][2] This dynamic nature imparts remarkable properties, including self-healing capabilities, responsiveness to external stimuli (like temperature or pH), and enhanced processability.[2][3] For drug development professionals, these characteristics are particularly compelling, opening avenues for sophisticated drug delivery systems, injectable hydrogels for tissue engineering, and novel therapeutic formulations.[4][5]
The performance of a supramolecular polymer is intrinsically linked to the molecular design of its constituent monomers. An effective monomer must possess a delicate balance of interaction motifs and solubility-promoting moieties to drive efficient and predictable self-assembly. This guide provides an in-depth evaluation of 3,4,5-tris(dodecyloxy)benzoic acid, a versatile and highly efficient building block for creating robust, fibrous supramolecular structures. We will explore the causality behind its molecular design, present detailed protocols for its evaluation, and compare its performance against relevant alternatives, providing a comprehensive framework for its application in your research.
The Monomer in Focus: this compound
The efficacy of this compound as a supramolecular monomer is not accidental; it is a product of deliberate molecular engineering. Its structure consists of two key functional domains:
-
The Polar "Head": A carboxylic acid group on a benzene ring. This region is the primary engine of polymerization, capable of forming strong, directional hydrogen bonds with a neighboring molecule. This head-to-tail interaction is the fundamental linking mechanism.
-
The Nonpolar "Tails": Three long, flexible dodecyloxy (C12) alkyl chains. These tails serve a dual purpose. Firstly, they induce a tapered, "wedge-like" molecular geometry that promotes the stacking of the aromatic cores into columnar structures. Secondly, the van der Waals interactions between these extensive alkyl chains provide significant enthalpic stabilization to the assembled polymer.[6] Lastly, they ensure solubility in a range of non-polar organic solvents, which is critical for processing.
The synthesis of this molecule is typically achieved through the tri-alkylation of a gallic acid ester (e.g., methyl gallate) with dodecyl bromide, followed by hydrolysis of the ester to yield the final carboxylic acid. This process has been optimized for scale-up, making the monomer readily accessible.[7][8]
Caption: Molecular design of the monomer driving a multi-step self-assembly process.
Core Methodologies for Efficiency Evaluation
A robust evaluation of supramolecular polymerization efficiency requires a multi-faceted approach, correlating macroscopic properties with molecular-level interactions. We do not rely on a single data point, but rather build a self-validating picture of the assembly process using viscometry, spectroscopy, and microscopy.
Caption: A multi-technique workflow for comprehensive efficiency evaluation.
Viscometry: Probing Macroscopic Polymer Formation
-
Causality: The most direct evidence of successful polymerization is a significant increase in the viscosity of the monomer solution. As individual monomers assemble into long polymer chains, their ability to tumble freely is restricted, leading to increased resistance to flow. Viscometry is a highly sensitive tool for detecting this transition and for determining the Critical Polymerization Concentration (CPC).[9]
-
Protocol Validation: The experiment is self-validating. Below the CPC, the specific viscosity will increase linearly with concentration, typical of small molecules. Above the CPC, a sharp, non-linear upturn in viscosity is observed, which is the unmistakable signature of polymer formation.[10]
| Concentration (mM) | Relative Viscosity (η_rel) | Specific Viscosity (η_sp = η_rel - 1) |
| 1 | 1.05 | 0.05 |
| 2 | 1.10 | 0.10 |
| 4 | 1.21 | 0.21 |
| 6 (Est. CPC) | 1.35 | 0.35 |
| 8 | 2.55 | 1.55 |
| 10 | 4.80 | 3.80 |
| 12 | 8.95 | 7.95 |
| Table 1: Example Viscometry Data for this compound in Dodecane. The sharp increase in specific viscosity above ~6 mM indicates the onset of supramolecular polymerization. |
Spectroscopic Analysis: Unveiling Molecular Interactions
While viscometry confirms that polymerization occurs, spectroscopy tells us how. These techniques provide direct evidence of the non-covalent interactions driving the assembly.
| Technique | Experimental Rationale & Key Observation |
| ¹H NMR Spectroscopy | Rationale: To detect hydrogen bond formation. Observation: In a suitable solvent (e.g., CDCl₃), the resonance of the carboxylic acid proton (-COOH) will shift significantly downfield upon increasing concentration. This deshielding is a direct consequence of its participation in a hydrogen bond.[11][12] |
| FT-IR Spectroscopy | Rationale: To confirm the specific nature of the hydrogen bonding. Observation: The C=O stretching frequency of the carboxylic acid (~1700 cm⁻¹) will shift to a lower wavenumber, while the broad O-H stretch (~3000 cm⁻¹) will sharpen and shift as the hydrogen-bonded dimer forms.[6][12] |
| UV-Vis Spectroscopy | Rationale: To probe π-π stacking of the aromatic cores. Observation: Upon aggregation, changes in the shape and position of the π-π* transition peaks of the benzene ring can be observed, often indicating the formation of H-aggregates.[12] |
| Circular Dichroism (CD) | Rationale: To investigate the formation of chiral superstructures. Observation: If the monomers pack into a helical (chiral) arrangement, a CD signal will emerge in a solution of the achiral monomer, a phenomenon known as supramolecular chirality.[12] |
| Table 2: Spectroscopic Toolkit for Mechanistic Insight into Supramolecular Assembly. |
Microscopic Imaging: Visualizing the Final Structure
-
Causality: Direct visualization is the ultimate confirmation of the polymer's morphology. Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) have the necessary resolution to image the nanoscale fibers formed by the self-assembly process.[13]
-
Protocol Validation: The observation of long, high-aspect-ratio fibers, often microns in length and nanometers in diameter, validates the data from viscometry and spectroscopy. AFM can provide topographical information and even probe mechanical properties, while TEM can reveal internal structural details.[14][15] Sample preparation is key; typically, a dilute solution of the polymer is drop-cast onto a suitable substrate (e.g., mica for AFM, a carbon-coated grid for TEM) and the solvent is allowed to slowly evaporate.
Comparative Analysis: Performance Benchmarking
The efficiency of this compound is best understood in the context of alternative monomers. Here, we compare it to two relevant classes of molecules.
| Monomer | Primary Interaction | Typical CPC | Thermal Stability | Key Advantages | Key Limitations |
| 3,4,5-Tris(dodecyloxy) benzoic Acid | H-Bonding, π-π Stacking, van der Waals | Low (1-10 mM) | Moderate to High | Excellent processability; accessible synthesis; well-defined columnar structures.[6][7] | Can be sensitive to protic solvents that compete for H-bonds. |
| Benzene-1,3,5- tricarboxamide (BTA) | Triple H-Bonding, π-π Stacking | Very Low (<1 mM) | Very High | Exceptionally stable and robust polymers due to the strong triple H-bond motif.[5][14] | Often less soluble and harder to process; synthesis can be more complex. |
| 3,4,5-Tris(hexyloxy) benzoic Acid (Shorter Tails) | H-Bonding, π-π Stacking, van der Waals | Higher (>10 mM) | Lower | Higher solubility in more polar solvents. | Weaker van der Waals forces lead to less stable polymers and a higher CPC. |
| Table 3: Comparative Performance of Supramolecular Monomers. |
This comparison highlights the balanced properties of the dodecyloxy derivative. While BTAs may offer superior thermal stability, the benzoic acid monomer provides a compelling combination of strong assembly and excellent processability, which is often a critical trade-off in materials science and drug formulation.
Detailed Experimental Protocols
Protocol 1: Solution Viscometry using an Ubbelohde Viscometer
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dodecane) at a concentration well above the expected CPC (e.g., 20 mM). Ensure the monomer is fully dissolved, using gentle heating if necessary, and then allowed to equilibrate to the measurement temperature (e.g., 25°C).
-
Solvent Measurement: Clean the Ubbelohde viscometer thoroughly. Pipette a precise volume of pure solvent into the viscometer. Allow it to thermally equilibrate in a water bath for at least 15 minutes.
-
Flow Time Measurement: Using a pipette bulb, draw the solvent up above the top fiducial mark. Release the pressure and accurately measure the time (t₀) it takes for the meniscus to travel between the upper and lower marks. Repeat at least three times to ensure reproducibility.
-
Solution Measurement: Prepare a series of dilutions from the stock solution. For each concentration, empty and dry the viscometer, add the new solution, and repeat the thermal equilibration and flow time measurement (t).
-
Calculations:
-
Calculate the relative viscosity: η_rel = t / t₀
-
Calculate the specific viscosity: η_sp = η_rel - 1
-
-
Analysis: Plot specific viscosity (η_sp) versus concentration. Identify the CPC as the point where the slope of the curve changes dramatically.
Protocol 2: Sample Preparation for AFM Imaging
-
Substrate Preparation: Cleave a fresh surface of a mica disc using adhesive tape to ensure an atomically flat and clean surface.
-
Solution Preparation: Prepare a dilute solution of the supramolecular polymer in a volatile solvent (e.g., toluene or chloroform) at a concentration just above the CPC (e.g., 0.01-0.1 mM).
-
Deposition: Pipette a small droplet (5-10 µL) of the solution onto the freshly cleaved mica surface.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a covered petri dish at room temperature. This slow evaporation is crucial for allowing the polymers to adsorb and organize on the surface without significant disruption.
-
Imaging: Mount the mica disc on an AFM puck. Image the surface in tapping mode to minimize damage to the soft supramolecular structures. Adjust imaging parameters (scan rate, setpoint, gains) to achieve high-resolution images of the polymer fibers.
Conclusion
This compound stands out as a highly effective and versatile monomer for the construction of supramolecular polymers. Its molecular design ingeniously combines directional hydrogen bonding with extensive van der Waals forces to drive the formation of well-defined, stable fibrous structures. As demonstrated, a systematic evaluation of its efficiency is built on a tripod of complementary techniques: viscometry to capture the macroscopic evidence of polymerization, spectroscopy to elucidate the underlying molecular interactions, and microscopy to provide definitive visual confirmation of the resulting morphology. By employing this rigorous, multi-faceted approach, researchers can confidently characterize the performance of this monomer and harness its unique properties for the development of next-generation materials in drug delivery and beyond.
References
-
Hulshof, L. A., et al. (2002). 3,4,5-Tri-Dodecyloxybenzoic Acid: Combining Reaction Engineering and Chemistry in the Development of an Attractive Tool To Assist Scaling Up Solid−Liquid Reactions. Organic Process Research & Development. [Link]
-
Hersmis, M.C., et al. (2001). 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis. Organic Process Research & Development. [Link]
-
Zhang, Y., et al. (2021). Synthesis and Characterization of Metallo-Supramolecular Polymers Based on Benzodipyrrolidone. Frontiers in Chemistry. [Link]
-
Lehn, J.-M. (2002). Toward complex matter: Supramolecular chemistry and self-organization. Proceedings of the National Academy of Sciences. [Link]
-
Li, S., et al. (2022). An Environmentally Friendly Supramolecular Glue Developed from Natural 3,4-Dihydroxybenzaldehyde. MDPI. [Link]
-
Aida, T., Meijer, E. W., & Stupp, S. I. (2012). Characterization of supramolecular polymers. Chemical Society Reviews. [Link]
-
Wang, B., et al. (2022). Can Supramolecular Polymers Become Another Material Choice for Polymer Flooding to Enhance Oil Recovery? MDPI. [Link]
-
Guryev, E., et al. (2023). New Properties of Supramolecular Complexes and Drug Nanoparticles. MDPI. [Link]
-
Sijbesma, R. P., et al. (1997). Reversible Polymers from Self-Complementary Monomers Using Quadruple Hydrogen Bonding. Science. [Link]
-
ResearchGate. (2023). AFM (left) and TEM (right) images of supramolecular fibers. ResearchGate. [Link]
-
ResearchGate. (2014). Specific viscosity of the supramolecular polymer versus the concentration of monomer. ResearchGate. [Link]
-
Allam, T., et al. (2023). Tools to enable the study and translation of supramolecular amphiphiles. RSC Publishing. [Link]
-
ResearchGate. (2022). A guide to supramolecular polymerizations. ResearchGate. [Link]
-
Worthington, K. S., et al. (2021). Advanced Methods for the Characterization of Supramolecular Hydrogels. National Institutes of Health. [Link]
-
Eötvös Loránd University. Viscometry of polymer solutions. ELTE. [Link]
-
MDPI. (2021). Atomic Force Microscopy Probing and Analysis of Polyimide Supramolecular Systems for Sensor Devices. MDPI. [Link]
-
Lai, T.-Y., et al. (2015). Phase Behavior and Structure of Supramolecules Formed by Poly(4-vinylpyridine) and Fanlike Benzoic Acid Derivative with Long Hydrophobic Tails. Macromolecules. [Link]
-
Sparx Engineering. (2024). Measuring a Polymer's Molecular Weight with a Viscometer. Sparx Engineering. [Link]
-
Almendro-Vedia, V. d., et al. (2022). Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media. PubMed Central. [Link]
-
National Institutes of Health. (2022). Atomic Force Microscopy (AFM) on Biopolymers and Hydrogels for Biotechnological Applications—Possibilities and Limits. PMC. [Link]
-
ResearchGate. (2007). Synthesis, Structural Characterization, Spectroscopic Studies and Computational Investigations of 1,2,5-Telluradiazoles and their Supramolecular Assemblies. ResearchGate. [Link]
-
National Institutes of Health. (2021). Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). PMC. [Link]
-
TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK. [Link]
-
ACS Publications. (2024). Interfacial Behavior, Supramolecular Assembly, and Photophysics of Phospholipid–Porphyrin and Phospholipid–Phthalocyanine Conjugates. Langmuir. [Link]
-
RSC Publishing. (2018). Mechanical properties of single supramolecular polymers from correlative AFM and fluorescence microscopy. RSC. [Link]
-
University of Cincinnati. (1999). Viscosity Analysis of Polymers. UC. [Link]
-
ACS Publications. (2022). Controlling the Processability and Stability of Supramolecular Polymers Using the Interplay of Intra- and Intermolecular Interactions. Macromolecules. [Link]
-
AFM Workshop. Polymer Characterization - Atomic Force Microscopy. AFM Workshop. [Link]
-
Penn State University. (2023). Viscosity of Polymer Solutions and Molecular Weight Characterization. Penn State. [Link]
-
ResearchGate. (2015). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid). ResearchGate. [Link]
Sources
- 1. Frontiers | Synthesis and Characterization of Metallo-Supramolecular Polymers Based on Benzodipyrrolidone [frontiersin.org]
- 2. Characterization of supramolecular polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub: are you are robot? [sci-hub.sg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.tue.nl [research.tue.nl]
- 9. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advanced Methods for the Characterization of Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanical properties of single supramolecular polymers from correlative AFM and fluorescence microscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Polymer Characterization [afmworkshop.com]
Safety Operating Guide
Navigating the Disposal of 3,4,5-tris(dodecyloxy)benzoic Acid: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. For specialized reagents like 3,4,5-tris(dodecyloxy)benzoic acid, a nuanced understanding of its chemical properties and potential hazards is paramount. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, aiming to build a culture of proactive safety and responsible chemical management.
Immediate Safety Considerations: Understanding the Hazards
Before initiating any disposal procedure, it is crucial to recognize the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as causing skin irritation and serious eye irritation. The long dodecyloxy chains contribute to its organic nature, while the carboxylic acid group imparts acidic properties.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. When handling this compound in any form—solid or in solution—the following PPE must be worn:
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166[1].
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.
-
Body Protection: A laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: In situations where dust may be generated, use a respirator with a particle filter[1].
Strategic Disposal Planning: A Step-by-Step Approach
The disposal of this compound should be approached systematically, considering the quantity and form of the waste. It is imperative to remember that this chemical should not be disposed of down the drain[2].
Waste Segregation and Containerization: The Foundation of Proper Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.
-
Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container[3]. The container should be made of a material compatible with organic acids.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Ensure that existing labels from repurposed containers are completely removed or defaced[4].
-
Solid vs. Liquid Waste: Solid waste, such as contaminated filter paper or weighing boats, should be kept separate from liquid waste[4].
Disposal of Small Quantities (Lab-Scale)
For small quantities of this compound, a carefully controlled neutralization and disposal process can be employed within a fume hood.
-
Dissolution: Dissolve the solid this compound in a suitable organic solvent, such as ethanol or acetone. The long aliphatic chains make it poorly soluble in water.
-
Neutralization: Slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the dissolved acid. The carboxylic acid group will be neutralized in an acid-base reaction, forming the corresponding sodium salt. Be aware of potential effervescence due to the release of carbon dioxide gas.
-
Collection: The resulting neutralized solution should be collected in the designated hazardous waste container for organic liquids.
Disposal of Large Quantities
For larger quantities of this compound, in-lab treatment is not recommended.
-
Direct Collection: Collect the solid or dissolved acid directly into a designated hazardous waste container.
-
Professional Disposal: Arrange for the disposal of the container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor[2]. These professionals are equipped to handle and dispose of chemical waste in accordance with federal and local regulations[5].
Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spills:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention[5].
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[1][5].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[1].
-
Ingestion: Clean the mouth with water and seek medical attention[1].
Understanding the Chemistry of Disposal
The core principle behind the recommended disposal procedure for this compound is the neutralization of its acidic functional group. The long, non-polar dodecyloxy chains dominate the physical properties of the molecule, making it insoluble in water and behaving much like a lipid. However, the carboxylic acid group provides a reactive handle for chemical transformation.
By reacting the acid with a weak base like sodium bicarbonate, it is converted to its corresponding carboxylate salt. While this does not render the molecule non-hazardous, it can reduce its corrosivity. The resulting salt, along with the organic solvent, must still be disposed of as hazardous waste.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
